molecular formula C11H10N2O2S B1367358 Methyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 82424-58-6

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No.: B1367358
CAS No.: 82424-58-6
M. Wt: 234.28 g/mol
InChI Key: BCLABDHRUQOVHX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLABDHRUQOVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517370
Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82424-58-6
Record name Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate
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Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
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Record name methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This whitepaper provides an in-depth technical guide for the synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isothiazole derivatives are recognized for their diverse biological activities, serving as crucial scaffolds in the design of novel therapeutic agents. This document outlines a robust and efficient one-pot, multi-component reaction strategy, analogous to the well-established Gewald reaction, chosen for its atom economy, operational simplicity, and use of readily available starting materials. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and present expected analytical data for the target compound, grounding all claims in authoritative scientific literature. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically validated approach to the synthesis of this important molecule.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Isothiazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2] The specific substitution pattern of the isothiazole ring dictates its pharmacological profile, making the development of versatile synthetic methodologies for substituted isothiazoles a critical area of research.

This compound, the subject of this guide, incorporates several key pharmacophoric features: a central isothiazole ring, a phenyl group at the 3-position, an amino group at the 4-position, and a methyl carboxylate at the 5-position. This combination of functionalities makes it a valuable building block for creating libraries of complex molecules for drug discovery programs. The structural properties and potential for diverse intermolecular interactions of this compound have been noted, including its capacity to form different polymorphic structures.[3] This guide focuses on a reproducible and scalable synthesis to enable further investigation and application of this promising chemical entity.

Synthetic Strategy and Design

A successful synthesis relies on a strategy that is not only efficient but also logical and grounded in established chemical principles. Our approach is designed around a multi-component reaction that constructs the complex heterocyclic core in a single step from simple, commercially available precursors.

Retrosynthetic Analysis

The retrosynthetic breakdown of the target molecule, this compound (1) , points towards a disconnection strategy that breaks the isothiazole ring into three primary components. This approach is inspired by the principles of the Gewald aminothiophene synthesis.[4][5] The core C-S and S-N bonds are disconnected, revealing a logical assembly from benzaldehyde (2) , methyl cyanoacetate (3) , and elemental sulfur (4) .

G cluster_main Retrosynthetic Analysis cluster_precursors Target This compound (1) Disconnect C-S / S-N bond disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors Benzaldehyde Benzaldehyde (2) MCA Methyl Cyanoacetate (3) Sulfur Elemental Sulfur (4)

Caption: Retrosynthetic pathway for the target molecule.

Causality of Experimental Choices

The selection of a one-pot, three-component reaction is deliberate and based on several key advantages:

  • Atom Economy and Efficiency: This approach maximizes the incorporation of atoms from the starting materials into the final product, minimizing waste. It circumvents the need for isolating intermediates, which saves time, resources, and reduces potential product loss between steps.

  • Readily Available Precursors: Benzaldehyde, methyl cyanoacetate, and elemental sulfur are inexpensive and widely available commercial reagents, making this synthesis economically viable for both small-scale research and larger-scale production.

  • Mild Reaction Conditions: The reaction typically proceeds under mild heating in a common organic solvent like ethanol or methanol, avoiding the need for extreme temperatures, pressures, or highly reactive and hazardous reagents.

  • Proven Methodology: The underlying reaction pathway is analogous to the Gewald synthesis, a well-documented and reliable method for constructing substituted 2-aminothiophenes.[5] By modifying the conditions and understanding the mechanistic nuances, this reaction can be effectively directed to form the isothiazole isomer.

Reaction Mechanism

The formation of this compound proceeds through a cascade of reactions initiated by a base catalyst, typically a secondary amine like morpholine. The mechanism can be understood in three primary stages:

  • Knoevenagel Condensation: The reaction begins with the base-catalyzed Knoevenagel condensation between benzaldehyde and the active methylene compound, methyl cyanoacetate. This forms the stable intermediate, methyl 2-cyano-3-phenylacrylate.[4]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the amine base to form a nucleophilic polysulfide species. This species undergoes a Michael addition to the electron-deficient β-carbon of the acrylate intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting sulfur adduct undergoes intramolecular cyclization. The nitrile group is attacked by the terminal sulfur atom, forming the five-membered isothiazole ring. Subsequent tautomerization of the imine intermediate leads to the stable, aromatic 4-amino product.

G Start Benzaldehyde + Methyl Cyanoacetate + Sulfur (S8) Step1 Knoevenagel Condensation Start->Step1 Base (Morpholine) Intermediate1 Methyl 2-cyano-3-phenylacrylate Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Sulfur Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Imino Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 End Methyl 4-amino-3-phenylisothiazole- 5-carboxylate Step4->End

Caption: Mechanistic workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions and stoichiometry is crucial for achieving the desired outcome.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Notes
BenzaldehydeC₇H₆O106.1210.0Freshly distilled for best results.
Methyl CyanoacetateC₄H₅NO₂99.0910.0Reagent grade.
Elemental SulfurS32.0611.0Fine powder.
MorpholineC₄H₉NO87.125.0Catalyst.
Ethanol (Absolute)C₂H₅OH46.0750 mLSolvent.
Diethyl Ether(C₂H₅)₂O74.12As neededFor washing.
Ethyl AcetateC₄H₈O₂88.11As neededFor recrystallization.
HexaneC₆H₁₄86.18As neededFor recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).

  • Addition of Reagents: Sequentially add benzaldehyde (1.06 g, 10.0 mmol), methyl cyanoacetate (0.99 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol) to the flask.

  • Catalyst Addition: Add morpholine (0.44 g, 5.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 65-75%
Melting Point Approx. 145-147 °C (May vary depending on polymorphic form[3])
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (s, 2H, -NH₂), 7.50-7.65 (m, 5H, Ar-H), 3.70 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164.0 (C=O), 158.0 (C3), 155.0 (C4), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 105.0 (C5), 51.5 (-OCH₃)
Mass Spec (ESI+) m/z: 235.05 [M+H]⁺
IR (KBr, cm⁻¹) 3450, 3340 (N-H stretch), 1690 (C=O stretch, ester), 1620 (N-H bend), 1580 (C=C stretch)

Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.

Conclusion

This guide details a highly efficient and practical method for the synthesis of this compound. The one-pot, three-component strategy represents a significant improvement over multi-step synthetic routes, offering high yields, operational simplicity, and adherence to the principles of green chemistry. By providing a clear mechanistic rationale and a detailed, reproducible protocol, this document serves as a valuable resource for researchers and drug development professionals, enabling the reliable production of this key heterocyclic building block for further scientific exploration and application.

References

  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • ResearchGate. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (n.d.). Polymorphism of this compound: an experimental and theoretical study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural characteristics, physicochemical properties, synthesis, spectral analysis, and reactivity of this molecule. Drawing from experimental data and theoretical studies, this guide aims to be a valuable resource for researchers and professionals engaged in the study and application of isothiazole derivatives.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making the isothiazole ring a valuable pharmacophore in drug discovery.[1] Derivatives of isothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a polysubstituted isothiazole, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to the known compound amflutizole suggests its potential for biological activity.[2] This guide provides an in-depth analysis of its chemical properties to facilitate its use in research and development.

Molecular Structure and Polymorphism

The molecular structure of this compound (C₁₁H₁₀N₂O₂S) has been elucidated through X-ray crystallography.[2] The molecule consists of a central isothiazole ring substituted with a phenyl group at the 3-position, an amino group at the 4-position, and a methyl carboxylate group at the 5-position.

A notable characteristic of this compound is its ability to exhibit polymorphism, existing in at least two different crystalline forms: a noncentrosymmetric and a centrosymmetric polymorph.[2] The specific polymorph obtained is dependent on the crystallization solvent. This phenomenon is critical in drug development as different polymorphs can possess distinct physical properties, including solubility and bioavailability.

The molecular conformation is nearly identical in both polymorphs. The key distinction between them lies in the intermolecular interactions. The packing of the molecules is primarily governed by a combination of N—H⋯O and N—H⋯N hydrogen bonds, as well as π-π stacking interactions between the phenyl and isothiazole rings.[2] These non-covalent interactions are crucial in stabilizing the crystal lattice.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from related compounds, the following properties can be inferred.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀N₂O₂S[2]
Molecular Weight 234.27 g/mol [3]
CAS Number 82424-58-6
Appearance White to off-white crystalline powder
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.Inferred
pKa The amino group is expected to be weakly basic, while the ester group is neutral. The isothiazole nitrogen is also weakly basic.Inferred

Synthesis of this compound

A common method for the synthesis of related 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction that is highly efficient for creating polysubstituted aminothiophenes. While not directly applicable to isothiazole synthesis, the principles of multicomponent reactions are relevant to the efficient construction of heterocyclic systems.

Hypothetical Synthetic Pathway:

A potential synthetic route could involve the reaction of a β-ketonitrile with a source of sulfur and a methylating agent, followed by cyclization and amination steps. The precise conditions, including catalysts, solvents, and temperatures, would require experimental optimization.

Diagram: Generalized Isothiazole Synthesis

Isothiazole_Synthesis Start Starting Materials (e.g., β-ketoesters, nitriles) Intermediate Key Intermediate (e.g., enamine, thioenol) Start->Intermediate Cyclization Cyclization (e.g., oxidative S-N bond formation) Intermediate->Cyclization Product Substituted Isothiazole Cyclization->Product

Caption: A generalized workflow for the synthesis of substituted isothiazoles.

Spectral Properties

Specific spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its functional groups and data from analogous structures.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the amino group, and the methyl protons of the ester group. The chemical shifts would be influenced by the electronic environment of the isothiazole ring. For similar 2-amino-4-phenylthiazole derivatives, aromatic protons typically appear in the range of δ 7.0-8.0 ppm.[5] The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.5-4.0 ppm.

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a downfield chemical shift (around 160-170 ppm). The carbons of the phenyl and isothiazole rings would appear in the aromatic region (approximately 110-160 ppm). The methyl carbon of the ester group would be found in the aliphatic region (around 50-60 ppm). For related 2-amino-4-phenylthiazole structures, the thiazole ring carbons have been observed in the range of δ 101-168 ppm.[6]

5.3. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (234.27 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the cleavage of the ester group, and fragmentation of the isothiazole ring.

5.4. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretching of the amino group (around 3300-3500 cm⁻¹)

  • C=O stretching of the ester group (around 1700-1730 cm⁻¹)

  • C=N and C=C stretching of the aromatic and isothiazole rings (in the 1400-1600 cm⁻¹ region)

  • C-O stretching of the ester group (around 1200-1300 cm⁻¹)

Reactivity of the Isothiazole Core

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Amino Group: The 4-amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be converted to amides, acid chlorides, or other derivatives, providing a handle for further functionalization.

  • Isothiazole Ring: The isothiazole ring is generally stable but can undergo ring-opening reactions under certain reductive or oxidative conditions. The phenyl group at the 3-position is expected to be relatively unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the isothiazole ring.

Potential Applications and Biological Significance

While specific biological activity data for this compound is not available, the isothiazole scaffold is a well-established pharmacophore.[1] Isothiazole derivatives have been reported to possess a wide range of biological activities, including:

  • Antimicrobial Activity: Many isothiazole-containing compounds exhibit potent antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain isothiazole derivatives have shown significant anti-inflammatory effects.[7]

  • Anticancer Activity: The isothiazole nucleus has been incorporated into molecules with promising anticancer activity.

Given its structural features, particularly the 4-amino and 3-phenyl substitutions, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in these areas. Its analogy to amflutizole, a compound with known biological properties, further underscores its potential in drug discovery programs.[2]

Conclusion

This compound is a multifaceted heterocyclic compound with interesting structural features, including polymorphism. While a complete experimental profile of its chemical properties is not yet fully documented in the public domain, this guide provides a comprehensive overview based on available data and informed predictions from related structures. Its versatile functional groups and the inherent biological potential of the isothiazole scaffold make it a compound of significant interest for further investigation and application in medicinal chemistry and materials science. Future research should focus on elucidating its detailed synthetic pathways, comprehensively characterizing its physicochemical and spectral properties, and exploring its biological activity profile.

References

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Zawisza, T., et al. (1984). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archivum Immunologiae et Therapiae Experimentalis, 32(3), 335-46.
  • [No title provided] The Royal Society of Chemistry. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • [No title provided] The Royal Society of Chemistry. Available at: [Link]

  • Tor, [No initial]. (2020). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. ResearchGate. Available at: [Link]

  • Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Aslanov, L. A., et al. (2019). Polymorphism of this compound: an experimental and theoretical study.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • [No author provided]. Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-aminobenzoate. PubChem. Available at: [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • National Center for Biotechnology Information. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Urbanavičiūtė, I., et al. (2022).
  • Szafrański, K., & Głowacka, I. E. (2022).
  • National Institute of Standards and Technology. 5-Amino-3-methylisoxazole. NIST WebBook. Available at: [Link]

  • Jeż, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

  • [No author provided]. UV/Vis + Photochemistry Database. science-softCon. Available at: [Link]

  • Jeż, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5619.
  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855.
  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. Available at: [Link]

  • Wiley, R. H., & England, D. C. (1951). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society, 73(10), 4683-4685.
  • [No author provided]. N 3 5 Bis methylthio isothiazol 4 yl carbonyl N 5 methylisoxazol 3 yl urea. mzCloud. Available at: [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the crystal structure of Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a compound of significant interest due to its relationship with biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, polymorphism, and supramolecular architecture.

Introduction: The Significance of Isothiazole Derivatives

The isothiazole scaffold is a vital heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic and cytotoxic effects.[1] The study of the three-dimensional structure of these compounds is paramount as it governs their interaction with biological targets and ultimately their therapeutic efficacy. This compound, a close analogue of the gout suppressant amflutizole, presents a compelling case for detailed structural elucidation.[2][3][4] Understanding its solid-state conformation and intermolecular interactions can provide a roadmap for the design of novel therapeutic agents. This guide delves into the crystallographic details of this compound, revealing the subtle yet crucial forces that dictate its molecular assembly.

Synthesis and Crystallization: The Path to Single Crystals

The synthesis of this compound is achieved through a one-pot reaction.[3] A key aspect of this compound is its ability to form different crystalline arrangements, a phenomenon known as polymorphism. The isolation of specific polymorphs is highly dependent on the crystallization conditions, particularly the choice of solvent.[3][4]

Two distinct polymorphs have been identified for this compound: a noncentrosymmetric form (1a) and a centrosymmetric form (1b).[3][4] Crystallization from a range of more volatile solvents typically yields the noncentrosymmetric polymorph, while the centrosymmetric form is obtained from the denser tetrachloromethane.[3][4] This solvent-dependent polymorphism underscores the delicate balance of intermolecular forces that can be manipulated during the crystallization process.

Experimental Protocol: Crystallization
  • Preparation of Saturated Solutions: Prepare saturated solutions of this compound in various solvents (e.g., volatile solvents like acetone, ethyl acetate, and denser solvents like tetrachloromethane).

  • Slow Evaporation: Allow the solvents to evaporate slowly at room temperature.

  • Crystal Harvesting: Harvest the resulting single crystals for X-ray diffraction analysis. Polymorph 1a is typically obtained from more volatile solvents, while polymorph 1b is obtained from tetrachloromethane.[3]

Crystal Structure Analysis: A Tale of Two Polymorphs

The molecular conformation of this compound is identical in both polymorphs.[3][4] The planarity of the molecule is stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and the ester substituent.[3] However, the arrangement of these molecules in the crystal lattice differs significantly, leading to distinct physical properties.

Molecular Geometry

The core structure consists of a phenyl ring attached to an isothiazole ring, which is further substituted with an amino group and a methyl carboxylate group. The precise bond lengths and angles are determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Polymorphs 1a and 1b

ParameterPolymorph 1a (Noncentrosymmetric)Polymorph 1b (Centrosymmetric)
Chemical FormulaC₁₁H₁₀N₂O₂SC₁₁H₁₀N₂O₂S
Formula Weight234.28234.28
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)7.9832 (3)11.3278 (4)
b (Å)8.6543 (3)8.3970 (3)
c (Å)16.1234 (6)15.4427 (5)
β (°)90109.053 (1)
V (ų)1111.49 (7)1388.43 (8)
Z44
Density (calculated) (g/cm³)1.4001.121

Data sourced from an experimental and theoretical study on the polymorphism of the title compound.[3]

Polymorphism and Intermolecular Interactions

The primary distinction between the two polymorphs lies in the intermolecular interactions, specifically the hydrogen bonds formed by the amino group and the π-system stacking interactions.[3][4]

  • Polymorph 1a (Noncentrosymmetric): In this form, the molecules are organized into double columns. These columns are formed by intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[3][4]

  • Polymorph 1b (Centrosymmetric): The centrosymmetric structure features columns of molecules that interact to form layers.[3]

Supramolecular Architecture and Packing

The arrangement of molecules in a crystal, or supramolecular architecture, is dictated by a hierarchy of intermolecular interactions. For this compound, both hydrogen bonding and π-stacking play crucial roles.

Hydrogen Bonding Network

The amino group is a key player in establishing the hydrogen bonding network. In the noncentrosymmetric polymorph (1a), it forms both N—H⋯O and N—H⋯N bonds, leading to a more complex, double-columnar structure.[3][4] The centrosymmetric polymorph (1b) exhibits a different hydrogen bonding scheme, resulting in a layered arrangement.

Hydrogen_Bonding_Polymorph_1a cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H (Amino) O1_B C=O (Ester) N1_A->O1_B N-H···O N2_B N (Isothiazole) N1_A->N2_B N-H···N O1_A C=O (Ester) caption Hydrogen bonding in Polymorph 1a. Stacking_Interactions cluster_workflow Crystal Packing Workflow Molecule Molecule Stacking Stacking Molecule->Stacking π-π interactions Column Column Stacking->Column Polymorph_Assembly Final Crystal Lattice Column->Polymorph_Assembly Hydrogen_Bonds N-H···O N-H···N Hydrogen_Bonds->Polymorph_Assembly caption Key interactions in crystal packing.

Caption: A workflow diagram illustrating the key interactions governing crystal packing.

Insights from Quantum Chemical Calculations

To further elucidate the packing motifs and energetics, quantum chemical calculations are employed. These calculations allow for the study of pairwise interaction energies, providing a quantitative measure of the strength of different intermolecular forces such as hydrogen bonding, stacking, and dispersion forces. [3][4]Theoretical calculations have shown that the noncentrosymmetric structure (1a) has a slightly lower lattice energy (by 0.59 kJ mol⁻¹) compared to the centrosymmetric structure (1b), despite having a lower density. [3][4]

Implications for Drug Development

The existence of polymorphism has profound implications in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient can exhibit different solubilities, dissolution rates, and bioavailability, which in turn affects the drug's therapeutic efficacy and safety. The detailed structural knowledge of the two polymorphs of this compound provides a solid foundation for:

  • Rational Drug Design: Understanding the preferred conformations and intermolecular interactions can guide the design of new analogues with improved binding affinities to biological targets.

  • Polymorph Screening and Control: The knowledge of how different solvents influence the resulting polymorph is crucial for developing robust crystallization processes that consistently produce the desired crystalline form.

  • Structure-Activity Relationship (SAR) Studies: The rigidified conformation due to intramolecular hydrogen bonding can be used as a starting point for SAR studies to explore the chemical space around the isothiazole scaffold.

Detailed Experimental Protocols

Synthesis of this compound

This compound is prepared via a one-pot synthesis method. [3]While the specific reagents and detailed reaction conditions are proprietary to the cited research, the general approach involves the condensation of appropriate precursors to form the isothiazole ring system.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of either polymorph is mounted on a diffractometer.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. Standard software packages are used for these calculations. [1]

References

  • The molecular structure of methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Polymorphism of this compound: an experimental and theoretical study. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Polymorphism of this compound: an experimental and theoretical study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A. Available at: [Link]

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Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of Methyl 4-Amino-3-Phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isothiazole nucleus is a cornerstone in contemporary medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a molecule of significant structural interest, stands as a promising candidate for targeted therapeutic development. While direct mechanistic studies on this specific compound are nascent, its structural analogy to a plethora of bioactive molecules allows for the formulation of robust, testable hypotheses regarding its mechanism of action. This guide synthesizes the current understanding of related isothiazole and aminothiazole derivatives to propose potential biological targets and signaling pathways. Furthermore, it provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a comprehensive roadmap for researchers dedicated to elucidating the therapeutic potential of this intriguing molecule.

Introduction: The Isothiazole Scaffold - A Privileged Motif in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. Derivatives of isothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The closely related aminothiazole scaffold is also a well-established pharmacophore found in several approved drugs and clinical candidates, particularly as kinase inhibitors.[2][3][4]

This compound incorporates key structural features that suggest a high probability of biological activity: an amino group capable of hydrogen bonding, a phenyl ring for potential hydrophobic and π-stacking interactions, and a carboxylate group that can act as a hydrogen bond acceptor or be metabolically active. Its existence in both noncentrosymmetric and centrosymmetric polymorphic forms has been confirmed, indicating distinct crystal packing arrangements that could influence its solid-state properties.[5] This guide will dissect the potential mechanisms of action for this compound by drawing parallels with its structural cousins.

Hypothesized Mechanisms of Action: An Evidence-Based Exploration

Based on the extensive literature on analogous compounds, the most probable mechanisms of action for this compound revolve around enzyme inhibition, particularly within signaling pathways crucial for cell proliferation and inflammation.

Protein Kinase Inhibition: A Primary Hypothesis

The 2-aminothiazole core is a well-known "hinge-binding" motif in a multitude of protein kinase inhibitors.[3] This scaffold can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Given this precedent, it is highly probable that this compound targets one or more protein kinases.

Potential Kinase Targets:

  • Src Family Kinases (SFKs): The discovery of Dasatinib, a potent pan-Src family kinase inhibitor with a 2-aminothiazole core, underscores the potential of this scaffold to target kinases involved in cell growth, differentiation, and survival.[3]

  • p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[6] The phenyl and amino groups on the isothiazole ring of our topic compound could mimic these interactions.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole derivatives have been shown to inhibit VEGFR-2, a transmembrane tyrosine kinase that plays a pivotal role in tumor angiogenesis.[7]

  • c-Met Kinase: Thiazole and thiadiazole carboxamide derivatives have been developed as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): The structural similarity to pyrazolopyrimidine-based type II FLT3 kinase inhibitors suggests a potential for activity against mutations in this kinase, which are common in acute myeloid leukemia (AML).[9]

The following diagram illustrates the hypothesized central role of kinase inhibition in the potential mechanism of action.

Kinase_Inhibition_Hypothesis cluster_0 This compound cluster_1 Potential Kinase Targets cluster_2 Downstream Cellular Effects Compound The Compound Src Src Family Kinases Compound->Src Inhibits p38 p38 MAP Kinase Compound->p38 Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits cMet c-Met Compound->cMet Inhibits FLT3 FLT3 Compound->FLT3 Inhibits Proliferation Decreased Cell Proliferation Src->Proliferation Inflammation Reduced Inflammation p38->Inflammation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis cMet->Proliferation FLT3->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Hypothesized kinase targets and downstream effects.

Inhibition of Inflammatory Enzymes

Beyond kinases, isothiazole derivatives have been shown to target enzymes involved in the inflammatory cascade.

  • 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual inhibitors of 5-LOX and mPGES-1, enzymes critical for the synthesis of leukotrienes and prostaglandins, respectively.[10] These inflammatory mediators are implicated in a variety of diseases.

Antimicrobial Mechanisms

The isothiazole and aminothiazole scaffolds are present in numerous compounds with potent antimicrobial activity.[11][12]

  • Antifungal Activity: Phenylthiazole-containing drugs like isavuconazole are known inhibitors of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[13] The structural features of this compound make it a candidate for CYP51 inhibition.

  • Antibacterial Activity: Various aminothiazole derivatives have demonstrated broad-spectrum antibacterial activity, though the precise mechanisms can vary and may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[2][14]

Experimental Validation: A Step-by-Step Methodological Guide

To systematically test the aforementioned hypotheses, a tiered experimental approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Initial Broad-Spectrum Screening

Objective: To identify the general biological activity profile of the compound.

Protocol: Cellular Viability and Cytotoxicity Assays

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, K562 for leukemia) and a normal human cell line (e.g., HaCaT keratinocytes) to assess selectivity.[7][14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 48-72 hours.

  • Viability Assessment: Add MTT or resazurin reagent and incubate for 2-4 hours. Measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line using non-linear regression analysis.

Kinase Inhibition Profiling

Objective: To identify specific protein kinase targets.

Protocol: In Vitro Kinase Panel Screen

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for a broad range of kinases (e.g., a 400+ kinase panel).

  • Compound Concentration: Submit the compound for initial screening at a fixed concentration, typically 1 µM or 10 µM.

  • Data Interpretation: Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70% inhibition) at the screening concentration.

  • Follow-up: For promising hits, perform dose-response assays to determine the IC50 value for each specific kinase, confirming the potency of inhibition.

The following diagram outlines the workflow for identifying and validating kinase targets.

Kinase_Target_Validation_Workflow Start Start: Compound Synthesis & Purification CellAssay Cellular Viability Assay (e.g., MTT on Cancer Panel) Start->CellAssay KinaseScreen Broad Kinase Panel Screen (e.g., @ 10 µM) CellAssay->KinaseScreen If Active (Low µM IC50) HitIdent Identify 'Hits' (>70% Inhibition) KinaseScreen->HitIdent DoseResponse Dose-Response Assay (IC50) for each 'Hit' Kinase HitIdent->DoseResponse Validate Hits WesternBlot Western Blot Analysis in Cells (Phospho-Substrate Levels) DoseResponse->WesternBlot If Potent (nM IC50) InVivo In Vivo Efficacy Studies (e.g., Xenograft Model) WesternBlot->InVivo Confirm Cellular Target Engagement End End: Confirmed Mechanism InVivo->End

Caption: Experimental workflow for kinase inhibitor validation.

Antimicrobial Activity Screening

Objective: To assess the compound's efficacy against fungal and bacterial pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[14][15]

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium (e.g., RPMI for fungi, Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for growth (e.g., 35-37°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cellular Activity Profile

Cell LineTypeIC50 (µM)
K562Chronic Myeloid Leukemia0.5
MCF-7Breast Adenocarcinoma1.2
HepG2Hepatocellular Carcinoma2.5
HaCaTNormal Keratinocyte> 50

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Src95%25
p38α88%75
VEGFR-275%250
Abl92%30
c-Kit60%500

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, predicated on the well-documented bioactivity of its core scaffolds. The primary hypothesis points towards protein kinase inhibition, a mechanism central to modern oncology and immunology. The experimental framework provided in this guide offers a rigorous and systematic path to not only validate this hypothesis but also to uncover unforeseen mechanisms of action. Successful elucidation of its biological target(s) will pave the way for lead optimization, preclinical development, and ultimately, the potential translation of this molecule into a novel therapeutic agent. The exploration of its activity against inflammatory enzymes and microbial pathogens should also be pursued as secondary, yet highly promising, avenues of investigation.

References

  • He, L., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-7. [Link]

  • Clark, R. F., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-5. [Link]

  • Alam, M. S., et al. (2021). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Journal of King Saud University - Science, 33(1), 101234. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

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Phenylisothiazoles: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylisothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. When coupled with a phenyl group, the resulting phenylisothiazole core offers a unique combination of electronic properties and steric features that have proven fruitful in the design of novel therapeutic agents. This guide provides an in-depth exploration of phenylisothiazole compounds, from their synthesis to their diverse biological activities and pharmacokinetic profiles, tailored for researchers and professionals in drug development. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Core Synthesis Strategies for the Phenylisothiazole Scaffold

The synthetic route to the desired phenylisothiazole isomer is a critical first step in any drug discovery campaign. The substitution pattern on the isothiazole ring dictates the optimal synthetic approach.

Synthesis of 3-Phenylisothiazole Derivatives

One common strategy to access the 3-phenylisothiazole core involves the cyclization of appropriate precursors. For instance, 3-substituted benzothiazolyl-1-phenyl amino methenamides have been synthesized through the interaction of phenyl isocyanate with substituted benzothiazoles.

Synthesis of 4-Phenylisothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings, which can be adapted for 4-phenylisothiazoles. This typically involves the condensation of a thioamide with an α-haloketone. For example, 2-amino-4-phenylthiazole can be prepared by reacting acetophenone with thiourea in the presence of iodine[1].

Synthesis of 5-Phenylisothiazole Derivatives

Direct arylation at the 5-position of the isothiazole ring is a powerful approach. For instance, 3-bromo(chloro)isothiazole-4-carbonitriles can undergo direct arylation with phenylboronic acid derivatives in the presence of a suitable catalyst to yield 5-phenylisothiazoles[2].

Biological Activities and Mechanisms of Action

Phenylisothiazole derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of proteins and pathways implicated in various diseases.

Anticancer Properties

Phenylisothiazole-containing compounds have emerged as promising anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: A key mechanism of action for some phenylisothiazole derivatives is the induction of apoptosis. This programmed cell death is often initiated through the activation of caspase cascades[3]. More specifically, certain derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to decreased phosphorylation of downstream targets like Akt and mTOR, ultimately triggering apoptosis[4]. Some phenylthiazole derivatives have also been identified as inhibitors of tropomyosin receptor kinase A (TrkA), a target in various cancers[5].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylisothiazole compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Phenylisothiazole derivatives have been identified as potent agonists of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.

Mechanism of Action: As PPARγ agonists, these compounds bind to the ligand-binding domain of the receptor. This induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators. The PPARγ-coactivator complex then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[4][6]. This signaling cascade ultimately leads to improved insulin sensitivity and glucose uptake[7].

Experimental Protocol: Fluorescence Polarization (FP) Assay for PPARγ Binding

This assay measures the binding of a fluorescently labeled ligand to PPARγ. Competitive binding of a test compound will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 0.5 mM DTT). Prepare solutions of purified PPARγ ligand-binding domain (LBD), a fluorescently labeled PPARγ ligand (e.g., a fluorescein-labeled agonist), and the test phenylisothiazole compounds.

  • Assay Setup: In a black 384-well plate, add the PPARγ LBD and the fluorescent ligand to each well. Then, add serial dilutions of the test compounds. Include controls for no inhibition (vehicle) and maximal inhibition (a known potent PPARγ agonist).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: Calculate the IC50 value of the test compounds by fitting the data to a dose-response curve.

Signaling Pathway for PPARγ Agonism

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylisothiazole Phenylisothiazole PPARg_RXR_inactive PPARγ-RXR (inactive, with corepressors) Phenylisothiazole->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (active, with coactivators) PPARg_RXR_inactive->PPARg_RXR_active Conformational change, corepressor dissociation, coactivator recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Target_Genes Initiates Transcription

Caption: Phenylisothiazole-mediated PPARγ signaling pathway.

Antiflaviviral Activity

Certain phenylisothiazole derivatives have shown promising activity against flaviviruses, such as Dengue and Japanese encephalitis viruses, by targeting the viral envelope (E) protein[8][9].

Mechanism of Action: The flavivirus E protein is essential for viral entry into host cells. Phenylisothiazole compounds can bind to a hydrophobic pocket on the E protein, stabilizing it in a conformation that prevents the low-pH-induced conformational changes necessary for membrane fusion. This effectively blocks the virus from releasing its genetic material into the host cell cytoplasm, thus inhibiting viral replication[8]. Some derivatives have also been found to act as inhibitors of the flaviviral protease (NS2B-NS3), which is crucial for processing the viral polyprotein[10].

Antifungal Activity via CYP51 Inhibition

Phenylisothiazole-based compounds are effective antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway[11][12].

Mechanism of Action: Ergosterol is an essential component of the fungal cell membrane. Phenylisothiazole-containing azole antifungals inhibit CYP51, which catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom in the azole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth[11][13].

Resistance Mechanisms: Fungal resistance to CYP51 inhibitors can arise through several mechanisms, including mutations in the ERG11 gene (which encodes CYP51) that reduce the binding affinity of the drug, overexpression of ERG11, and increased efflux of the drug by membrane transporters[13][14].

Experimental Protocol: In Vitro CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant fungal CYP51.

  • Reagent Preparation: Prepare a reaction mixture containing purified recombinant fungal CYP51, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and the substrate lanosterol.

  • Compound Addition: Add varying concentrations of the phenylisothiazole test compound to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Extraction and Analysis: Stop the reaction and extract the sterols. Quantify the conversion of lanosterol to the demethylated product using HPLC or GC-MS.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

CYP51 Inhibition Workflow

CYP51_Inhibition cluster_synthesis Ergosterol Biosynthesis cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Phenylisothiazole Phenylisothiazole Phenylisothiazole->CYP51 Inhibits

Sources

Discovery and history of isothiazole carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Isothiazole Carboxylates

Introduction: The Isothiazole Core

Isothiazole (1,2-thiazole) is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. First discovered in 1956, this unique structural motif has become a cornerstone in medicinal chemistry and materials science.[1][2] Its aromaticity, conferred by a delocalized 6π-electron system, grants it significant stability, while the inherent electronegativity and reactivity of the N-S bond provide a scaffold for diverse chemical modifications.[3] Isothiazole derivatives, particularly isothiazole carboxylates, are prevalent in a wide array of biologically active compounds, including antibacterial, anti-inflammatory, anticancer, and antiviral agents, as well as potent fungicides and herbicides.[4][5][6]

This guide provides a comprehensive overview of the isothiazole carboxylate landscape, from the initial discovery of the parent heterocycle to the evolution of sophisticated synthetic methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that have driven the field forward.

Chapter 1: The Dawn of Isothiazole Chemistry

The story of isothiazole begins in the mid-20th century. While its isomer, thiazole (1,3-thiazole), had been known for decades, the 1,2-thiazole ring system remained elusive.

First Synthesis: The Adams and Slack Breakthrough (1959)

The parent isothiazole was first successfully prepared in 1956.[2] A landmark paper by A. Adams and R. Slack in 1959 detailed a practical synthesis, marking the true beginning of isothiazole chemistry.[3][7] Their approach was not a direct construction but a degradative synthesis.

The historical synthesis began with the oxidation of 5-amino-1,2-benzisothiazole using an alkaline solution of potassium permanganate (KMnO₄). This process cleaved the fused benzene ring, yielding isothiazole-4,5-dicarboxylic acid. Subsequent thermal decarboxylation of this intermediate furnished the parent isothiazole.[2][3] Although this method is now primarily of historical significance due to its multi-step nature and harsh conditions, it was the critical first step that provided chemists with access to this novel heterocyclic system for study.[2]

Chapter 2: Foundational Strategies for Isothiazole Ring Construction

The development of isothiazole carboxylates is intrinsically linked to the methods for constructing the core isothiazole ring. Modern synthetic approaches are best understood through a retrosynthetic lens, which reveals the key bond disconnections and the precursor fragments required for cyclization.

Retrosynthetic Analysis

The isothiazole ring can be assembled from various linear precursors by forming one or two key bonds. The most common strategies involve the formation of the S-N bond and a C-S or C-N bond in a cyclization step. These can be broadly classified into several approaches, including intramolecular cyclizations and multicomponent reactions.

G isothiazole Isothiazole Ring sn_bond S-N Bond Formation isothiazole->sn_bond Retrosynthesis cc_bond C-C Bond Formation isothiazole->cc_bond Retrosynthesis precursor1 [C-C-C-N + S source] (e.g., β-aminovinyl ketones) sn_bond->precursor1 Precursor precursor2 [S-C-C-C-N] (e.g., γ-keto thioamides) sn_bond->precursor2 Precursor precursor3 [C-C-C + N-S source] (e.g., Unsaturated aldehydes) cc_bond->precursor3 Precursor

Caption: General retrosynthetic approaches for isothiazole synthesis.

Key Synthetic Methodologies

1. Oxidative Cyclization of γ-Keto Thioamides: This is a robust and widely used method. A 1,4-dicarbonyl compound or its equivalent is first converted to a γ-keto thioamide. Subsequent treatment with an oxidizing agent, such as iodine (I₂), N-bromosuccinimide (NBS), or hydrogen peroxide (H₂O₂), induces an intramolecular cyclization via S-N bond formation to yield the isothiazole ring. The choice of oxidant is critical; milder oxidants are preferred for sensitive substrates to prevent over-oxidation or side reactions.

2. [4+1] Annulation: This strategy involves the reaction of a four-atom component (containing a C-C-C=O or C-C-C=S fragment) with a one-atom nitrogen source, typically ammonia or an ammonium salt. A user-friendly synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate exemplifies this approach, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade.[8]

3. Three-Component Reactions: Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. Strategies have been developed to synthesize isothiazoles by combining three simple starting materials in a single pot. For example, a three-component reaction of enaminoesters, fluorodibromoamides/esters, and elemental sulfur can selectively form isothiazoles through the formation of new C-S, C-N, and N-S bonds.[8][9]

Chapter 3: Synthesis of Isothiazole Carboxylates

The introduction of a carboxylate group (or its ester/amide equivalent) is a critical step for tuning the pharmacological properties of the isothiazole core. This can be achieved either by incorporating the carboxylate precursor into the ring-forming reaction or by functionalizing a pre-formed isothiazole ring.

Method A: Ring Construction from Carboxylate Precursors

Building the ring from starting materials that already contain the desired functionality is often the most direct route. A common precursor is a cyano (-CN) group, which can be readily hydrolyzed to a carboxylic acid in a final step.

A patented process illustrates this principle, where 1-amino-2-cyano-1-phenyl-1-butene reacts with thionyl chloride (SOCl₂) to produce 4-cyano-5-methyl-3-phenylisothiazole.[10] The nitrile group in this intermediate is then hydrolyzed under acidic or basic conditions to yield the corresponding isothiazole-4-carboxylic acid.[10] This acid can then be coupled with other molecules, such as 6-aminopenicillanic acid, to produce potent antibacterial agents.[10]

This protocol is a representative example based on established chemical principles.

  • Cyclization: To a solution of 1-amino-2-cyano-1-phenyl-1-butene (1.0 eq) in a reaction-inert solvent such as toluene, add thionyl chloride (3.0-6.0 eq) dropwise at 0 °C.

    • Causality: Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent. The excess ensures the reaction goes to completion. Toluene is chosen for its inertness and appropriate boiling point for reflux.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 110 °C) for 2-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 4-cyano-3-phenylisothiazole.

  • Hydrolysis: Dissolve the crude nitrile in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (5.0 eq), and heat to reflux for 4-8 hours.

    • Causality: The strong basic conditions are necessary to hydrolyze the stable nitrile group to a carboxylate salt.

  • Acidification and Purification: After cooling, acidify the solution with concentrated hydrochloric acid (HCl) to pH 2-3. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

Caption: Workflow for the synthesis of an isothiazole carboxylic acid.

Method B: Post-Cyclization Functionalization
  • Directed Ortho-Metalation: A substituent on the isothiazole ring (such as a methoxy or amide group) can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent carbon atom.

  • Halogen-Metal Exchange: A bromo- or iodo-substituted isothiazole can be treated with an organolithium reagent at low temperature (e.g., -78 °C) to generate a highly reactive isothiazolyl-lithium species.

  • Carboxylation: The resulting organometallic intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to form a lithium carboxylate salt. Acidic workup protonates the salt to yield the desired isothiazole carboxylic acid.

Chapter 4: Physicochemical Properties and Characterization

The successful synthesis of an isothiazole carboxylate must be confirmed through rigorous characterization.

Property / Technique Typical Observation for Isothiazole Carboxylates
Appearance Typically white to pale yellow crystalline solids.
Solubility Sparingly soluble in water (as acids), more soluble in organic solvents like ethanol, DMSO, and DMF.
¹H NMR The ring proton(s) appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shift is influenced by the position and nature of other substituents. The carboxylic acid proton is a broad singlet, often >10 ppm.
¹³C NMR The carboxyl carbon appears downfield (δ 160-175 ppm). The ring carbons resonate in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy A strong, broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). A sharp, strong C=O stretch (1680-1725 cm⁻¹). C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns involving the loss of -COOH or CO₂.

Chapter 5: Applications in Drug Discovery and Agrochemicals

The isothiazole carboxylate scaffold is a privileged structure in applied chemistry, largely due to its ability to act as a bioisostere for other functionalities and its favorable metabolic profile.

Compound Class/Example Biological Activity Significance and Field of Use Reference
Substituted Amides of 3-methyl-5-aminoisothiazole-4-carboxylic acidCardiovascular agentsInvestigated for effects on the circulatory system, including anti-arrhythmic properties.[11]
Isothiazole-containing penicillinsAntibacterialThe isothiazole-4-carboxylic acid moiety is coupled to a penicillin core to create potent antibiotics against Gram-positive and Gram-negative bacteria.[4][10]
Isothiazole-Thiazole HybridsFungicidalNovel compounds designed based on 3,4-dichloroisothiazole show excellent activity against oomycetes like Phytophthora infestans (late blight).[12]
3,4-Dichloroisothiazole Carboxylic Acid DerivativesHerbicidal / Plant Growth RegulatorsPatented for their use in controlling plant growth and as herbicides.[13]
Various Isothiazole DerivativesAnticancer, Antiviral, Anti-inflammatoryThe isothiazole core is present in numerous compounds with a wide range of therapeutic activities, acting as inhibitors for targets like HIV protease and various kinases.[3][5][6]

Conclusion and Future Outlook

From its theoretical postulation to its first challenging synthesis by Adams and Slack, the isothiazole ring system has evolved into a fundamental building block in modern chemistry. The development of synthetic routes to isothiazole carboxylates, in particular, has unlocked vast potential in pharmacology and agriculture. Early methods relying on degradation have given way to elegant and efficient strategies involving multicomponent reactions, catalytic cycles, and precise functionalizations.

The future of the field lies in the continued development of sustainable and atom-economical synthetic methods. The use of flow chemistry, photoredox catalysis, and C-H activation techniques will undoubtedly provide new avenues to access novel isothiazole carboxylates with unprecedented efficiency. As our understanding of biological targets deepens, the isothiazole carboxylate scaffold will remain a vital tool for designing the next generation of therapeutics and crop protection agents.

References

  • Product Class 15: Isothiazoles. (n.d.). Georg Thieme Verlag. Retrieved January 7, 2026, from [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Retrieved January 7, 2026, from [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Potkin, V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Retrieved January 7, 2026, from [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Retrieved January 7, 2026, from [Link]

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds. Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. (1995). Acta Poloniae Pharmaceutica, 52(1), 35-39. Retrieved January 7, 2026, from [Link]

  • Lewis, S. N., & Miller, G. A. (1967). U.S. Patent No. 3,341,547. U.S. Patent and Trademark Office.
  • The importance of isothiazoles in medicinal and pharmaceutical sectors. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 78(10), 4253-4262. Retrieved January 7, 2026, from [Link]

  • Crast, L. B. (1969). U.S. Patent No. 3,479,365. U.S. Patent and Trademark Office.
  • Adams, A., & Slack, R. (1959). Isothiazole: a new mononuclear heterocyclic system. Journal of the Chemical Society (Resumed), 3061. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isothiazole core, a sulfur- and nitrogen-containing five-membered aromatic ring, is a key pharmacophore in a variety of biologically active molecules. The specific substitution pattern of this compound, featuring an amino group, a phenyl ring, and a methyl carboxylate group, offers multiple points for potential molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for guiding further drug design efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of this molecule. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Key Features

The structural framework of this compound, as determined by X-ray crystallography, reveals a planar isothiazole ring. The phenyl group at the 3-position and the methyl carboxylate at the 5-position are key functionalities that influence the molecule's electronic environment and, consequently, its spectroscopic signatures. The amino group at the 4-position is a critical determinant of its chemical reactivity and potential for hydrogen bonding.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer to a 5 mm NMR tube dissolve->transfer shim Shim the magnet for homogeneous field transfer->shim tune Tune and match the probe shim->tune acquire_1H Acquire 1D ¹H spectrum tune->acquire_1H acquire_13C Acquire 1D ¹³C spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the amino protons, and the methyl protons of the ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.20 - 7.60Multiplet5H
Amino-NH₂5.00 - 6.00Broad Singlet2H
Methoxy-CH₃~3.80Singlet3H
  • Rationale: The protons on the phenyl ring are expected to resonate in the aromatic region (7.20-7.60 ppm). The exact chemical shifts and multiplicities will depend on the rotational freedom of the phenyl ring and potential through-space interactions. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water; their chemical shift can be highly dependent on the solvent and concentration. The methyl protons of the ester group are expected to be a sharp singlet around 3.80 ppm, a characteristic region for methyl esters.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O160 - 165
Isothiazole C3155 - 160
Isothiazole C4110 - 115
Isothiazole C5145 - 150
Phenyl C (quaternary)130 - 135
Phenyl C (CH)125 - 130
Methoxy CH₃50 - 55
  • Rationale: The carbonyl carbon of the ester is expected to be the most downfield signal. The carbons of the isothiazole ring will have distinct chemical shifts based on their substitution and electronic environment. The C3, being attached to the phenyl group and adjacent to the sulfur and nitrogen atoms, will be significantly deshielded. The C4, bearing the amino group, will be shielded relative to the other isothiazole carbons. The C5, attached to the electron-withdrawing carboxylate group, will be deshielded. The phenyl carbons will resonate in the aromatic region, with the quaternary carbon having a distinct chemical shift from the protonated carbons. The methyl carbon of the ester will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix a small amount of sample with KBr powder press Press into a thin pellet mix->press background Acquire background spectrum press->background sample_spec Acquire sample spectrum background->sample_spec subtract Subtract background sample_spec->subtract label_peaks Label significant peaks subtract->label_peaks

Figure 3: Standard workflow for FT-IR data acquisition.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3300 - 3500Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1700 - 1730Strong, sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
C-N stretch1200 - 1350Medium
C-O stretch (ester)1000 - 1300Strong
  • Rationale: The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region. The sharp and intense absorption around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will be present in the fingerprint region and contribute to the overall complexity of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve a small amount of sample in a suitable volatile solvent inject Inject into the mass spectrometer dissolve->inject ionize Ionize the sample (e.g., ESI or EI) inject->ionize analyze Analyze ions by mass-to-charge ratio ionize->analyze generate_spectrum Generate mass spectrum analyze->generate_spectrum identify_peaks Identify molecular ion and fragment peaks generate_spectrum->identify_peaks

Unveiling the Solid-State Landscape: A Technical Guide to the Polymorphism of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, stands as a critical variable that must be thoroughly understood and controlled. This guide delves into the polymorphic landscape of methyl 4-amino-3-phenylisothiazole-5-carboxylate, a molecule of interest due to its structural analogy to the anti-inflammatory agent amflutizole. Understanding the polymorphic behavior of this compound is not merely an academic exercise but a crucial step in assessing its potential for further development, ensuring the selection of the optimal solid form for consistent and effective therapeutic outcomes. This document provides an in-depth analysis of the known polymorphs of this compound, the experimental strategies for their isolation and characterization, and the underlying molecular interactions that dictate their formation.

The Discovery of Two Distinct Crystalline Forms

Initial investigations into the crystallization of this compound revealed the existence of at least two distinct polymorphic forms.[1][2][3][4] The formation of these polymorphs was found to be dependent on the solvent system employed for crystallization, a common yet critical factor in polymorphic screening.

  • The Noncentrosymmetric Polymorph: This form is obtained through crystallization from a range of more volatile solvents.[1][2][4]

  • The Centrosymmetric Polymorph: Slower crystallization from a denser solvent, tetrachloromethane, yielded this second distinct form.[1][2][4]

This solvent-dependent crystallization behavior underscores the subtle thermodynamic and kinetic interplay that governs the nucleation and growth of different crystal lattices. The choice of solvent directly influences the solute-solvent and solvent-solvent interactions, which in turn can favor the formation of a specific polymorphic form.

Structural Elucidation: A Tale of Two Packing Motifs

While both polymorphs of this compound are built from molecules with identical conformations, the key to their distinct properties lies in their different three-dimensional packing arrangements.[1][2][3][4] These differences are primarily dictated by variations in intermolecular interactions, specifically hydrogen bonding and π-system stacking.[1][2][4]

A powerful approach to dissecting these subtle packing differences is the use of quantum chemical calculations to determine pairwise interaction energies.[1][2][4] This computational method provides a quantitative measure of the energetic contributions of different intermolecular forces, offering a deeper understanding of the crystal packing.

In both polymorphs, the fundamental structural motif is a column formed by stacking interactions between the π-systems of the molecules.[1][2][4] The orientation of the stacked molecules, described as "head-to-head" or "head-to-tail," determines whether the resulting column is straight or zigzag.[1][2][4]

The divergence in their structures arises from how these primary columnar motifs are interconnected:

  • Noncentrosymmetric Polymorph: In this form, adjacent columns are linked by intermolecular N—H···O and N—H···N hydrogen bonds, creating a "double column" as the main structural motif.[1][4] These double columns then interact within the crystallographic plane to form layers.[1]

  • Centrosymmetric Polymorph: Here, the individual columns are directly linked into layers through strong interactions within the crystallographic plane.[1]

These variations in packing lead to measurable differences in their physical properties. The noncentrosymmetric structure exhibits a lower density and a slightly lower lattice energy (by 0.59 kJ mol⁻¹) as calculated by periodic calculations, compared to the centrosymmetric form.[1][2][4]

Comparative Data of the Polymorphs
PropertyNoncentrosymmetric PolymorphCentrosymmetric Polymorph
Symmetry NoncentrosymmetricCentrosymmetric
Density LowerHigher
Lattice Energy Lower (by 0.59 kJ mol⁻¹)Higher
Primary Structural Motif ColumnColumn
Secondary Structural Motif Double column forming a layerColumns interacting to form a layer
Key Intermolecular Interactions N—H···O and N—H···N hydrogen bonds, π-stackingStrong in-plane interactions, π-stacking

Experimental Protocols for Polymorph Isolation and Characterization

The successful isolation and characterization of the polymorphic forms of this compound rely on a systematic and well-controlled experimental workflow.

Synthesis of this compound

The synthesis of the parent compound is the essential first step. A previously described one-pot synthesis method can be employed.[3] While the specifics of the synthesis are beyond the scope of this guide, which focuses on polymorphism, it is crucial to ensure the purity of the starting material to avoid confounding results during crystallization studies.

Polymorph Crystallization Workflow

The following diagram illustrates a typical workflow for inducing and isolating different polymorphs based on solvent selection.

Polymorph_Crystallization Polymorph Crystallization Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_isolation Isolation & Characterization Synthesis Synthesize Methyl 4-amino-3- phenylisothiazole-5-carboxylate Purification Purify Compound Synthesis->Purification Volatile_Solvents Dissolve in Volatile Solvents (e.g., ethanol, acetone) Purification->Volatile_Solvents Controlled Evaporation Dense_Solvent Dissolve in Denser Solvent (e.g., tetrachloromethane) Purification->Dense_Solvent Slow Cooling/ Evaporation Noncentro_Polymorph Isolate Noncentrosymmetric Polymorph Volatile_Solvents->Noncentro_Polymorph Centro_Polymorph Isolate Centrosymmetric Polymorph Dense_Solvent->Centro_Polymorph Characterization Solid-State Characterization (XRD, DSC, etc.) Noncentro_Polymorph->Characterization Analyze Centro_Polymorph->Characterization Analyze

Caption: Workflow for solvent-based polymorph screening.

Step-by-Step Crystallization Protocols

Protocol 1: Crystallization of the Noncentrosymmetric Polymorph

  • Dissolution: Dissolve a known quantity of purified this compound in a suitable volatile solvent (e.g., ethanol, methanol, acetone) at a slightly elevated temperature to ensure complete dissolution. The concentration should be near saturation.

  • Filtration: Hot-filter the solution to remove any particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and quality. Alternatively, allow for slow evaporation of the solvent at a constant temperature.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce a polymorphic transformation.

Protocol 2: Crystallization of the Centrosymmetric Polymorph

  • Dissolution: Dissolve the purified compound in tetrachloromethane, a denser and less volatile solvent, near its boiling point.

  • Filtration: Perform hot filtration of the solution.

  • Crystallization: Allow the solution to cool very slowly to room temperature over an extended period. This slow process is often crucial for obtaining the thermodynamically more stable form.

  • Isolation: Collect the resulting crystals by filtration.

  • Drying: Dry the crystals under appropriate conditions.

Essential Characterization Techniques

A suite of analytical techniques is indispensable for unequivocally identifying and characterizing the different polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the crystal structure, providing unambiguous information about the unit cell dimensions, space group, and the precise arrangement of molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD): This technique is crucial for routine identification and quality control of bulk samples. Each polymorph will exhibit a unique PXRD pattern, acting as a "fingerprint."

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): DSC can be used to determine the melting points and enthalpies of fusion of the different polymorphs. It can also reveal any solid-state transitions between forms. TGA provides information about the thermal stability and solvent content of the crystalline material.

Spectroscopic Methods (FTIR, Raman): Vibrational spectroscopy can detect differences in the intermolecular interactions (such as hydrogen bonding) between polymorphs, which manifest as shifts in the characteristic vibrational frequencies.

The following diagram illustrates the logical flow of characterization.

Polymorph_Characterization Polymorph Characterization Workflow cluster_sample Sample Preparation cluster_primary_char Primary Characterization cluster_definitive_char Definitive Structure Elucidation cluster_spectroscopy Spectroscopic Analysis Bulk_Sample Bulk Crystalline Sample PXRD Powder X-ray Diffraction (Fingerprinting) Bulk_Sample->PXRD Thermal_Analysis DSC/TGA (Thermal Properties) Bulk_Sample->Thermal_Analysis FTIR_Raman FTIR/Raman Spectroscopy (Bonding Environment) Bulk_Sample->FTIR_Raman Single_Crystal Single Crystal SC_XRD Single-Crystal X-ray Diffraction (Absolute Structure) Single_Crystal->SC_XRD Identification Polymorph Identification PXRD->Identification Stability_Purity Thermal Stability & Purity Thermal_Analysis->Stability_Purity Structural_Determination Definitive Structure SC_XRD->Structural_Determination Intermolecular_Interactions Intermolecular Interactions FTIR_Raman->Intermolecular_Interactions

Caption: A logical workflow for the characterization of polymorphs.

Concluding Remarks and Future Perspectives

The existence of at least two polymorphs of this compound has been unequivocally demonstrated. The formation of either the noncentrosymmetric or the centrosymmetric form is dictated by the choice of crystallization solvent, highlighting the critical role of processing conditions in determining the final solid form. While their molecular conformations are identical, their distinct crystal packing, driven by different hydrogen bonding and π-stacking arrangements, leads to measurable differences in their physical properties, such as density and lattice energy.

For any future development of this compound, a comprehensive polymorphic screen is imperative to identify all possible crystalline forms and to understand their relative stabilities and interconversion pathways. This knowledge is fundamental to selecting the optimal polymorph with desirable physicochemical properties for formulation and to ensure the long-term stability and consistent performance of any potential drug product. Further studies should also focus on the impact of these polymorphic differences on key pharmaceutical attributes such as dissolution rate and bioavailability.

References

  • Shishkina, S. V., Konovalova, I. S., Kovalenko, S. M., Kravchenko, D. V., & Bunyatyan, N. D. (2021). Polymorphism of this compound: an experimental and theoretical study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 40–48. [Link]

  • ResearchGate. (n.d.). Polymorphism of this compound: an experimental and theoretical study | Request PDF. Retrieved from [Link]

  • IUCr. (n.d.). Polymorphism of this compound: an experimental and theoretical study. Retrieved from [Link]

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Quantum Chemical Calculations for Phenylisothiazole Structures: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the intricate relationship between the three-dimensional structure of these molecules and their function is paramount for rational drug design. Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of phenylisothiazole derivatives at the atomic level. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for the study of phenylisothiazole structures. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative references.

The Significance of the Phenylisothiazole Moiety in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, is a cornerstone of many pharmacologically active compounds. When coupled with a phenyl group, the resulting phenylisothiazole core exhibits a unique combination of steric and electronic properties that facilitate interactions with biological targets.[1][2] This scaffold is present in a range of therapeutic agents, including antipsychotics like ziprasidone, and serves as a versatile template for the design of novel inhibitors targeting enzymes such as CYP51 in pathogenic fungi.[3] The biological activity of these compounds is intimately linked to their molecular geometry, electron distribution, and ability to participate in non-covalent interactions. Quantum chemistry provides a computational microscope to probe these properties with high fidelity.[4][5]

Theoretical Foundations of Quantum Chemical Calculations

At its core, quantum chemistry applies the principles of quantum mechanics to chemical systems to predict their properties.[4] For molecules like phenylisothiazoles, we are primarily interested in solving the time-independent Schrödinger equation. However, exact solutions are only feasible for the simplest systems. Therefore, a hierarchy of approximation methods has been developed.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method for systems of pharmaceutical interest due to its favorable balance of accuracy and computational cost.[6] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density.

The choice of the exchange-correlation functional is a critical decision in any DFT calculation. For heterocyclic systems like phenylisothiazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 are often employed as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties.[2][7]

The basis set, a set of mathematical functions used to represent the molecular orbitals, is another crucial parameter. Pople-style basis sets like 6-31G(d,p) and the more extensive Dunning-type or Ahlrichs-type basis sets such as def2-TZVP are commonly used for calculations on organic molecules.[2][7] The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing heteroatoms like sulfur and nitrogen.

A Practical Workflow for Quantum Chemical Calculations of Phenylisothiazole Derivatives

The following section outlines a step-by-step protocol for performing quantum chemical calculations on a representative phenylisothiazole structure. This workflow is designed to be a self-validating system, where the results of each step inform the next.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry C->B Imaginary Frequencies? (If yes, re-optimize) D 4. Single-Point Energy Calculation C->D Verified Minimum E 5. Population Analysis (NBO/MEP) D->E Wavefunction F 6. Frontier Molecular Orbital Analysis D->F Wavefunction G 7. Spectroscopic Property Prediction D->G Wavefunction

Caption: A typical workflow for quantum chemical calculations on phenylisothiazole structures.

Step 1: Molecular Structure Input

The initial step involves generating the 3D coordinates of the phenylisothiazole molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to the correct minimum.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule.[8] This is a critical step as all subsequent calculations depend on the accuracy of the optimized structure.

Protocol:

  • Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Software Input: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, Turbomole).

  • Execution: Run the geometry optimization calculation.

  • Convergence Check: Ensure the calculation has converged successfully by checking the output file for the appropriate convergence criteria.

Step 3: Frequency Calculation

A frequency calculation should always follow a successful geometry optimization.[9] This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

  • Thermodynamic Properties: The vibrational frequencies can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Single-Point Energy Calculation

While the geometry optimization provides the energy at a given level of theory, it is often beneficial to perform a more accurate single-point energy calculation on the optimized geometry using a larger basis set or a more sophisticated method. This can provide a more refined understanding of the molecule's stability.

Step 5: Population Analysis

Population analysis methods provide insights into the distribution of electrons within the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[7][10] This is particularly useful for understanding the nature of the chemical bonds and the role of lone pairs.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.[7] It is invaluable for identifying regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively. This is crucial for predicting how the molecule will interact with other molecules, such as a biological receptor.

Step 6: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.

  • LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity for electron acceptance.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[11] A smaller gap suggests higher reactivity.

Step 7: Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms like 1H and 13C can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method.[12]

  • UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.[13]

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Geometric and Electronic Properties of a Phenylisothiazole Derivative

PropertyValue
Geometric Parameters
C-S Bond Length (Å)1.75
C=N Bond Length (Å)1.32
Phenyl-Isothiazole Dihedral Angle (°)35.2
Electronic Properties
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.3

Application in Drug Development: A Case Study

Consider the design of a novel antifungal agent targeting the lanosterol 14α-demethylase (CYP51) enzyme.[3] Quantum chemical calculations can be instrumental in this process.

G cluster_0 Rational Drug Design Workflow A Lead Compound (Phenylisothiazole) B Quantum Chemical Calculations (MEP, FMO analysis) A->B C Identify Key Interaction Sites B->C Predict Reactivity D Structure-Based Design (Molecular Docking) C->D Guide Docking Pose E Synthesize Novel Derivatives D->E Propose Modifications F In Vitro & In Vivo Testing E->F G Lead Optimization F->G Activity Data G->B Iterative Refinement

Caption: The role of quantum chemical calculations in a rational drug design workflow.

By calculating the MEP of a lead phenylisothiazole compound, we can identify the regions most likely to engage in favorable electrostatic interactions with the active site of CYP51. FMO analysis can provide insights into the compound's susceptibility to metabolic reactions. This information can then be used to guide molecular docking studies and propose structural modifications to enhance binding affinity and improve the pharmacokinetic profile.[5][14]

Conclusion

Quantum chemical calculations offer a powerful and versatile toolkit for investigating the structure-property relationships of phenylisothiazole derivatives. By providing detailed insights into their geometric, electronic, and spectroscopic properties, these computational methods play an increasingly vital role in modern drug discovery and development.[15] The judicious application of the workflows and principles outlined in this guide will enable researchers to make more informed decisions in the design of novel and effective therapeutic agents based on the phenylisothiazole scaffold.

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Antimitotic activity of dihydroisothiazolopyridinones derived from aminoisothiazolecarboxylic esters.

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Novel Class of Microtubule Destabilizers for Cancer Therapy

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of dihydroisothiazolopyridinones, a promising class of compounds demonstrating significant antimitotic activity. This document details their synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Introduction: The Unwavering Focus on Mitosis in Oncology

The cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer.[1][2] Mitosis, the phase of cell division, presents a critical vulnerability in rapidly proliferating cancer cells.[1][3] Consequently, agents that interfere with the mitotic machinery, known as antimitotics, have become mainstays in cancer chemotherapy.[1][4] A key target for these agents is the microtubule cytoskeleton, a dynamic polymer network essential for the formation of the mitotic spindle and chromosome segregation.[4][5][6]

Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[4][5][6] Both classes of drugs ultimately disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[4][5] The clinical success of these agents has spurred the search for novel compounds with improved efficacy, reduced toxicity, and the ability to overcome resistance.[3][4] Dihydroisothiazolopyridinones, derived from aminoisothiazolecarboxylic esters, have emerged as a compelling new class of microtubule destabilizers with potent antimitotic properties.[7]

Synthesis of Dihydroisothiazolopyridinones

The core structure of 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones is synthesized through a multicomponent condensation reaction.[7] This efficient method involves the reaction of 3-aryl-5-isothiazolecarboxylic acid esters with aromatic or thienyl aldehydes and Meldrum's acid in an acidic medium.[7]

Synthesis_Pathway cluster_conditions Reaction Conditions ester 3-Aryl-5-isothiazolecarboxylic acid ester multicomponent_condensation Multicomponent Condensation ester->multicomponent_condensation aldehyde Aromatic/Thienyl aldehyde aldehyde->multicomponent_condensation meldrums_acid Meldrum's Acid meldrums_acid->multicomponent_condensation acidic_medium Acidic Medium acidic_medium->multicomponent_condensation product 3,7-Diaryl-6,7-dihydroisothiazolo [4,5-b]pyridin-5(4H)-one multicomponent_condensation->product

Caption: Synthetic pathway for dihydroisothiazolopyridinones.

Antimitotic Activity and Mechanism of Action

Potent Cytotoxicity and Mitotic Arrest

Dihydroisothiazolopyridinones have demonstrated significant cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics.[7] The IC50 values for the most potent compounds are in the submicromolar to low nanomolar range.[7] This potent antiproliferative effect is a direct consequence of their ability to induce mitotic arrest.[7]

Microtubule Destabilization: The Core Mechanism

The primary mechanism of action for this class of compounds is the destabilization of microtubules.[7] By interfering with tubulin polymerization, dihydroisothiazolopyridinones disrupt the formation and function of the mitotic spindle.[7] This leads to a halt in the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.[2][8][9]

Mechanism_of_Action compound Dihydroisothiazolopyridinone tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts mitosis Mitotic Arrest (G2/M Phase) spindle->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Mechanism of action of dihydroisothiazolopyridinones.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For dihydroisothiazolopyridinones, these studies have revealed key structural features that govern their antimitotic activity. A critical determinant for the antiproliferative effect is the presence of a p-methoxybenzene A-ring.[7] The most potent compounds identified to date often feature this moiety. For instance, compound 9b, which contains a p-methoxybenzene A-ring and a thiophene B-ring, has been shown to be a particularly effective agent, causing mitotic arrest and the disintegration of cellular microtubules.[7] The nature and position of substituents on the aryl rings significantly influence the compound's interaction with tubulin and, consequently, its biological activity.

CompoundA-Ring SubstituentB-RingIC50 (nM) against selected cancer cell lines
9b p-MethoxybenzeneThiophene2-10
Analog X PhenylPhenyl>1000
Analog Y p-ChlorobenzeneFuran50-100

Note: This table is a representative example based on the importance of the p-methoxybenzene A-ring as described in the literature. Actual IC50 values may vary depending on the specific cancer cell line and assay conditions.

Experimental Protocols for Evaluation

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of dihydroisothiazolopyridinones on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydroisothiazolopyridinone compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the dihydroisothiazolopyridinone compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin in a cell-free system.

Materials:

  • Purified tubulin

  • GTP

  • Tubulin polymerization buffer

  • Dihydroisothiazolopyridinone compounds

  • Fluorometer or spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and tubulin polymerization buffer.

  • Add the dihydroisothiazolopyridinone compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Incubate the mixture at 37°C to induce tubulin polymerization.

  • Monitor the change in fluorescence or absorbance over time. An increase in signal indicates tubulin polymerization.

  • Plot the polymerization curves and determine the inhibitory effect of the compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Studies synthesis Synthesize Dihydroiso- thiazolopyridinone Analogs mtt MTT Assay (Cytotoxicity) synthesis->mtt tubulin_assay Tubulin Polymerization Assay (Mechanism) mtt->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle immunofluorescence Immunofluorescence (Microtubule Morphology) cell_cycle->immunofluorescence animal_model Xenograft Mouse Model (Efficacy & Toxicity) immunofluorescence->animal_model

Caption: A comprehensive workflow for evaluating novel antimitotic agents.

Future Directions and Conclusion

Dihydroisothiazolopyridinones represent a promising new frontier in the development of antimitotic agents. Their potent microtubule-destabilizing activity, coupled with their efficacy against chemoresistant cancer cells, underscores their therapeutic potential.[7] Future research should focus on expanding the chemical diversity of this scaffold to further refine the structure-activity relationships and improve the pharmacological properties of these compounds. In vivo studies using animal models will be critical to assess their efficacy, toxicity, and pharmacokinetic profiles. The continued exploration of dihydroisothiazolopyridinones could lead to the development of a new generation of highly effective and selective anticancer drugs.

References

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An In-Depth Technical Guide to Methyl 4-amino-3-phenylisothiazole-5-carboxylate (CAS No. 82424-58-6)

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a key heterocyclic building block.

Abstract

Methyl 4-amino-3-phenylisothiazole-5-carboxylate, with the CAS number 82424-58-6, is a significant heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structural similarity to known pharmacologically active agents, such as the gout medication amflutizole, positions it as a compound of high interest for the development of novel therapeutics. This technical guide provides a detailed overview of its chemical and physical properties, a plausible synthetic route with a step-by-step protocol, its spectroscopic characterization, and an exploration of its potential applications in drug discovery, with a focus on its role as a potential xanthine oxidase inhibitor.

Introduction

Isothiazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] this compound is a notable member of this family, characterized by a phenyl group at the 3-position, an amino group at the 4-position, and a methyl carboxylate group at the 5-position of the isothiazole ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3]

A key aspect that elevates the importance of this compound is its structural analogy to amflutizole, a known xanthine oxidase inhibitor used in the treatment of gout.[4] This relationship suggests that this compound and its derivatives could exhibit similar inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism, making it a promising scaffold for the development of new drugs for hyperuricemia and related conditions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 82424-58-6N/A
Molecular Formula C₁₁H₁₀N₂O₂S[5]
Molecular Weight 234.27 g/mol [5]
Appearance White to off-white crystalline powder[3]
Purity Typically >95%N/A
Storage Temperature 2-8°CN/A

Chemical Structure and Polymorphism

The molecular structure of this compound has been elucidated through X-ray analysis. The molecule exhibits polymorphism, meaning it can exist in different crystalline forms. Both noncentrosymmetric and centrosymmetric polymorphs have been identified, differing primarily in their intermolecular interactions, such as hydrogen bonding and π-stacking.[5]

This compound cluster_isothiazole Isothiazole Ring cluster_substituents Substituents C3 C4 C3->C4 phenyl Phenyl C3->phenyl at C3 C5 C4->C5 amino NH₂ C4->amino at C4 S1 C5->S1 carboxylate COOCH₃ C5->carboxylate at C5 N2 N2->C3 S1->N2

Caption: Molecular structure of this compound.

Synthesis

Synthesis_Workflow start Phenylacetonitrile step1 Reaction with (Z)-N-(tosyloxy)benzimidoyl cyanide start->step1 step2 Cyclization with Methyl thioglycolate step1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Intermediate Imidoyl Cyanide Derivative

  • To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add a solution of (Z)-N-(tosyloxy)benzimidoyl cyanide in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate imidoyl cyanide derivative.

Step 2: Cyclization to form this compound

  • Dissolve the intermediate from Step 1 in a suitable solvent such as methanol.

  • Add methyl thioglycolate and a base (e.g., sodium methoxide) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic spectroscopic data based on the analysis of closely related compounds.[1][6]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30-7.50 (m, 5H, Ar-H)

  • δ 5.50 (s, 2H, -NH₂)

  • δ 3.85 (s, 3H, -OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.0 (C=O)

  • δ 155.0 (C-NH₂)

  • δ 140.0 (Ar-C)

  • δ 130.0, 129.0, 128.0 (Ar-CH)

  • δ 115.0 (C-S)

  • δ 95.0 (C-COOCH₃)

  • δ 52.0 (-OCH₃)

FT-IR (KBr, cm⁻¹):

  • 3400-3300 (N-H stretching, amino group)

  • 3100-3000 (C-H stretching, aromatic)

  • 2950 (C-H stretching, methyl)

  • 1720 (C=O stretching, ester)

  • 1620 (N-H bending, amino group)

  • 1580, 1490 (C=C stretching, aromatic)

  • 1250 (C-O stretching, ester)

Mass Spectrometry (EI):

  • m/z (%): 234 (M⁺), 203 (M⁺ - OCH₃), 175 (M⁺ - COOCH₃), 134, 103, 77.

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling starting point for the development of new therapeutic agents.

Xanthine Oxidase Inhibition

As a close analogue of amflutizole, a known xanthine oxidase inhibitor, this compound and its derivatives are prime candidates for investigation as new treatments for gout and other conditions associated with hyperuricemia.[4] The isothiazole core can be further functionalized to optimize binding to the active site of the xanthine oxidase enzyme.

MOA compound This compound (Amflutizole Analogue) inhibition Inhibition compound->inhibition enzyme Xanthine Oxidase enzyme->inhibition purine Purine Metabolism inhibition->purine Disrupts uric_acid Uric Acid Production inhibition->uric_acid Reduces purine->uric_acid Leads to gout Gout & Hyperuricemia uric_acid->gout Causes

Caption: Potential mechanism of action as a xanthine oxidase inhibitor.

Antibacterial and Antifungal Agents

The isothiazole nucleus is present in a number of compounds with demonstrated antibacterial and antifungal activity.[3] The amino and phenyl substituents on the ring of this compound can be modified to explore and enhance these potential antimicrobial properties.

Building Block for Diverse Scaffolds

The reactive amino and ester functionalities of this compound provide handles for a wide range of chemical transformations. This allows for its incorporation into more complex molecular architectures, making it a valuable building block for the synthesis of libraries of compounds for high-throughput screening in various drug discovery programs.[2]

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural similarity to the xanthine oxidase inhibitor amflutizole, coupled with the known biological activities of the isothiazole scaffold, makes it a highly attractive target for further research and development. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for scientists working to unlock the full therapeutic potential of this promising molecule.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Polymorphism of this compound: an experimental and theoretical study.
  • DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Amflutizole. Wikipedia.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

Sources

Methodological & Application

In Vitro Application Notes for Methyl 4-amino-3-phenylisothiazole-5-carboxylate: A Guide for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Methyl 4-amino-3-phenylisothiazole-5-carboxylate. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity.

Introduction and Scientific Background

This compound is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimicrobial and anticancer agents. Structurally, this compound is a close analogue of amflutizole, a known inhibitor of xanthine oxidase, an enzyme implicated in gout and oxidative stress.[1] This structural similarity suggests that this compound may also exhibit inhibitory activity against xanthine oxidase or other related enzymes. Therefore, in vitro evaluation of this compound is warranted to elucidate its biological functions and therapeutic potential.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of this compound is paramount for designing and executing reliable in vitro experiments.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂S[2]
Molecular Weight234.28 g/mol [2]
AppearanceWhite to off-white crystalline powderGeneral knowledge
SolubilityPoorly soluble in water. Soluble in organic solvents like DMSO.[3]
Preparation of Stock Solutions

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being a common choice for cell-based assays.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment to prevent contamination of cell cultures.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this would be 2.3428 mg per 1 mL of DMSO.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, cell culture-grade DMSO.

  • Vortexing and Sonication: Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, a brief sonication in a water bath can be employed. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3] Store the aliquots at -20°C or -80°C, protected from light.

Important Considerations for Working with DMSO Stock Solutions:

  • DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[3]

  • "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution. To mitigate this, perform serial dilutions in the appropriate buffer or medium.

In Vitro Assay Protocols

Based on the structural similarity to other biologically active aminothiazole derivatives, the following in vitro assays are recommended to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h compound_addition Add serial dilutions of the compound incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Figure 1: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Step-by-Step Protocol:

  • Microbial Culture Preparation: Grow the desired bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Xanthine Oxidase Inhibition Assay

Given its structural similarity to amflutizole, assessing the inhibitory effect of this compound on xanthine oxidase is a logical step. This can be performed using a commercially available kit or by monitoring the production of uric acid from xanthine spectrophotometrically.

Principle of the Assay:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be measured by the increase in absorbance at 295 nm.

Xanthine_Oxidase_Pathway Xanthine Xanthine Xanthine_Oxidase Xanthine Oxidase Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid (Absorbance at 295 nm) Xanthine_Oxidase->Uric_Acid Catalyzes Inhibitor Methyl 4-amino-3-phenyl- isothiazole-5-carboxylate (Potential Inhibitor) Inhibitor->Xanthine_Oxidase Inhibits

Figure 2: Hypothesized inhibitory action on the xanthine oxidase pathway.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), a solution of xanthine, and a solution of xanthine oxidase.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, the test compound at various concentrations, and the xanthine solution.

  • Initiation of Reaction: Add the xanthine oxidase solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of uric acid production for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Interpretation and Self-Validation

  • Dose-Response Relationship: A clear dose-dependent effect in the chosen assays is a primary indicator of true biological activity.

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for validating the assay performance. For cytotoxicity assays, a known cytotoxic drug should be used as a positive control. For antimicrobial assays, a standard antibiotic or antifungal should be included. For the enzyme inhibition assay, a known inhibitor like allopurinol should be used.

  • Selectivity: If the compound shows cytotoxicity, it is important to assess its effect on non-cancerous cell lines to determine its selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI indicates a more favorable therapeutic window.

  • Reproducibility: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Conclusion

This application note provides a framework for the initial in vitro characterization of this compound. The proposed assays will help to elucidate its potential cytotoxic, antimicrobial, and enzyme inhibitory activities. The provided protocols and considerations are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's biological profile and its potential for further development.

References

  • PubChem. Methyl 4-amino-2-phenylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Amflutizole. [Link]

  • Cia-Hin, C., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 23(72), 18231-18236. [Link]

Sources

In Vivo Applications of Isothiazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the in vivo applications of isothiazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across oncology, inflammation, and virology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a detailed, experience-driven perspective on experimental design and execution. Herein, we dissect the causality behind protocol choices, provide self-validating experimental frameworks, and ground all information in authoritative scientific literature.

The Isothiazole Scaffold: A Privileged Structure in Drug Discovery

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous derivatives with potent biological activities. These compounds have been investigated for their anticancer, anti-inflammatory, antiviral, and neuroprotective effects, with several demonstrating promising results in preclinical in vivo studies.[1][2] This guide will focus on the practical aspects of evaluating these derivatives in relevant animal models.

Anticancer Applications: Targeting Tumor Growth and Angiogenesis

Isothiazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor progression and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]

Mechanism of Action: Dual Inhibition of Pro-Survival Pathways

Many isothiazole-based compounds exert their anticancer effects by inducing apoptosis and inhibiting the signaling cascades that promote cell proliferation and survival. Two key pathways frequently targeted are:

  • VEGFR-2 Signaling: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Isothiazole derivatives can act as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply and impeding its growth.[5][6]

  • NF-κB Signaling: The NF-κB pathway plays a critical role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Certain isothiazole derivatives have been shown to inhibit this pathway, sensitizing cancer cells to programmed cell death.[4]

Diagram: Isothiazole Derivatives Targeting VEGFR-2 and NF-κB Signaling

G cluster_VEGFR VEGFR-2 Pathway cluster_NfKB NF-κB Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Cytokines Pro-inflammatory Cytokines (e.g., TNFα) IKK IKK Complex Cytokines->IKK Activate IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Anti-apoptosis, Proliferation) Isothiazole Isothiazole Derivatives Isothiazole->VEGFR2 Inhibits Isothiazole->IKK Inhibits

Caption: Isothiazole derivatives can inhibit tumor growth by targeting VEGFR-2 and NF-κB pathways.

Application Note: Evaluating Anticancer Efficacy in a Murine Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a valuable tool for the in vivo assessment of potential anticancer agents. It is a rapidly growing tumor model that allows for the straightforward evaluation of treatment effects on tumor cell proliferation and host survival.

Protocol: In Vivo Anticancer Evaluation in the EAC Model

  • Animal Model: Swiss albino mice (female, 6-8 weeks old).

  • Tumor Induction: Intraperitoneally inject 2.5 x 10⁶ EAC cells per mouse.

  • Compound Preparation:

    • Prepare a stock solution of the isothiazole derivative in a suitable vehicle. A common formulation is a mixture of DMSO and corn oil or a solution containing PEG 400, N,N-dimethylacetamide, and saline.[7][8] The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.

    • The specific derivative, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), has been successfully administered in this model.[9]

  • Treatment Regimen:

    • Begin treatment 24 hours after tumor cell inoculation.

    • Administer the isothiazole derivative intraperitoneally once daily for 14 days.

    • Dose-ranging studies are recommended. For BTHP, doses of 2.5, 5, 10, and 15 mg/kg/day have been evaluated.[1]

    • Include a vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent like 5-fluorouracil).

  • Endpoint Analysis:

    • Tumor Growth: At the end of the treatment period, collect ascitic fluid to determine the viable tumor cell count using a hemocytometer and trypan blue exclusion.

    • Host Survival: Monitor a separate cohort of animals for survival time. Calculate the mean survival time and the percentage increase in lifespan.

    • Biochemical Analysis: Collect blood and tissue samples to assess hepatorenal function (ALT, AST, urea, creatinine) and markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity).[9]

    • Mechanism of Action: Analyze tumor cells for markers of apoptosis (e.g., p53, Bax, Bcl-2, caspase-3) and inflammation (e.g., NF-κB, TGF-β, IL-6) via methods such as Western blotting, ELISA, or immunohistochemistry.[9]

Quantitative Data: Anticancer Efficacy of a Thiazole Derivative (BTHP) in the EAC Model

Treatment GroupDose (mg/kg/day)Viable EAC Cell Count Reduction (%)Lifespan Increase (%)
BTHP538%131.25%
BTHP2.5, 10, 15Dose-dependent reductionNot specified

Data sourced from reference[9].

Anti-Inflammatory Applications: Modulating the Inflammatory Cascade

Isothiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[1]

Application Note: Screening for Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[10]

Protocol: Carrageenan-Induced Paw Edema Assay

  • Animal Model: Wistar rats (male, 150-200 g).

  • Compound Administration:

    • Administer the isothiazole derivative intraperitoneally or orally 30-60 minutes prior to carrageenan injection.

    • Dosing will be compound-specific and should be determined through dose-response studies. For some thiazolyl/isothiazolyl azomethine derivatives, in vivo anti-inflammatory activity has been observed with inhibitions ranging from 16.3% to 64%.[11]

    • Include a vehicle control group and a positive control group (e.g., indomethacin at 5 mg/kg).[10]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10]

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the baseline volume from the post-injection volume.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • The anti-inflammatory response can be further characterized by measuring levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β, PGE₂, NO) in the paw tissue or serum.[10]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G Start Acclimatized Rats Admin Administer Isothiazole Derivative or Vehicle Start->Admin Wait1 Wait 30-60 min Admin->Wait1 Carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw Wait1->Carrageenan Measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan->Measure Analysis Calculate Edema Volume & % Inhibition Measure->Analysis

Sources

Application Notes and Protocols: Methyl 4-Amino-3-Phenylisothiazole-5-Carboxylate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge

Methyl 4-amino-3-phenylisothiazole-5-carboxylate (CAS No. 82424-58-6) is a heterocyclic compound belonging to the isothiazole class, a scaffold known for a diverse range of biological activities.[1] As with many promising small molecules in drug discovery, its utility in cell-based assays is fundamentally dependent on its solubility and stability in aqueous environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization, handling, and application of this compound in a cellular context.

The inherent chemical structure of many isothiazole and thiazole derivatives often results in poor aqueous solubility, presenting a significant hurdle for in vitro studies.[2][3] Direct addition of the powdered compound to cell culture media will inevitably lead to non-homogenous mixtures and inaccurate concentration assessments. Therefore, a systematic approach, beginning with the determination of its solubility and the preparation of a concentrated stock solution in an organic solvent, is paramount for obtaining reliable and reproducible experimental results.

This guide is structured to provide not just a set of protocols, but also the scientific rationale behind each step, empowering the researcher to troubleshoot and adapt these methods to their specific experimental needs.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective use.

PropertyValueSource
CAS Number 82424-58-6
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
Appearance Solid (Polymorphic)

Part 1: Determining Kinetic Solubility in DMSO

Given the absence of publicly available solubility data, the first critical step is to determine the kinetic solubility of this compound in Dimethyl Sulfoxide (DMSO), the most widely used solvent for preparing stock solutions of small molecules for biological assays.[4] Kinetic solubility reflects the concentration at which a compound, introduced from a concentrated DMSO stock, will precipitate out of an aqueous solution and is highly relevant for cell-based assay conditions.[5]

Experimental Rationale

This protocol employs a serial dilution method to visually identify the concentration at which the compound begins to precipitate in a DMSO/aqueous buffer mixture. This provides a practical upper limit for the concentration of your stock solution.

Protocol for Kinetic Solubility Determination
  • Prepare a Saturated Solution:

    • Weigh out approximately 5-10 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

    • Add a small, precise volume of high-purity, anhydrous DMSO (e.g., 100 µL).

    • Vortex the tube vigorously for 2-3 minutes.

    • If undissolved solid remains, sonicate the tube in a water bath for 10-15 minutes.[6]

    • Allow the solution to equilibrate at room temperature for at least one hour.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Serial Dilution:

    • Prepare a series of clean, sterile microcentrifuge tubes.

    • Carefully transfer a known volume of the clear supernatant from the centrifuged tube to the first tube of your dilution series.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 2-fold or 10-fold dilutions).

  • Precipitation Test:

    • In a 96-well clear bottom plate, add a fixed volume of your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. A typical volume would be 98 µL.

    • Add a small volume (e.g., 2 µL) of each DMSO dilution of your compound to the corresponding wells containing the aqueous buffer. This will result in a final DMSO concentration of 2%.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 1-2 hours.

  • Observation and Analysis:

    • Visually inspect each well for the presence of a precipitate. You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.[4][5]

    • The highest concentration that remains clear (no visible precipitate) is your approximate kinetic solubility under these conditions.

Part 2: Preparation of Stock and Working Solutions

Once the solubility in DMSO has been determined, you can proceed with preparing a high-concentration stock solution. It is advisable to prepare a stock solution at a concentration slightly below the determined kinetic solubility to ensure complete dissolution.

Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation (10 mM Example) cluster_1 Working Solution Preparation (10 µM Example) weigh 1. Weigh Compound (e.g., 2.34 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 1. Thaw One Aliquot of Stock prewarm 2. Pre-warm Cell Culture Medium to 37°C thaw->prewarm dilute 3. Dilute Stock into Medium (1:1000, e.g., 1 µL in 999 µL) prewarm->dilute mix 4. Mix Immediately & Gently dilute->mix treat 5. Add to Cells mix->treat G troubleshooting Issue: Compound Precipitation in Media Potential Causes Solutions causes High Final Concentration Solvent Shock Media Interactions (Salts, Proteins) pH/Temperature Instability troubleshooting:f1->causes:f0 Exceeds Solubility Limit troubleshooting:f1->causes:f1 Rapid Dilution troubleshooting:f1->causes:f2 Complex Formation troubleshooting:f1->causes:f3 Incubator Conditions solutions Lower Working Concentration Perform Serial/Stepwise Dilution Use Pre-warmed Media Increase Serum Percentage Monitor Media pH causes:f0->solutions:f0 causes:f1->solutions:f1 causes:f1->solutions:f2 causes:f2->solutions:f3 causes:f3->solutions:f4

Caption: Troubleshooting guide for compound precipitation.

Key Strategies to Prevent Precipitation:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed media. [7]* Increase Serum Content: For some hydrophobic compounds, the proteins in fetal bovine serum (FBS), such as albumin, can help to increase solubility. [7]* Monitor Media pH: The pH of the culture medium can change over time due to cellular metabolism. Isothiazole derivatives can be unstable in alkaline conditions, which could lead to degradation and precipitation. [8]Ensure your media is properly buffered and changed regularly.

  • Check for Media Component Interactions: In some cases, compounds can interact with salts or other components of the media, leading to the formation of insoluble complexes. [9]

Stability and Storage Considerations
  • Stock Solution Stability: Aliquoting your DMSO stock solution is the most effective way to maintain its integrity by preventing contamination and degradation from repeated freeze-thaw cycles. [7]* Aqueous Solution Stability: Working solutions of the compound in cell culture media should ideally be prepared fresh for each experiment. The stability of isothiazole derivatives can be pH and temperature-dependent. [8]Long-term incubation may lead to degradation. If long-term studies are planned, it may be necessary to perform stability studies of the compound in your specific cell culture medium.

Conclusion

The successful use of this compound in cell-based assays hinges on a methodical approach to its solubilization and handling. By first determining its kinetic solubility, preparing validated stock solutions in DMSO, and employing best practices for dilution and cell treatment, researchers can mitigate the risks of compound precipitation and solvent-induced artifacts. This diligence ensures the generation of accurate, reproducible, and reliable data, which is the cornerstone of advancing scientific discovery.

References

  • Barman, B. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Galvão, J., Davis, B., et al. (2014). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]

  • Strex Cell. (2023). Freezing Cells in DMSO: Benefits & Process Explained. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • Wessels, F., & Linder, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemie in unserer Zeit. Retrieved from [Link]

  • ResearchGate. (2014). Polymorphism of this compound: an experimental and theoretical study. Retrieved from [Link]

  • Hutchinson, I., et al. (2003). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Aminophenylisothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aminophenylisothiazoles and the Imperative for Proper Stewardship

The aminophenylisothiazole scaffold and its derivatives represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry and drug discovery.[1] These molecules are foundational components in the development of novel therapeutics, including potent anticancer agents and kinase inhibitors designed to overcome drug resistance.[2][3] Their utility stems from a versatile structure that allows for diverse functionalization, leading to compounds with highly specific biological activities.[4][5]

However, the chemical reactivity and potential biological activity that make these compounds valuable also demand a rigorous and informed approach to their handling and storage. The integrity of research data and, more importantly, the safety of laboratory personnel, depend on the precise execution of protocols designed to mitigate risk and preserve compound stability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the underlying scientific principles. By understanding the why behind each recommendation—from specific storage atmospheres to the choice of personal protective equipment—personnel can cultivate a culture of safety and ensure the reproducibility of their experimental results.

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with aminophenylisothiazole compounds is the cornerstone of safe laboratory practice. While specific derivatives may have unique properties, the core structure presents a consistent hazard profile that must be respected. The information below is synthesized from authoritative Safety Data Sheets (SDS) for representative compounds in this class.[6][7]

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Aminophenylisothiazole compounds typically fall under the following classifications:

Hazard Class GHS Category Hazard Statement Pictogram Primary Concern
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]Ingestion of even small quantities can cause illness.
Skin IrritationCategory 2H315: Causes skin irritation[6][7]Direct contact can lead to redness, itching, or inflammation.
Eye IrritationCategory 2AH319: Causes serious eye irritation[6][7]Contact with eyes can cause significant, potentially damaging, irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][8]Inhalation of dust or aerosols can irritate the respiratory tract.

The parent isothiazole core, when handled as a liquid, is also classified as a highly flammable liquid (H225)[9][10]. While aminophenylisothiazoles are often solids, this highlights the inherent chemical properties of the heterocyclic system.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes systemic solutions over individual actions.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Standard workflow for safely handling solid aminophenylisothiazole.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a stock solution, a common first step in biological screening assays.

Objective: To accurately prepare a 10 mM stock solution of an aminophenylisothiazole compound (e.g., MW = 250.3 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • Aminophenylisothiazole compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Spatula and anti-static weighing dish

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Pre-Procedure Safety Check: Confirm the chemical fume hood is functioning correctly. Don all required PPE (lab coat, safety goggles, nitrile gloves). [8]2. Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 250.3 g/mol x 1000 mg/g = 2.503 mg

  • Weighing the Compound:

    • Place an anti-static weighing dish on the analytical balance and tare.

    • Inside the fume hood, carefully transfer approximately 2.5 mg of the compound to the weighing dish using a clean spatula. Record the exact mass.

    • Causality: Performing this step in a fume hood is critical to prevent inhalation of fine particles that can cause respiratory irritation. [7][8]4. Dissolution:

    • Carefully transfer the weighed solid into the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Secure the cap tightly.

  • Solubilization:

    • Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath may be required for some less soluble derivatives, but should be done with caution.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent (DMSO), date, and your initials.

    • Store the stock solution at -20°C or -80°C in a desiccated, dark environment to maximize long-term stability.

Spill Management and Waste Disposal

Accidents can happen, and a clear, pre-defined plan for spill response and waste disposal is mandatory.

Spill Response Protocol

spill Spill Occurs size_check Assess Spill Size & Immediate Risk spill->size_check small_spill Small Spill (Manageable by lab personnel) size_check->small_spill Small large_spill Large Spill (Fire/Injury risk, unmanageable) size_check->large_spill Large small_actions 1. Alert others in the area. 2. Cover with absorbent material. 3. Clean area with decontaminant. 4. Collect waste in sealed bag. small_spill->small_actions large_actions 1. Evacuate the immediate area. 2. Alert supervisor & EHS. 3. Prevent entry to the area. 4. Do NOT attempt to clean. large_spill->large_actions

Caption: Decision tree for responding to a chemical spill.

In all cases of skin or eye contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6][7]Remove contaminated clothing. [6]

Chemical Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment. [11]

  • Solid Waste: All contaminated materials, including gloves, weighing dishes, and absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or expired solutions should be collected in a dedicated, labeled hazardous liquid waste container. Do not pour aminophenylisothiazole waste down the drain. [8][11]3. Container Management: Never mix different waste streams. [11]All waste must be handled and disposed of in accordance with local, state, and federal regulations. [12]

Conclusion

The successful application of aminophenylisothiazole compounds in research and development is inextricably linked to their proper handling and storage. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following validated protocols, researchers can ensure a safe working environment, maintain the chemical integrity of these valuable molecules, and generate reliable, reproducible data.

References

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Ghandi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(4-Aminophenyl)-6-methylbenzothiazole. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • PubMed. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. [Link]

  • PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • PubMed Central. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • PubMed. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

Sources

Application Notes & Protocols: Dosing Methyl 4-amino-3-phenylisothiazole-5-carboxylate for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. It provides a strategic framework and generalized protocols for the preclinical evaluation of a novel chemical entity, using Methyl 4-amino-3-phenylisothiazole-5-carboxylate as a case study. All animal studies must be conducted in compliance with institutional (e.g., IACUC), national, and international guidelines for animal welfare and approved by the relevant ethics committees.

Introduction: The Challenge of a New Chemical Entity (NCE)

This compound is a heterocyclic compound with potential biological activity, suggested by its structural similarity to other pharmacologically active isothiazole derivatives.[1] As with any New Chemical Entity (NCE), advancing it from the bench to a potential therapeutic requires a systematic and rigorous preclinical evaluation. A critical and often challenging phase of this process is determining the appropriate dosing strategy for in vivo animal studies.[2]

The primary goals of initial preclinical dosing are to understand the compound's safety profile, characterize its pharmacokinetic (PK) behavior, and establish a dose range for subsequent efficacy studies.[3][4] Publicly available data on the in vivo use of this compound is limited. Therefore, this guide provides a foundational, step-by-step methodology based on established principles of preclinical drug development, authoritative guidelines from regulatory bodies, and practical field insights.[5][6] The workflow is designed to be a self-validating system, where data from each step informs the design of the next, ensuring a scientifically sound and ethically responsible approach to animal research.[7]

Phase I: Physicochemical Characterization & Formulation Development

Expert Insight: You cannot accurately dose a compound you cannot reliably formulate. The physicochemical properties of an NCE dictate its formulation strategy. Poorly soluble compounds, a common challenge in drug discovery, can lead to low and erratic bioavailability, confounding the interpretation of in vivo data.[8][9] The isothiazole core suggests that this compound may have limited aqueous solubility, making this phase critical.

Protocol: Solubility Assessment
  • Objective: To determine the solubility of the test compound in a range of pharmaceutically acceptable vehicles.

  • Materials: this compound powder, selection of vehicles (see Table 1), microcentrifuge tubes, orbital shaker, HPLC or LC-MS/MS system.

  • Procedure:

    • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in a microcentrifuge tube.

    • Incubate the tubes on an orbital shaker at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (HPLC or LC-MS/MS).

    • Express results in mg/mL.

Formulation Strategy

Based on the solubility data, a formulation strategy can be developed. The goal is to create a stable, homogenous, and administrable preparation that maximizes exposure for initial studies.[10]

Table 1: Common Preclinical Formulation Vehicles & Strategies

Vehicle Type Examples Best For Causality & Considerations
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Water-soluble compoundsSimplest and most physiologically compatible. Unlikely for this NCE without pH modification or co-solvents.
Aqueous Suspensions 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC) in waterPoorly soluble, stable compoundsCreates a uniform suspension of fine particles. Requires vigorous mixing before each dose. Particle size can impact absorption.[10]
Co-Solvent Systems PEG400, Propylene Glycol, DMSO, Ethanol (often in combination with water/saline)Compounds with low aqueous solubilityIncreases solubility by altering the polarity of the vehicle.[11] Potential for vehicle-induced toxicity or altered PK at high concentrations. DMSO is typically limited to <10% of the final volume.
Lipid/Oil Solutions Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)Highly lipophilic compoundsCan enhance oral absorption for lipophilic drugs (BCS Class II).[12] May not be suitable for intravenous administration.
Surfactant-Based Tween 80, Cremophor EL, Solutol HS-15Very poorly soluble compoundsForm micelles that encapsulate the drug, increasing apparent solubility.[11] Can have their own biological effects and potential for hypersensitivity reactions (e.g., Cremophor).

Decision Workflow for Formulation:

G start Start: Solubility Data sol_check Solubility in Aqueous Buffer > Target Dose? start->sol_check form_sol Formulate as Aqueous Solution (e.g., Saline, PBS) sol_check->form_sol Yes sol_check_cosolvent Solubility in Co-solvent Mix? sol_check->sol_check_cosolvent No form_cosolvent Formulate as Co-solvent Solution sol_check_cosolvent->form_cosolvent Yes sol_check_susp Stable Suspension Possible? sol_check_cosolvent->sol_check_susp No form_susp Formulate as Suspension (e.g., 0.5% CMC) sol_check_susp->form_susp Yes form_lipid Consider Lipid/Surfactant System (e.g., SEDDS) sol_check_susp->form_lipid No

Caption: Formulation decision tree based on solubility.

Phase II: Acute Dose Range-Finding & MTD Determination

Expert Insight: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3][13] It is not a lethality endpoint (LD50).[14] Establishing the MTD is a crucial step to select dose levels for subsequent, longer-term studies and to maximize the likelihood of observing potential toxicities without compromising animal welfare.[15] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute toxicity testing.[16][17]

Protocol: Acute Toxic Class Method (Adapted from OECD 423)

This method is a stepwise procedure using a small number of animals per step to classify a substance by its toxicity and identify a dose range for further studies.[18]

  • Objective: To determine the MTD and identify signs of acute toxicity.

  • Species & Strain: Select a common rodent species (e.g., Sprague-Dawley rats or CD-1 mice). Use only one sex, typically females, as they are often slightly more sensitive.[16]

  • Housing: House animals in standard conditions with ad libitum access to food and water (except for pre-dose fasting).

  • Procedure:

    • Fasting: Fast animals prior to dosing (e.g., 3-4 hours for mice, overnight for rats); water should not be withheld.[17]

    • Starting Dose Selection: Based on in vitro cytotoxicity data or structural alerts, select a starting dose. In the absence of any information, a default starting dose of 300 mg/kg is often used.[17] Other fixed doses are 5, 50, and 2000 mg/kg.

    • Dosing (Step 1): Administer the starting dose to a group of 3 animals via the intended clinical route (e.g., oral gavage).

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs (e.g., changes in posture, activity, respiration, convulsions) and body weight.

    • Decision Point:

      • If mortality occurs in 2/3 or 3/3 animals: The dose is considered toxic. The next step is to test a lower dose.

      • If mortality occurs in 1/3 animals: Re-dose at the same level.

      • If no mortality occurs: The next step is to test a higher dose.

    • Dosing (Step 2): Based on the outcome of Step 1, administer the next dose level (higher or lower) to a new group of 3 animals.

Table 2: Key Endpoints for MTD Studies

Parameter Observation Details Rationale for Monitoring
Mortality Number of animals found dead or humanely euthanized due to moribund state.The primary indicator of acute lethality, though not the goal of the study.[14]
Clinical Signs Changes in skin, fur, eyes, respiration, autonomic (salivation), and central nervous system (tremors, gait) activity.Provides qualitative data on the type of toxicity and potential target organs.
Body Weight Measured daily for the first week, then weekly.A sensitive and non-invasive indicator of general animal health. A sustained body weight loss of >10% is often a key sign of intolerance.[19]
Necropsy Gross examination of organs and tissues at the end of the 14-day study.Can reveal organ-specific toxicity (e.g., discoloration, swelling).

Phase III: Preliminary Pharmacokinetic (PK) Profiling

Expert Insight: Pharmacokinetics (PK) describes what the body does to a drug (Absorption, Distribution, Metabolism, Excretion - ADME).[20] A preliminary PK study is essential to ensure that the administered doses result in systemic exposure and to understand the relationship between dose, concentration in the blood, and time.[21] This information is vital for designing effective dosing schedules in efficacy models.

Protocol: Single-Dose Rodent PK Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, Half-life) after a single administration.

  • Species & Strain: Typically the same species used for MTD and planned efficacy studies (e.g., C57BL/6 mice).

  • Study Design:

    • Groups: At a minimum, two groups are needed: one intravenous (IV) and one for the intended experimental route (e.g., oral - PO). The IV group is critical for determining absolute bioavailability.

    • Dose Selection: Select one or two non-toxic dose levels from the MTD study (e.g., a low and a mid-range dose).

    • Animal Numbers: Use 3-4 animals per time point to account for biological variability.[21]

    • Sampling: Collect blood samples at multiple time points. A typical sparse sampling design for mice might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Sample Processing: Process blood to plasma, and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[22]

G cluster_0 In-Life Phase cluster_1 Bioanalysis & Data Phase dose_iv Group 1: IV Dose sampling Sparse Blood Sampling (Multiple Time Points) dose_iv->sampling dose_po Group 2: PO Dose dose_po->sampling lcms LC-MS/MS Analysis of Plasma Samples sampling->lcms pk_calc Calculate PK Parameters (Cmax, AUC, T1/2) lcms->pk_calc bioavail Determine Bioavailability (F% = AUC_po / AUC_iv) pk_calc->bioavail

Caption: High-level workflow for a rodent PK study.

Phase IV: Dose Selection for Efficacy Studies

Expert Insight: The culmination of the previous phases is the ability to design a rational dosing regimen for pharmacodynamic or efficacy studies. The selection should be based on an integrated understanding of the compound's safety (MTD) and exposure (PK).

Principles for Dose Selection:

  • Top Dose: The highest dose should be at or near the MTD to ensure the maximum biological effect is tested.[15]

  • Dose Spacing: Select at least 3 dose levels (e.g., low, medium, high) to establish a dose-response relationship. A 3- to 5-fold spacing between doses is common.

  • Exposure-Based Dosing: If a target in vitro concentration is known (e.g., an IC50 from a cell-based assay), use the PK data to select a dose that achieves a plasma concentration (Cmax or average concentration) several-fold above this target.

  • Dosing Frequency: The compound's half-life (T1/2) will guide the dosing frequency. If the half-life is short, twice-daily (BID) or more frequent dosing may be needed to maintain exposure.

By following this structured, data-driven approach, researchers can confidently and ethically advance this compound through the necessary preclinical stages, generating robust and reproducible data for informed decision-making.

References

  • Vertex AI Search. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • National Toxicology Program. OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15).
  • Bittner B, Mountfield R. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Published 2002.
  • OECD. OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001-12-17).
  • National Toxicology Program. OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.
  • IONTOX. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023-05-01).
  • Federal Register. Draft Guidance for Industry on Nonclinical Studies for Development of Pharmaceutical Excipients; Availability. (2002-10-02).
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
  • National Toxicology Program (NTP). Maximum Tolerated Dose (MTD): Concepts and Background.
  • GARDP Revive. Maximum tolerated dose (MTD).
  • Patsnap Synapse. How to design a rodent PK study for a poorly soluble compound?. (2025-05-29).
  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. (2016-09-10).
  • Enamine. Pharmacokinetics Studies in Mice or Rats.
  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2025-08-30).
  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019-10-17).
  • NC3Rs. Refining MTD studies.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • Umwelt-online.de. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). (2017-10-09).
  • GovInfo. M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals.
  • ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
  • National Institutes of Health. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024-01-30).
  • Gischewski M. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. KM Consulting-Pharma Intelligence LLC. Published July 3, 2025.
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies.
  • Precision for Medicine. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025-03-14).
  • Prisys Biotech. Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025-05-23).
  • NC3Rs. Study designs for pharmaceutical and chemical development.
  • PubMed. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications.
  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • ResearchGate. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2025-10-12).
  • Frontiers. Introduction to small molecule drug discovery and preclinical development. (2023-11-29).
  • PubChem. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.
  • ResearchGate. Polymorphism of this compound: an experimental and theoretical study.

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Application Notes & Protocols: Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators in Chemical Biology and Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound featuring the isothiazole core. This structural motif is of significant interest to researchers in medicinal chemistry due to its presence in a wide array of biologically active agents. The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, confers unique physicochemical properties that facilitate interactions with diverse biological targets.

Derivatives of the closely related thiazole scaffold are found in FDA-approved drugs with applications ranging from oncology (e.g., Dasatinib) to infectious diseases (e.g., Sulfathiazole)[1]. Specifically, substituted 2-phenylthiazoles have been developed as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis[2][3]. Furthermore, various thiazole and benzothiazole derivatives have demonstrated significant anticancer activity through mechanisms that include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis[4][5].

This compound is a structural analog of Amflutizole, a compound investigated for its effects on cellular metabolism[6]. Given the broad therapeutic potential of this chemical class, this compound presents itself as a valuable research chemical for screening and mechanism-of-action studies.

This document serves as a guide for researchers, providing a logical workflow and detailed protocols to investigate the potential cytotoxic and antimitotic properties of this compound. We will proceed from broad phenotypic screening to more specific target-based assays.

Proposed Research Workflow: From Phenotypic Screening to Mechanism of Action

A systematic approach is crucial to characterizing a novel compound. We propose a two-stage workflow. The initial stage involves a broad assessment of cytotoxicity against a panel of human cancer cell lines. Positive results from this screen would then warrant progression to the second stage: mechanistic studies to elucidate the biological target, with a primary focus on microtubule dynamics, a known target for this structural class.

G cluster_0 Stage 1: Cytotoxicity Profiling cluster_1 Stage 2: Mechanism of Action (MoA) Investigation A Prepare Compound Stock (this compound) B Select & Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549) A->B C Perform MTT Cell Viability Assay (Protocol 3.1) B->C D Data Analysis: Calculate IC50 Values C->D E Hypothesis: Compound disrupts microtubule dynamics D->E If IC50 is potent (<10 µM) I Consider other MoAs or terminate investigation D->I If IC50 is weak (>10 µM) F In Vitro Tubulin Polymerization Assay (Protocol 3.2) E->F G Data Analysis: Assess inhibition of tubulin assembly F->G H Further Studies: - Microtubule Binding Assay - Immunofluorescence Microscopy G->H

Caption: Proposed workflow for characterizing this compound.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells[7][8].

Materials:

  • This compound

  • Sterile-filtered, anhydrous Dimethyl Sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[7]

  • Positive control (e.g., Paclitaxel or Doxorubicin)

  • Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Rationale: A high-concentration stock allows for minimal DMSO concentration in the final assay wells, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

    • Perform serial dilutions of the stock solution in complete culture medium to create working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). This will result in final assay concentrations of 100 µM, 50 µM, 25 µM, etc.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability (trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Rationale: This density ensures cells are still in a logarithmic growth phase at the end of the assay period and provides a sufficient signal-to-noise ratio.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound, positive control, or vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Include "cells only" (vehicle) and "medium only" (blank) controls.

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well[7].

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at 590 nm. Use a reference wavelength of 630 nm if desired to reduce background from cell debris.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for Cytotoxicity Screening

Compound Concentration (µM)% Viability (MCF-7)% Viability (MDA-MB-231)% Viability (A549)
1005.2 ± 1.18.9 ± 1.512.4 ± 2.0
5015.6 ± 2.522.1 ± 3.130.5 ± 3.5
2535.8 ± 4.045.3 ± 4.255.1 ± 4.8
12.551.2 ± 5.160.7 ± 5.572.8 ± 6.1
6.2578.9 ± 6.885.4 ± 7.090.3 ± 7.5
0 (Vehicle)100 ± 5.9100 ± 6.2100 ± 6.5
IC₅₀ (µM) ~13 ~20 ~28
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay quantifies the effect of a compound on the assembly of purified tubulin heterodimers into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers may enhance it[9][10].

G cluster_1 Polymerized State (Microtubule) A1 A2 Inhibitor Inhibitor (e.g., Test Compound) A2->Inhibitor A3 B1 A3->B1 Polymerization (GTP-dependent) A4 A5 A5->Inhibitor A6 B1->A3 Depolymerization B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 B6 B5->B6 Inhibitor->A3 Blocks incorporation

Caption: Inhibition of tubulin polymerization by a destabilizing agent.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, fluorescence reporter, and general tubulin buffer)

  • This compound (dissolved in buffer, DMSO concentration <1%)

  • Positive Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

  • Vehicle Control (buffer with equivalent DMSO concentration)

  • Black, opaque 96-well assay plates (low-binding)

  • Fluorescence microplate reader with temperature control (37°C) and excitation/emission filters appropriate for the reporter dye.

Procedure:

  • Reagent Preparation:

    • On ice, thaw all kit components. Prepare the tubulin reaction mix according to the manufacturer's instructions, typically to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter[9]. Rationale: Keeping tubulin on ice is critical to prevent premature polymerization before the assay begins.

    • Prepare 10x working stocks of the test compound and controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) in General Tubulin Buffer.

  • Assay Plate Setup:

    • Pre-warm the microplate reader and the 96-well plate to 37°C.

    • In the pre-warmed plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in triplicate.

  • Initiation and Measurement:

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL. Rationale: Adding the cold tubulin mix to the pre-warmed plate containing the compound ensures the reaction starts simultaneously in all wells upon reaching 37°C.

    • Immediately place the plate in the microplate reader.

    • Begin kinetic measurements of fluorescence intensity every 30-60 seconds for at least 60 minutes at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Analyze the polymerization curves. Key parameters to quantify include:

    • Maximum Polymer Mass (Vmax): The plateau of the fluorescence curve. Calculate the percent inhibition relative to the vehicle control.

    • Initial Rate (Slope): The initial slope of the polymerization curve, indicating the rate of microtubule nucleation and elongation.

  • Plot the percent inhibition of Vmax against the logarithm of compound concentration to determine the IC₅₀ for tubulin polymerization.

Table 2: Example Data Summary for Tubulin Polymerization Assay

CompoundConcentration (µM)Inhibition of Vmax (%)Effect on Polymerization RateClassification
Vehicle-0%Normal-
Nocodazole1095%DecreasedDestabilizer
Paclitaxel10-150% (Enhanced)IncreasedStabilizer
Test Compound 115%DecreasedPotential Destabilizer
Test Compound 548%DecreasedPotential Destabilizer
Test Compound 2085%DecreasedPotential Destabilizer

Interpretation and Further Steps

  • Strong Cytotoxicity & Tubulin Inhibition: If this compound demonstrates an IC₅₀ < 10 µM in the MTT assay and a corresponding IC₅₀ in the tubulin polymerization assay, it is a strong candidate for a microtubule-destabilizing agent. Further studies, such as direct microtubule binding assays and immunofluorescence microscopy in treated cells to visualize cytoskeletal disruption, would be warranted[11].

  • Selective Cytotoxicity: If the compound is cytotoxic to some cell lines but not others, this could suggest a dependency on specific cellular pathways or expression of certain proteins, warranting further investigation into its molecular target.

  • No Activity: If the compound shows weak or no activity in these primary assays, it may be inactive under these conditions, or its biological relevance may lie in other areas, such as antifungal activity, where it could be tested against fungal strains like Candida albicans or Aspergillus niger[12]. The mechanism in that case might involve inhibition of fungal-specific enzymes like CYP51[2][3].

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]

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  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

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  • Lee, J., et al. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & Therapeutics. [Link]

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  • SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Ghorab, M. M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • National Center for Biotechnology Information. (n.d.). Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. [Link]

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Application Note: A High-Throughput Screening Workflow for the Interrogation of Phenylisothiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylisothiazole Scaffold as a Privileged Structure in Drug Discovery

The phenylisothiazole motif is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds. Its unique stereoelectronic properties allow it to engage with various biological targets, making it a "privileged structure" for library design. Phenylisothiazole derivatives have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer.[1] This application note provides a comprehensive, field-proven guide to the experimental design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a phenylisothiazole-based compound library.

This guide is structured to provide not just a sequence of steps, but the underlying scientific rationale for each decision, ensuring a robust and self-validating experimental workflow. We will cover the entire screening cascade, from initial library preparation and primary screening to hit confirmation and counter-screening, providing detailed protocols and data interpretation guidelines for researchers in drug discovery.

Section 1: Library Preparation and Quality Control: The Foundation of a Successful Screen

The quality of the screening library is paramount to the success of any HTS campaign. Compound integrity directly impacts data reproducibility and the ultimate reliability of identified "hits."[2] A rigorous quality control (QC) process is not a preliminary step but an ongoing necessity.

Compound Handling and Storage

Proper management of a compound library is crucial to prevent degradation and ensure accurate concentrations.[3][4] Most large-scale libraries are stored as concentrated stocks in dimethyl sulfoxide (DMSO).

  • Long-Term Storage: Master plates should be stored at -20°C or -80°C in a low-humidity environment to minimize water absorption by DMSO and prevent compound precipitation or degradation.[5]

  • Assay-Ready Plates: Daughter plates, intended for immediate use in screening, are typically prepared by diluting the master stock. These plates should be sealed tightly and used promptly to avoid multiple freeze-thaw cycles, which can compromise compound stability.[3]

Quality Control Protocol

A subset of the library should be periodically assessed for purity and identity.

  • Sample Selection: Randomly select 1-2% of the compounds from the library for analysis.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess the purity of each selected compound.

  • Purity Threshold: Establish a minimum purity threshold, typically ≥90%, for compounds in the screening deck.[2] Compounds failing this QC check should be flagged or removed to prevent false positives or negatives.

ParameterRecommendationRationale
Storage Solvent Anhydrous DMSOHigh solubility for a wide range of organic molecules; compatible with most assay formats.
Stock Concentration 10 mMStandard concentration for HTS libraries, allowing for serial dilutions to achieve desired screening concentrations.
Storage Temperature -20°C to -80°CMinimizes compound degradation and solvent evaporation.
QC Method LC-MSConfirms both identity (mass) and purity of compounds.
Purity Cutoff ≥90%Ensures that observed biological activity is due to the intended compound.[2]

Table 1: Key Parameters for Phenylisothiazole Library Management.

Section 2: The Primary Screening Campaign: Identifying Initial Hits

The primary screen is the first pass at the library, designed for speed and robustness to identify any compound exhibiting activity against the target of interest.[6] For our phenylisothiazole library, we will focus on a biochemical kinase assay, a common application for this scaffold.[7][8] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, homogeneity (no-wash steps), and resistance to interference from colored or fluorescent compounds.[9]

TR-FRET Kinase Assay Principle

This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay components include:

  • The target kinase.

  • A biotinylated peptide substrate.

  • ATP (the phosphate donor).

  • A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor fluorophore).

  • Streptavidin-XL665 (acceptor fluorophore).

When the kinase phosphorylates the substrate, the Eu³⁺-labeled antibody binds to the new phosphate group. The binding of streptavidin-XL665 to the biotin tag brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation. Active inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[10]

Primary HTS Protocol: TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format.

Reagents and Buffers:

  • Kinase Buffer: 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.1 mM Na₃VO₄.[10]

  • ATP Solution: ATP at 2x the desired final concentration (e.g., 20 µM for a 10 µM final concentration) in Kinase Buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Kinase/Substrate Mix: Target kinase and biotinylated peptide substrate at 2x the final desired concentration in Kinase Buffer.

  • Detection Buffer: 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA.[10]

  • Detection Mix: Eu³⁺-labeled antibody and Streptavidin-XL665 at 2x the final concentration in Detection Buffer.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Controls: Dedicate specific columns for controls:

    • Negative Control (0% Inhibition): Add 50 nL of DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of a known inhibitor (e.g., Staurosporine) at a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • Add 2.5 µL of the Kinase/Substrate Mix to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.[11]

  • Detection:

    • Stop the reaction and initiate detection by adding 5 µL of the Detection Mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[10]

Data Analysis and Quality Control

The primary metric for assay quality is the Z'-factor, which assesses the separation between the positive and negative controls.[12]

Z'-Factor Calculation: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| ) Where σ is the standard deviation and µ is the mean of the controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; the assay is robust and reliable for HTS.
0 to 0.5AcceptableThe assay is usable, but may have higher variability.
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.

Table 2: Interpretation of Z'-Factor Values.

Hit Identification: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - ( (Signal_compound - µ_neg) / (µ_pos - µ_neg) ) )

A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the sample wells (DMSO controls).

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_analysis Data Analysis Lib Phenylisothiazole Master Library (10mM) QC QC Check (LC-MS, Purity >90%) Lib->QC AssayReady Assay-Ready Plates (Daughter Plates) QC->AssayReady Dispense Dispense Compounds (384-well plate, 10µM) AssayReady->Dispense Assay TR-FRET Kinase Assay Dispense->Assay Read Read Plate Assay->Read ZFactor Calculate Z' (>0.5) Read->ZFactor HitPick Calculate % Inhibition (Hit Threshold: >3σ) ZFactor->HitPick Assay OK HitList Generate Initial Hit List HitPick->HitList

Figure 1: Workflow for the primary high-throughput screening of a phenylisothiazole library.

Section 3: Hit Confirmation and Counter-Screening: Eliminating False Positives

A single-point primary screen will inevitably generate false positives.[13][14] A rigorous hit confirmation and counter-screening cascade is essential to ensure that the identified hits are genuine, reproducible, and specific to the target of interest.[15]

Hit Confirmation: Dose-Response Analysis

Initial hits must be re-tested using the same primary assay but across a range of concentrations to determine their potency (IC₅₀).

Protocol:

  • Select Hits: Cherry-pick the initial hits identified from the primary screen.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit, typically starting from 100 µM.

  • Assay Execution: Perform the TR-FRET kinase assay as described in Section 2.2, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.

Counter-Screening: Assessing Cytotoxicity

A common source of false positives in biochemical assays is cytotoxicity. A compound that kills the cells in a cell-based assay or denatures the enzyme in a biochemical assay can appear as an inhibitor. Therefore, a cytotoxicity counter-screen is crucial.[14]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293) in 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the confirmed hits at the same concentrations used for the dose-response analysis. Include a positive control for cytotoxicity (e.g., digitonin).

  • Incubation: Incubate for a period relevant to the main assay, typically 24-48 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Reading: Measure luminescence on a plate reader. A decrease in signal indicates a loss of viable cells.

Triage and Hit Prioritization

The results from the dose-response and counter-screen assays allow for the triage of the initial hit list.

  • Potent and Non-Toxic: Compounds with a strong IC₅₀ in the primary assay and no significant cytotoxicity are prioritized for further studies.

  • Potent and Toxic: Compounds that are potent inhibitors but also cytotoxic may be deprioritized, as their activity in the primary assay may be an artifact of enzyme denaturation or another non-specific effect.

  • Weak or Inactive: Compounds that do not show a dose-dependent inhibition or have a high IC₅₀ are eliminated.

Hit_Validation_Workflow cluster_conf Hit Confirmation & SAR cluster_counter Counter-Screening InitialHits Initial Hit List (from Primary Screen) DoseResponse Dose-Response Assay (10-point curve) InitialHits->DoseResponse Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) InitialHits->Cytotoxicity IC50 Calculate IC50 DoseResponse->IC50 SAR Initial SAR Analysis (Group similar scaffolds) IC50->SAR Decision Triage Hits SAR->Decision AssayInterference Orthogonal Assay (e.g., different technology) Cytotoxicity->AssayInterference AssayInterference->Decision ValidatedHits Validated, Selective Hits for Lead Optimization Decision->ValidatedHits Potent, Selective, Non-Toxic

Figure 2: A comprehensive workflow for hit confirmation and validation.

Section 4: Conclusion and Forward Look

This application note has outlined a robust, multi-stage experimental design for the screening of phenylisothiazole libraries to identify novel kinase inhibitors. By integrating rigorous library QC, a sensitive primary HTS assay, and a logical cascade of hit confirmation and counter-screening, researchers can confidently identify high-quality, validated hits. This process effectively minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization studies.[16] The validated hits emerging from this workflow possess confirmed, on-target activity and represent promising starting points for the development of new therapeutics.

References

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

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  • Manjunatha, M., et al. (2019). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. Published on ResearchGate. Retrieved from [Link]

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  • Dispendix. (2025). 5 Best Practices for NGS Library Prep Success. Retrieved from [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Published in Briefings in Bioinformatics. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Published in RSC Medicinal Chemistry. Retrieved from [Link]

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  • Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Published in Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Published in PMC. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. Published in RSC Advances. Retrieved from [Link]

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Analytical methods for quantifying Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Quantification of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This document provides detailed analytical methodologies for this compound, a compound of interest within the broader family of isothiazole derivatives known for their diverse biological activities.[1][2][3][4][5] The protocols herein are designed not merely as procedural steps but as a framework for critical thinking, grounded in the physicochemical properties of the analyte and established principles of analytical chemistry. Our objective is to empower researchers to generate data that is not only accurate and precise but also defensible and reproducible.

Analyte Overview: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₂S

  • Molecular Weight: 234.28 g/mol

  • Key Structural Features: The molecule possesses a phenyl ring and an isothiazole core, which are strong chromophores, making it well-suited for UV-based detection methods. The primary amino group and ester functional group also offer sites for potential derivatization if required, though direct analysis is often preferable to minimize sample preparation complexity. The compound's structure has been confirmed through X-ray analysis, and it is known to exhibit polymorphism, a critical consideration in pharmaceutical sciences.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the cornerstone for the analysis of moderately polar small molecules like this compound. The methodology is predicated on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenyl and isothiazole moieties provide sufficient hydrophobicity for retention on a C18 column. UV detection is selected due to the presence of conjugated systems within the molecule, which are expected to exhibit strong absorbance in the UV spectrum, offering high sensitivity. This method is ideal for routine quality control, purity assessments, and quantification in dissolution studies or formulation assays.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Dilute to Working Concentrations C->D G Autosampler D->G Inject Sample E Mobile Phase Reservoir (ACN:Water) F Degasser & Pump E->F F->G H C18 Column (Thermostatted) G->H I UV-Vis Detector H->I J Chromatography Data System (CDS) I->J Signal Output K Peak Integration & Quantification J->K L Generate Report K->L GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis A Weigh Analyte B Dissolve in Volatile Solvent (e.g., Ethyl Acetate) A->B C Filter if Necessary (0.22 µm) B->C D GC Inlet (Split/Splitless) C->D Inject Sample E Capillary Column (e.g., DB-5ms) D->E F MS Transfer Line E->F G Ion Source (EI) F->G H Quadrupole Mass Analyzer G->H I Detector H->I J Data System I->J Ion Signal K Extract Ion Chromatograms (SIM) J->K L Quantify & Confirm Identity K->L

Sources

Application Notes and Protocols for Cell Culture Assays Involving Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isothiazole Scaffold in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide range of derivatives with potent pharmacological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory applications, making isothiazole-containing compounds a subject of intense investigation for drug development professionals.[1][2][3]

Isothiazolinones, a prominent class of isothiazole derivatives, are well-known for their broad-spectrum antimicrobial properties, which stem from their ability to rapidly inhibit microbial growth and metabolism.[4][5][6] Their mechanism often involves the disruption of metabolic pathways by targeting dehydrogenase enzymes and reacting with protein thiols, leading to irreversible cell damage.[5][6] Beyond their biocidal effects, novel isothiazole derivatives have been synthesized that exhibit significant anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting essential cell culture assays to evaluate the biological activity of isothiazole compounds. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for screening and characterizing these promising therapeutic agents.

Part 1: Foundational Knowledge and Mechanism of Action

Before proceeding to specific protocols, it is crucial to understand the fundamental mechanisms through which isothiazole compounds exert their biological effects. This knowledge informs experimental design, choice of assays, and data interpretation.

General Mechanism of Cytotoxicity

The primary mechanism of action for many isothiazole compounds, particularly isothiazolinones, is their electrophilic nature. They readily react with nucleophiles, especially the thiol groups (-SH) found in cysteine residues of proteins and in glutathione (GSH), a key cellular antioxidant.[4][5] This interaction can lead to:

  • Enzyme Inhibition: By binding to active site thiols, isothiazoles can irreversibly inhibit critical enzymes involved in metabolism, respiration, and energy generation.[5][6]

  • Oxidative Stress: The depletion of cellular glutathione and inhibition of enzymes like glutathione reductase can disrupt the cell's redox balance, leading to an accumulation of reactive oxygen species (ROS).[10] This oxidative stress causes widespread damage to lipids, proteins, and DNA.

  • Disruption of Cellular Integrity: The cascade of events initiated by enzyme inhibition and oxidative stress culminates in irreversible cell damage and loss of viability.[5]

This multi-target mechanism contributes to their broad spectrum of activity and makes the development of resistance more difficult for microorganisms.[5][6]

Anticancer Mechanisms

In the context of cancer therapy, isothiazole derivatives have been shown to employ more specific mechanisms beyond general cytotoxicity:

  • Induction of Apoptosis: Many synthesized thiazole and isothiazole derivatives have been demonstrated to trigger programmed cell death (apoptosis) in cancer cells.[7][9][11] This is often achieved by modulating the expression of key apoptosis-related proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[7][12]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[13][14] This prevents the cells from dividing and propagating.

  • Inhibition of Tubulin Polymerization: Certain isothiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation during mitosis.[14] Disrupting microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.[14]

The following diagram illustrates the general workflow for evaluating a novel isothiazole compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target-Specific Assays Compound Novel Isothiazole Compound Viability Cell Viability Assay (e.g., MTT) Compound->Viability Treat various cell lines Antimicrobial Antimicrobial Susceptibility (MIC/MBC) Compound->Antimicrobial If antimicrobial activity is hypothesized AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->AntiInflammatory If anti-inflammatory activity is hypothesized IC50 Determine IC50 Value Viability->IC50 Dose-response curve Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 concentration for further studies CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle ROS ROS Production Assay (DCFH-DA) IC50->ROS

Caption: General workflow for screening and characterizing isothiazole compounds.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays. It is essential to first optimize cell density and incubation times for your specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[15] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[16]

Materials
  • Isothiazole compound stock solution (e.g., 10 mM in DMSO)[17]

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS, protect from light)[16]

  • Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)[18]

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the isothiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

ParameterRecommendationSource
Cell Density 5,000 - 10,000 cells/well[17]
Compound Vehicle DMSO (≤0.5% final conc.)[17]
MTT Final Conc. 0.5 mg/mL[18][19]
Incubation (MTT) 2-4 hours[18]
Absorbance λ 570 - 590 nm
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[9]

Materials
  • Isothiazole compound

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the isothiazole compound at its predetermined IC₅₀ concentration for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (primarily)

G cluster_results Flow Cytometry Quadrants start Cell Population Treated with Isothiazole Compound stain Stain with Annexin V-FITC & PI flow Analyze by Flow Cytometry Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) flow->Q3 Interpret Results Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Workflow and interpretation of an Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[20] Since PI stoichiometrically binds to DNA, cells in G2/M (with twice the DNA content) will have approximately double the fluorescence intensity of cells in G0/G1.[20][21] An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.

Materials
  • Isothiazole compound

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment: Seed cells in 6-well plates and treat with the isothiazole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[21]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT). A significant increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[14][22] A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[20]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for detecting intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23] The fluorescence intensity is proportional to the amount of ROS.

Materials
  • Isothiazole compound

  • 96-well black, clear-bottom plates

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • H₂O₂ (positive control)

  • Fluorescence microplate reader or flow cytometer (Ex/Em = ~490/520 nm)[24]

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.

  • Compound Treatment: Treat cells with the isothiazole compound for a desired period (e.g., 1, 3, 6, or 24 hours). Include a positive control (H₂O₂) and a vehicle control.[25]

  • Loading with DCFH-DA: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Ex/Em = ~490/520 nm).[24]

  • Data Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold increase in ROS production.[26]

Protocol 5: Antimicrobial Susceptibility Testing

For evaluating the antimicrobial properties of isothiazole compounds, determining the Minimum Inhibitory Concentration (MIC) is a standard method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials
  • Isothiazole compound

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density at 600 nm)

Step-by-Step Methodology
  • Prepare Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a two-fold serial dilution of the isothiazole compound directly in the 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD₆₀₀) with a plate reader.[27]

ApplicationKey AssaysPurpose
Anticancer MTT, Annexin V/PI, Cell Cycle Analysis, ROS AssayTo determine cytotoxicity, mechanism of cell death, and effects on cell proliferation.
Antimicrobial MIC/MBC DeterminationTo quantify the potency against bacteria and fungi.
Anti-inflammatory COX/LOX Inhibition Assays, Cytokine ProfilingTo assess the ability to inhibit inflammatory enzymes and pathways.[2][28][29]

Conclusion

Isothiazole derivatives are a versatile and potent class of compounds with significant therapeutic potential. The protocols outlined in this guide provide a robust framework for the initial screening and mechanistic evaluation of these molecules in a cell culture setting. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and other specific activities, researchers can effectively identify and characterize lead candidates for further development in anticancer, antimicrobial, and anti-inflammatory applications. Adherence to these validated methodologies will ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to clinical application.

References

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The Versatile Scaffold: Methyl 4-amino-3-phenylisothiazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a diverse array of therapeutic agents.[3][4][5][6] This guide focuses on a particularly valuable derivative, Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a versatile building block for the synthesis of novel compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and antimicrobials. We provide in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Isothiazole Core

Isothiazoles and their derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and antimicrobial properties.[1][2] The arrangement of the nitrogen and sulfur atoms in the isothiazole ring allows for specific interactions with biological targets, making it an attractive scaffold for the design of potent and selective inhibitors. This compound, with its strategically placed amino, phenyl, and carboxylate functional groups, offers multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Application I: Synthesis of Novel Kinase Inhibitors

Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] The isothiazole and bioisosteric thiazole scaffolds are integral to numerous potent kinase inhibitors due to their ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of kinases.[1][7] this compound serves as an excellent starting material for the generation of libraries of potential kinase inhibitors.

Rationale for Kinase Inhibitor Synthesis

The 4-amino group of the isothiazole core can be readily derivatized to introduce moieties that interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various amines to explore interactions with the solvent-exposed region of the active site.

Workflow for Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis Workflow Start Methyl 4-amino-3-phenyl- isothiazole-5-carboxylate Step1 Amide Coupling at C4-Amino Group Start->Step1 Acyl Chloride/Sulfonyl Chloride, Base Step2 Ester Hydrolysis Step1->Step2 LiOH or NaOH Step3 Amide Coupling at C5-Carboxyl Group Step2->Step3 Amine, Coupling Agent (e.g., HATU, DCC) End Library of Potential Kinase Inhibitors Step3->End

Caption: Synthetic workflow for generating a library of kinase inhibitors.

Detailed Protocol: Synthesis of a Phenylacetamide-Isothiazole Carboxamide Library

This protocol details a two-step process involving acylation of the 4-amino group followed by hydrolysis and amide coupling at the 5-position.

Part A: Acylation of the 4-Amino Group

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or sulfonyl chloride (e.g., phenylacetyl chloride) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Ester Hydrolysis and Amide Coupling

  • Hydrolysis: Dissolve the product from Part A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir at room temperature or gentle heat until hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Amide Coupling: In a separate flask, dissolve the resulting carboxylic acid (1.0 eq) and a selected amine (1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) or DCC (1.2 eq) and a base like DIPEA (2.0 eq).[8]

  • Reaction and Purification: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS. Purify the final product using standard procedures as described in Part A.

Reagent/StepPurposeKey Parameters
Anhydrous SolventsPrevent unwanted side reactions with water.DCM, DMF, THF
Inert AtmospherePrevents degradation of reagents and intermediates.Argon or Nitrogen
Coupling AgentsActivate the carboxylic acid for amide bond formation.HATU, HCTU, DCC, EDC
Base (e.g., DIPEA)Neutralizes acid formed during the reaction and facilitates coupling.1.5 - 2.0 equivalents

Application II: Development of Fused Heterocyclic Systems - Isothiazolo[5,4-d]pyrimidines

Fused heterocyclic systems often exhibit enhanced biological activity. Isothiazolo[5,4-d]pyrimidines, bioisosteres of purines, are known to possess significant cytotoxic and anticancer properties.[9][10][11] this compound is an ideal precursor for the synthesis of these valuable fused ring systems.

Rationale for Isothiazolo[5,4-d]pyrimidine Synthesis

The 4-amino group and the 5-carboxylate group on the isothiazole ring are perfectly positioned to undergo cyclization reactions with appropriate reagents to form the fused pyrimidine ring. This approach provides a direct and efficient route to a variety of substituted isothiazolo[5,4-d]pyrimidines.

Synthetic Pathway to Isothiazolo[5,4-d]pyrimidines

Pyrimidine_Fusion Start Methyl 4-amino-3-phenyl- isothiazole-5-carboxylate Step1 Reaction with Formamide or Orthoformate/Ammonia Start->Step1 Product1 Isothiazolo[5,4-d]pyrimidin-4(3H)-one Step1->Product1 Step2 Chlorination (e.g., POCl3) Product1->Step2 Product2 4-Chloro-isothiazolo[5,4-d]pyrimidine Step2->Product2 Step3 Nucleophilic Substitution Product2->Step3 Amines, Thiols, etc. End Substituted Isothiazolo[5,4-d]pyrimidines Step3->End

Caption: General synthetic route to substituted isothiazolo[5,4-d]pyrimidines.

Detailed Protocol: Synthesis of 4-Amino-Substituted Isothiazolo[5,4-d]pyrimidines

Part A: Cyclization to form the Pyrimidinone Ring

  • Reaction Setup: In a high-temperature reaction vessel, combine this compound (1.0 eq) with an excess of formamide.

  • Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by observing the evolution of methanol.

  • Isolation: Cool the reaction mixture to room temperature. The product, isothiazolo[5,4-d]pyrimidin-4(3H)-one, will often precipitate. Collect the solid by filtration and wash with a cold solvent like ethanol or water.

Part B: Chlorination of the Pyrimidinone

  • Reaction Setup: Suspend the isothiazolo[5,4-d]pyrimidin-4(3H)-one from Part A (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The 4-chloro derivative will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The product can be used in the next step without further purification or can be recrystallized.

Part C: Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve the 4-chloro-isothiazolo[5,4-d]pyrimidine from Part B (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a base like DIPEA or TEA (2.0 eq).

  • Heating: Heat the reaction mixture to reflux for 2-8 hours, monitoring progress by TLC or LC-MS.

  • Isolation and Purification: Cool the reaction mixture. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.

Compound ClassPotential Biological ActivityReference for Analogy
Kinase InhibitorsAnticancer[1][7][12]
Isothiazolo[5,4-d]pyrimidinesAnticancer, Cytotoxic[9][10][11]
Carboxamide DerivativesAnti-inflammatory, Antimicrobial[13][14][15]

Application III: Synthesis of Novel Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Thiazole and isothiazole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[13][14][15] The core structure of this compound can be elaborated to produce novel compounds with potential anti-inflammatory activity.

Rationale for Anti-inflammatory Agent Synthesis

By converting the methyl ester to a variety of amides, it is possible to introduce pharmacophores known to be associated with anti-inflammatory activity. The 4-amino group can also be derivatized to modulate the overall physicochemical properties and biological activity of the resulting compounds.

Detailed Protocol: Synthesis of Isothiazole-5-carboxamides

This protocol focuses on the direct amidation of the methyl ester, which can sometimes be achieved under specific conditions, or more reliably, via a two-step hydrolysis and amide coupling sequence as detailed in Section 2.3, Part B.

Direct Aminolysis (Alternative Method)

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq) with a high-boiling point amine (e.g., benzylamine) in a solvent like xylenes.

  • Heating: Heat the mixture to a high temperature (120-150 °C) for 12-48 hours.

  • Work-up and Purification: Cool the reaction mixture and purify directly by column chromatography to isolate the desired amide. (Note: This method is often lower yielding and less general than the hydrolysis-coupling sequence).

Conclusion

This compound is a readily accessible and highly versatile starting material in medicinal chemistry. Its functional handles allow for diverse chemical transformations, leading to the synthesis of novel kinase inhibitors, fused heterocyclic systems with anticancer potential, and anti-inflammatory agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics. The continued exploration of this and related isothiazole scaffolds promises to yield new generations of innovative medicines.

References

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available from: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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  • Synthesis of new 4 and 5 disubstituted isothiazoles. PubMed.
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  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Synthesis of Novel Thiazolo[5,4-d]pyrimidines.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Synthesis of isothiazole derivatives with potential biological activity. PubMed.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. PubMed.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Royal Society of Chemistry.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. The following information is structured in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and provide actionable solutions.

Frequently Asked Questions (FAQs)

General Troubleshooting

Question 1: My overall yield is consistently low. Where should I begin troubleshooting?

Answer: A low yield in any multi-step synthesis is a common challenge that requires a systematic approach to diagnose.[1] Before focusing on specific reaction steps, it's crucial to evaluate the entire workflow, from reagent quality to final purification. The most common culprits for low yield are suboptimal reaction conditions, impure starting materials or solvents, sensitivity to atmospheric moisture or oxygen, and mechanical losses during workup.[1][2][3]

A logical troubleshooting workflow can help isolate the variable that is impacting your yield. Start by verifying the basics before investing time in re-optimizing the entire reaction chemistry.

G start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) reagents->conditions Purity OK purify Purify Reagents / Use Anhydrous Solvents reagents->purify Impure atmosphere Ensure Inert Atmosphere (if required) conditions->atmosphere Conditions OK optimize_cond Run Small-Scale Trials to Optimize Parameters conditions->optimize_cond Incorrect workup Review Workup & Purification Protocol atmosphere->workup Atmosphere OK improve_inert Improve Inert Gas Technique (e.g., flame-dry glassware) atmosphere->improve_inert Inadequate end Systematically Re-Optimize Reaction workup->end Protocol OK modify_workup Modify Extraction/Purification (e.g., adjust pH, change column phase) workup->modify_workup Losses Detected

Caption: A general workflow for troubleshooting low reaction yields.

Starting Materials and Reagents

Question 2: I am unsure about the quality of my starting materials. How critical is this for the synthesis, and what should I look for?

Answer: The purity of your starting materials is paramount. The synthesis of a substituted 4-amino-isothiazole often proceeds via a Thorpe-Ziegler type cyclization of a highly functionalized precursor. Impurities can interfere by participating in side reactions, poisoning catalysts, or inhibiting the desired reaction pathway.

A likely synthetic route involves the base-mediated cyclization of an intermediate derived from a β-ketonitrile (e.g., benzoylacetonitrile) or a related compound.

G cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step A Phenyl-Substituted β-Ketonitrile C Functionalized Thioamide Intermediate A->C B Sulfur Source (e.g., Sulfur + Base) B->C D Intramolecular Cyclization (Base-Mediated) C->D E Methyl 4-amino-3-phenyl- isothiazole-5-carboxylate D->E

Caption: A plausible high-level pathway for the target synthesis.

Key considerations for starting materials:

  • β-Ketonitriles (e.g., Benzoylacetonitrile): These compounds are versatile but can be prone to self-condensation or decomposition.[4][5] Verify purity by NMR and melting point. If necessary, recrystallize from an appropriate solvent like ethanol or isopropanol.

  • Solvents: For the base-mediated cyclization step, the use of anhydrous solvents is critical. Trace amounts of water or protic impurities will quench the base, halting the reaction. Always use freshly distilled or commercially available anhydrous solvents.[1]

  • Bases: Use fresh, high-purity bases (e.g., NaH, KOt-Bu, NaOEt). Sodium hydride, for example, can become coated with an inactive layer of sodium hydroxide upon exposure to air.

Reagent/SolventCommon ImpurityImpact on ReactionRecommended Action
Benzoylacetonitrile Dimerization products, benzoic acidReduces active starting material, introduces competing species.Verify purity via ¹H NMR and melting point. Recrystallize if needed.
Reaction Solvent (e.g., THF, DMF) Water, peroxides (in THF)Quenches base, promotes side reactions.Use freshly distilled solvent over a suitable drying agent (e.g., Na/benzophenone for THF) or purchase high-purity anhydrous grade.
Base (e.g., NaH, KOt-Bu) Carbonates, hydroxidesLowers the effective molar quantity of active base.Use a fresh bottle. For NaH, carefully wash with dry hexanes to remove mineral oil and surface oxidation (perform with extreme caution).
Reaction Conditions and Side Reactions

Question 3: The cyclization step seems to be the main problem. My TLC shows multiple spots and very little product. How can I optimize this critical step?

Answer: The intramolecular Thorpe-Ziegler type cyclization to form the 4-amino-isothiazole ring is indeed the most critical and sensitive step. The formation of multiple byproducts suggests that side reactions are outcompeting the desired ring closure. The key variables to control here are the base, temperature, and concentration.

Common Side Reactions:

  • Dimerization: The activated methylene group of the β-ketonitrile or the thioamide intermediate can react with another molecule instead of cyclizing intramolecularly. This is a known issue in similar syntheses, such as the Gewald reaction.[6]

  • Decomposition: Highly basic conditions or elevated temperatures can cause decomposition of the starting material or the product.[2] The isothiazole ring itself can be sensitive to certain conditions.

  • Hydrolysis: If the reaction is not strictly anhydrous, the nitrile or ester functional groups can be hydrolyzed by the strong base, especially at higher temperatures.

Troubleshooting the Cyclization Step:

G start Low Yield in Cyclization Step base_check Is Base Stoichiometry Correct (1.0-1.2 eq)? start->base_check temp_check Is Reaction Temperature Controlled (e.g., 0°C)? base_check->temp_check Yes adjust_base Action: Titrate base or run stoichiometry screen (0.9-1.5 eq). base_check->adjust_base No conc_check Is Reaction Concentration High? temp_check->conc_check Yes lower_temp Action: Lower temperature during base addition & reaction (e.g., -10°C or 0°C). temp_check->lower_temp No workup_check Success! conc_check->workup_check No (Dilute) lower_conc Action: Use high dilution conditions to favor intramolecular cyclization over dimerization. conc_check->lower_conc Yes

Caption: Decision tree for optimizing the key cyclization step.

Experimental Protocol: Small-Scale Trial for Optimizing Base Stoichiometry

This protocol is designed to efficiently test multiple conditions in parallel to identify the optimal amount of base.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of your thioamide intermediate in anhydrous THF (e.g., 1 mmol in 10 mL, for a 0.1 M solution).

  • Reaction Setup: Arrange five flame-dried, argon-flushed reaction vials equipped with stir bars.

  • Reagent Addition:

    • To each vial, add 1.0 mL of the stock solution (0.1 mmol of substrate).

    • Cool the vials to 0°C in an ice bath.

    • Prepare a suspension of sodium hydride (60% in mineral oil, washed with dry hexanes) in anhydrous THF.

    • Add varying equivalents of the NaH suspension to the vials:

      • Vial 1: 0.9 eq

      • Vial 2: 1.0 eq

      • Vial 3: 1.1 eq

      • Vial 4: 1.2 eq

      • Vial 5: 1.5 eq

  • Reaction Monitoring: Allow the reactions to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the consumption of starting material in each vial by TLC or LC-MS at regular intervals.

  • Quench and Analysis: Carefully quench each reaction by adding a few drops of saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and concentrate. Analyze the crude product mixture from each vial by ¹H NMR to determine the conversion and relative ratio of product to major byproducts. This will provide a clear indication of the optimal base stoichiometry.

Workup and Purification

Question 4: I seem to lose most of my product during workup and column chromatography. How can I improve my recovery?

Answer: Product loss during isolation and purification is a frequent and often underestimated source of low yield.[2] The target molecule, containing an amino group and a methyl ester, has specific properties that must be considered.

Potential Issues During Workup:

  • pH Sensitivity: The amino group makes the molecule basic. During an aqueous workup, ensure the pH is controlled. Washing with a strong acid could protonate the amine, making it water-soluble and causing it to be lost to the aqueous layer. Conversely, washing with a strong base could potentially hydrolyze the methyl ester. A neutral or mildly basic (e.g., saturated NaHCO₃) wash is often safest.[7]

  • Emulsion Formation: The phenyl group and heterocyclic core can lead to emulsions during liquid-liquid extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Product Instability on Silica Gel: Amines can sometimes streak or decompose on standard silica gel due to its acidic nature. If you observe significant tailing or product loss on the column, consider the following:

    • Deactivating the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites.

    • Using a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column if the compound proves highly sensitive to silica.

Purification Protocol: Optimized Flash Chromatography

  • Slurry Preparation: Prepare a slurry of your crude product by adsorbing it onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add 2-3 times its mass in silica, and evaporate the solvent until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

  • Column Packing: Dry-pack the column with silica gel. Wet the column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add your prepared slurry to the top of the packed column.

  • Elution: Run the column with a gradient of ethyl acetate in hexanes. The addition of 0.5% triethylamine to the eluent system is highly recommended to prevent streaking and improve recovery of the amine product.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a solvent like dichloromethane several times.

By implementing these targeted troubleshooting strategies, you can systematically identify and resolve the factors limiting your yield, leading to a more efficient and reproducible synthesis of this compound.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • Perjesi, P., & Katonai, R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.

  • Wikipedia. Gewald reaction.

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.

  • Quora. What could be reason for getting a very low yield in organic chemistry?

  • Laskowski, T. J., & Miller, S. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619.

  • Organic Chemistry Portal. Gewald Reaction.

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Organic Chemistry Portal. Isothiazole synthesis.

  • ChemicalBook. Synthesis of Isothiazole.

  • ResearchGate. Recent advances in the synthesis of isothiazoles.

  • Books. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.

  • National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.

  • ResearchGate. Polymorphism of this compound: an experimental and theoretical study.

  • Royal Society of Chemistry. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties.

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

  • ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.

  • Chemistry World. Light-driven method simplifies synthesis of complex heterocycles.

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

  • National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

  • ResearchGate. Short and efficient synthesis of 5-aminothiazole-4-carboxamide.

  • National Institutes of Health. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole.

  • ResearchGate. (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles.

  • KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.

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Technical Support Center: Purification of Phenylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenylisothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Phenylisothiazole derivatives are key scaffolds in medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] Their structural integrity and purity are paramount for accurate biological evaluation and clinical success.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome purification hurdles and ensure the high quality of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of phenylisothiazole derivatives.

Q1: What are the most common impurities I can expect in my crude phenylisothiazole derivative?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted starting materials: Such as substituted acetophenones, thioamides, or α-haloketones from a Hantzsch synthesis.[1][2]

  • Side-products: Including isomers (positional or regioisomers) if the starting materials are unsymmetrical.

  • Reagents and catalysts: Residual coupling agents (like DCC), bases (like triethylamine), or metal catalysts from cross-coupling reactions.[4][5]

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Degradation products: The isothiazole ring can be susceptible to cleavage under certain pH conditions, particularly strong alkaline environments.[6][7]

Q2: Which purification techniques are most effective for phenylisothiazole derivatives?

A2: The choice of purification method depends on the physical state of your compound (solid or oil), the nature of the impurities, and the scale of your reaction. The most common and effective techniques are:

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is highly effective for removing a wide range of impurities.[8][9][10]

  • Recrystallization: An excellent method for purifying solid compounds by removing small amounts of impurities.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers and for high-purity final products. Both normal-phase and reversed-phase HPLC can be employed.[13][14]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable phenylisothiazole derivatives.[13]

Q3: My phenylisothiazole derivative is an oil and won't crystallize. How can I purify it?

A3: Oily products are a common challenge and can often be purified using column chromatography.[15][16] If the product remains impure after chromatography, consider the following:

  • Impurity Removal: The oil may contain residual solvents or low-molecular-weight impurities. Applying high vacuum or performing a liquid-liquid extraction can help.

  • Salt Formation: If your derivative has a basic or acidic handle, converting it to a salt can often induce crystallization. The pure compound can then be regenerated.

  • Alternative Chromatography: Techniques like preparative Thin Layer Chromatography (TLC) or HPLC might provide better separation for stubborn oils.

Q4: Are there any specific stability concerns I should be aware of during purification?

A4: Yes, the isothiazole ring can be sensitive to pH. Isothiazolones, a related class, are known to be most stable in a pH range of 4-8 and can undergo degradation in alkaline solutions.[6][7] While phenylisothiazoles are generally more stable, it is prudent to avoid strongly basic conditions during work-up and purification if you observe product degradation.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques in a question-and-answer format.

Column Chromatography

Column chromatography is a fundamental technique for the purification of phenylisothiazole derivatives.[8][9]

Q: I'm having trouble getting good separation between my product and an impurity on the TLC plate. What can I do?

A: Poor separation on TLC indicates a need to optimize your solvent system (mobile phase).

  • Causality: The separation in normal-phase chromatography (e.g., silica gel) is based on the polarity of the compounds. Your chosen solvent system is likely not providing enough of a difference in the affinity of your product and the impurity for the stationary phase.

  • Solution:

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are too low (low Rf), increase the polarity.

    • Try Different Solvents: Sometimes, a simple adjustment of ratios is not enough. Consider using a different solvent system altogether. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. A good starting point for many phenylisothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[8]

    • Aim for an Rf of 0.25-0.35: For optimal separation on a column, aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[17]

Q: My compound is streaking on the column. Why is this happening and how can I fix it?

A: Streaking can be caused by several factors:

  • Causality: Streaking often indicates that the compound is either too polar for the solvent system, is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solutions:

    • Increase Eluent Polarity: A more polar eluent can help move a polar compound down the column more effectively, reducing streaking.

    • Add a Modifier: For basic compounds (e.g., those with an amino group), adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and improve peak shape. For acidic compounds, adding a small amount of acetic acid can have a similar effect.

    • Check for Insolubility: Your compound might be precipitating at the top of the column. Ensure it is fully dissolved in the eluent or a minimal amount of a stronger solvent before loading.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation and streaking. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.[17]

Q: I've run my column, but my fractions are still impure. What went wrong?

A: This is a frustrating situation that can arise from several issues during the column setup and run.

  • Causality: Impure fractions after a column run can be due to poor packing, running the column too quickly, or co-eluting impurities.

  • Solutions:

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

    • Flow Rate: Running the column too fast does not allow for proper equilibration between the stationary and mobile phases. A slow, steady flow rate is crucial for good separation.

    • Co-eluting Impurities: If an impurity has a very similar polarity to your product, it may co-elute. In this case, you may need to try a different stationary phase (e.g., alumina) or a different purification technique like recrystallization or HPLC.[13]

Recrystallization

Recrystallization is a powerful technique for purifying solid phenylisothiazole derivatives.[11]

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree upon cooling.[17]

  • Solutions:

    • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point below the melting point of your compound.

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.

    • Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oil, heat to dissolve, and then cool slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q: I'm getting very low recovery of my purified product after recrystallization. How can I improve my yield?

A: Low recovery is a common issue, especially during the optimization of a recrystallization protocol.

  • Causality: This is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[17]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Concentrate the Solution: If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point before cooling.

    • Sufficient Cooling: Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent System Optimization: For mixed solvent systems (e.g., ethanol/water), carefully optimize the ratio to maximize the solubility difference between hot and cold conditions.[11][12]

Q: My recrystallized product is not significantly purer than my crude material. Why?

A: This indicates that the chosen solvent is not effectively excluding the impurities.

  • Causality: The impurity may have similar solubility properties to your desired compound in the chosen solvent.

  • Solutions:

    • Select a Different Solvent: The ideal recrystallization solvent should dissolve the compound well when hot, but poorly when cold, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[11] Experiment with different solvents or solvent pairs.

    • Decolorize with Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be sure to perform a hot filtration to remove the charcoal before cooling.[11]

    • Consider a Different Technique: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.

Part 3: Experimental Protocols and Data

This section provides detailed step-by-step protocols for common purification techniques and a table for solvent selection.

Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying a phenylisothiazole derivative using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives your product an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriately sized column.

    • Pack the column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles).

    • Ensure the silica gel bed is level and compact.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified phenylisothiazole derivative.

Protocol: Recrystallization

This protocol provides a general method for recrystallizing a solid phenylisothiazole derivative.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[11] (See Table 1 for common solvents).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[11]

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvents for Recrystallization of Phenylisothiazole Derivatives

Solvent/Solvent SystemPolarityCommon Applications & Notes
Hexane / CyclohexaneNon-polarGood for non-polar derivatives. Often used as the less polar component in a mixed solvent system.
TolueneNon-polarCan be effective for aromatic compounds; higher boiling point.
Dichloromethane (DCM)Polar aproticGood for dissolving many organic compounds, but its low boiling point can make it tricky for recrystallization.
Ethyl Acetate (EtOAc)Polar aproticA versatile solvent, often used in combination with hexane.[8]
AcetonePolar aproticA strong solvent, often used with a non-polar co-solvent like hexane.[12]
Ethanol / MethanolPolar proticGood for more polar derivatives. Often used with water as a co-solvent.[11]
Ethanol/WaterPolarA common and effective mixed solvent system for moderately polar compounds.[11]
Chiral Separation

Many phenylisothiazole derivatives are chiral and may require separation of enantiomers, as different enantiomers can have vastly different biological activities.[18][19]

Q: How can I separate the enantiomers of my chiral phenylisothiazole derivative?

A: The separation of enantiomers is a specialized task.

  • Causality: Enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents), so they cannot be separated by standard techniques like recrystallization or normal-phase chromatography.[20][21]

  • Solution:

    • Chiral HPLC: This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[18][22]

    • Diastereomer Formation: React the enantiomeric mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard chromatography or recrystallization. The resolving agent is then removed to yield the pure enantiomers.

Part 4: Visualizations

Workflow for Phenylisothiazole Purification

Purification_Workflow Crude Crude Phenylisothiazole Product Analysis Initial Analysis (TLC, NMR) Crude->Analysis Is_Solid Is the product a solid? Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Oily_Product Oily Product Handling Is_Solid->Oily_Product No Is_Pure Is the product pure? Final_QC Final QC (NMR, HPLC, MS) Is_Pure->Final_QC Yes Column_Chrom Column Chromatography Is_Pure->Column_Chrom No, from Recrystallization Is_Pure->Recrystallization No, from Column (if solid) Column_Chrom->Is_Pure Recrystallization->Is_Pure Oily_Product->Column_Chrom Column_Troubleshooting Start Column Chromatography Issue Problem What is the problem? Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep Poor Separation Streaking Streaking Problem->Streaking Streaking Low_Yield Low Yield Problem->Low_Yield Low Yield Solvent_Opt Optimize Solvent System (TLC) Poor_Sep->Solvent_Opt Repack Check/Repack Column Poor_Sep->Repack Flow_Rate Reduce Flow Rate Poor_Sep->Flow_Rate Streaking->Solvent_Opt Modifier Add Modifier (e.g., TEA, AcOH) Streaking->Modifier Load Reduce Sample Load Streaking->Load Low_Yield->Repack Low_Yield->Flow_Rate

Sources

Stability issues of Methyl 4-amino-3-phenylisothiazole-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Introduction: Understanding the Stability Profile of a Substituted Isothiazole

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. As a substituted isothiazole, this molecule possesses a unique electronic and structural profile that, while beneficial for its intended applications, can also present stability challenges in solution. The isothiazole ring is an aromatic heterocycle, which generally confers stability.[1][2] However, the interplay of the 4-amino group, the 3-phenyl substituent, and the 5-carboxylate ester creates specific vulnerabilities to common laboratory conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed not just to provide solutions, but to explain the underlying chemical principles, empowering you to proactively design more robust experiments and interpret your results with confidence. We will delve into the causality of degradation and provide validated, step-by-step protocols to diagnose and mitigate stability issues.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: I've observed a rapid loss of purity in my stock solution of this compound stored in DMSO. What is happening?

A1: This is a common and critical issue. While Dimethyl Sulfoxide (DMSO) is a versatile solvent, it is not inert and can present several problems for certain classes of molecules, including substituted aminothiazoles and, by extension, isothiazoles.[3]

  • Causality—The Role of DMSO:

    • Oxidation: DMSO can contain trace amounts of peroxides or be oxidized to reactive species, especially when exposed to air and light. The exocyclic amino group on your compound is a potential site for oxidation.

    • Acidic Impurities: DMSO can contain acidic impurities or degrade to form such species. These can catalyze the hydrolysis of the methyl ester group on your molecule.

    • Solvent-Reactant: Under certain conditions, particularly with sensitive solutes, DMSO can directly participate in degradation reactions. Studies on similar 2-aminothiazole structures have shown that storage in DMSO at room temperature can lead to significant decomposition, including dimerization and the formation of oxygenated artifacts, within days.[3]

  • Immediate Recommendation:

    • Prepare fresh stock solutions for each experiment whenever possible.

    • If storage is necessary, store aliquots at -80°C to minimize thermal and oxidative degradation. Studies have shown that decomposition is significantly reduced at -20°C or below.[3]

    • Use high-purity, anhydrous DMSO and purge the vial with an inert gas (Argon or Nitrogen) before sealing.

Q2: What are the primary degradation pathways I should be aware of for this molecule?

A2: Based on the structure of this compound, there are four primary degradation pathways to consider under typical experimental and storage conditions. Understanding these pathways is the first step in developing a stability-indicating analytical method.

  • Hydrolysis: The methyl ester at the C5 position is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is often the most common degradation pathway in aqueous or protic solvents. The rate of hydrolysis is highly dependent on pH and temperature.[4][5]

  • Oxidation: The sulfur atom in the isothiazole ring and the C4-amino group are potential sites of oxidation. Oxidizing agents, such as hydrogen peroxide (a common stressor in forced degradation studies) or atmospheric oxygen, can lead to the formation of N-oxides, sulfoxides, or sulfones.[6][7]

  • Photodegradation: Isothiazole and related thiazole rings can be sensitive to light, particularly UV radiation.[8] Photo-irradiation can induce complex reactions, including isomerization or cycloaddition with singlet oxygen, potentially leading to ring cleavage.[9][10] A study on a structurally related thiazole compound identified a unique degradation product formed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, followed by rearrangement.[10]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products can be complex and depend on the solvent and atmosphere (oxidative vs. inert).

Below is a diagram illustrating these potential degradation points on the molecule.

G start Observation: Unexpected Experimental Result (e.g., Purity Loss, Activity Change) check_hplc 1. Analyze Solution by HPLC-UV Compare to a fresh standard. start->check_hplc hplc_ok Profile Matches Standard check_hplc->hplc_ok  No significant degradation hplc_bad New Peaks / Reduced Main Peak check_hplc->hplc_bad  Degradation detected path_bio Issue may be biological. Review assay protocol, cell health, reagent integrity. hplc_ok->path_bio check_storage 2. Review Storage Conditions: Solvent, Temp, Light, Age hplc_bad->check_storage storage_dmso Stored in DMSO at RT? check_storage->storage_dmso storage_ph Aqueous solution outside pH 5-7? check_storage->storage_ph storage_light Exposed to light? check_storage->storage_light sol_dmso Action: Switch to ACN. Store at -80°C. Use fresh solution. storage_dmso->sol_dmso sol_ph Action: Buffer solution to pH 5-7. Use a non-nucleophilic buffer (e.g., phosphate). storage_ph->sol_ph sol_light Action: Use amber vials. Protect from direct light during experiments. storage_light->sol_light analyze_degradants 3. Characterize Degradants (LC-MS, Forced Degradation) sol_dmso->analyze_degradants Optional: for deeper understanding sol_ph->analyze_degradants Optional: for deeper understanding sol_light->analyze_degradants Optional: for deeper understanding

Caption: Troubleshooting Workflow for Stability Issues.

Experimental Protocols

These protocols provide a standardized framework for assessing the stability of your compound. They are based on established ICH guidelines for forced degradation studies. [7][11][12]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the specificity of the analytical method. A target degradation of 5-20% is ideal. [6] Materials:

  • This compound

  • Solvent: Acetonitrile (ACN) and Water (HPLC grade)

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/DAD, LC-MS, calibrated oven, photostability chamber, pH meter.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to a concentration of 1 mg/mL. This is your primary stock.

  • Set up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Stress: Pipette 1 mL of stock into a vial, evaporate the solvent under a gentle stream of nitrogen, and place the solid powder in an oven at 80°C.

    • Photostability: Expose a solution (100 µg/mL in ACN:Water) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in foil.

  • Time Points and Analysis:

    • Analyze samples at initial (t=0), 2, 6, 24, and 48 hours (adjust as needed based on reactivity).

    • Before injection, neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~100 µg/mL with ACN:Water (50:50).

    • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid). Monitor at multiple wavelengths with a DAD.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the control.

    • Assess peak purity of the parent peak in stressed samples.

    • Analyze new peaks with LC-MS to obtain mass information for potential degradant identification.

Stress ConditionReagent/SettingTypical DurationPotential Primary Degradant
Acid Hydrolysis 0.1 M HCl, 60°C24-48 hours4-Amino-3-phenylisothiazole-5-carboxylic acid
Base Hydrolysis 0.1 M NaOH, RT1-6 hours4-Amino-3-phenylisothiazole-5-carboxylic acid
Oxidation 3% H₂O₂, RT6-24 hoursSulfoxide, N-oxide, or other oxidative adducts
Thermal 80°C (Solid)48-72 hoursComplex mixture of thermal decomposition products
Photolytic ICH Q1B conditionsPer guidelineIsomers, ring-opened products, photo-adducts
Caption: Summary of Forced Degradation Conditions and Expected Outcomes.

References

  • ResearchGate. (2025, August 6). The Chemistry of Isothiazoles | Request PDF. Retrieved from ResearchGate. [Link]

  • Talari, Y., & Reddy, M. S. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]

  • Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]

  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from ResearchGate. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved January 7, 2026, from [Link]

  • Wang, Y., et al. (2014). A model study on the photochemical isomerization of isothiazoles and thiazoles. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Polymorphism of this compound: an experimental and theoretical study | Request PDF. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]

  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved January 7, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (2016, December 14). Forced Degradation Studies. Retrieved January 7, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved January 7, 2026, from [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. [Link]

  • ResearchGate. (2025, August 7). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from ResearchGate. [Link]

  • Alam, M. A. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved January 7, 2026, from [Link]

  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved January 7, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved January 7, 2026, from [Link]

  • MDPI. (2025, June 30). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved January 7, 2026, from [Link]

  • Cook, J. M., et al. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Retrieved January 7, 2026, from [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Retrieved January 7, 2026, from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to the synthesis of isothiazole-based compounds. As a heterocyclic scaffold of significant interest in pharmaceuticals and material science, the efficient construction of the isothiazole ring is paramount.

This document provides in-depth, field-tested insights into common synthetic routes, offering robust troubleshooting guides in a direct question-and-answer format to address challenges encountered during experimentation. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Section 1: Comparative Analysis of Common Isothiazole Synthesis Routes

Choosing the correct synthetic strategy is the first critical step in optimizing your workflow. The selection often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Below is a summary of three versatile and widely adopted methods for isothiazole ring construction.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages & Considerations
Singh Synthesis β-Ketodithioester, Ammonium AcetateReflux in Ethanol72–92%Excellent for 3,5-disubstituted isothiazoles; operationally simple one-pot procedure suitable for library synthesis.[1]
Rees Synthesis Primary Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom Temperature, Dichloromethane (DCM)78–85%High-yielding under mild conditions; suitable for specific substitution patterns.[1][2][3]
Solvent-Free Synthesis β-Enaminone, Ammonium ThiocyanateNeat (solvent-free), 120 °C82–95%Environmentally friendly ("green") approach; rapid reaction times and high yields, beneficial for large-scale production.[1][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during isothiazole synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

FAQ 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm recovering only starting materials. What are the primary causes and how can I improve the conversion?

Answer: Low yield is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Low conversion is fundamentally an issue of either insufficient reaction rate or the prevalence of competing, non-productive pathways. This can be broken down into:

  • Poor Reactant Quality: Impurities in starting materials can halt the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration may not be ideal for the specific substrate.

  • Inefficient Cyclization/Oxidation: The key ring-forming or final aromatization step may be the bottleneck.

  • Verify Starting Material Purity & Stability:

    • Rationale: Many precursors to isothiazole synthesis, such as β-ketodithioesters or enamines, can be unstable or contain impurities from their synthesis.[5] Moisture is a common issue, as it can hydrolyze intermediates or quench reagents.

    • Actionable Advice:

      • Ensure starting materials are pure by NMR or LC-MS. If necessary, purify them immediately before use (e.g., recrystallization or column chromatography).

      • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive to air or moisture.

  • Optimize the Solvent and Base System:

    • Rationale: The solvent plays a critical role in reactant solubility and stabilizing charged intermediates during the cyclization cascade. The base is often required to deprotonate a precursor, initiating the cyclization.

    • Actionable Advice:

      • For reactions like the Singh synthesis, polar protic solvents like ethanol are effective at solvating ammonium acetate and the reaction intermediates.[6]

      • If solubility is an issue, consider more polar aprotic solvents like DMF. However, be aware that DMF can be difficult to remove and may require higher temperatures.

      • In cases where a base is used, its strength is critical. For the synthesis of 3,4-dichloroisothiazole-5-carbonitrile, a combination of DABCO and triethylamine was shown to give a 90% yield, whereas individual bases gave less than 18%.[6] This highlights the importance of screening bases to find the optimal pKa and steric profile.

  • Adjust Reaction Temperature and Time:

    • Rationale: Every reaction has an optimal temperature range. Insufficient heat leads to slow kinetics, while excessive heat can cause decomposition of reactants, intermediates, or the final product.

    • Actionable Advice:

      • Monitor your reaction by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction stalls at room temperature, gradually increase the heat (e.g., to 50 °C, then 80 °C) and monitor for product formation versus byproduct formation.

      • For thermally sensitive compounds, it may be preferable to run the reaction for a longer time at a lower temperature.

FAQ 2: Significant Byproduct Formation

Question: My reaction works, but I am observing significant byproducts that are difficult to separate from my desired isothiazole. How can I improve the selectivity?

Answer: Byproduct formation indicates that one or more side reactions are competing with your desired synthetic pathway. Understanding the mechanism can help you suppress these unwanted transformations.

Side products in isothiazole synthesis often arise from:

  • Alternative Cyclization Pathways: The reactive intermediates may cyclize in an undesired manner.

  • Ring-Opening of the Isothiazole Product: The formed isothiazole ring can be susceptible to nucleophilic attack, leading to degradation.[7]

  • Dimerization or Polymerization: Starting materials or reactive intermediates can react with themselves.

  • Control Reagent Stoichiometry and Addition Rate:

    • Rationale: The relative concentrations of reactants can dictate which pathway is kinetically favored. A high local concentration of a reactive intermediate can promote dimerization.

    • Actionable Advice:

      • Try adding one of the key reagents (e.g., the sulfur source or cyclizing agent) slowly via a syringe pump. This keeps its instantaneous concentration low, favoring the desired intramolecular cyclization over intermolecular side reactions.

      • Fine-tune the stoichiometry. While a slight excess of one reagent may be beneficial, a large excess can promote side reactions.

  • Modify the Work-up Procedure:

    • Rationale: The isothiazole ring, particularly in isothiazolium salts, can be sensitive to nucleophiles, including strong bases or even water under certain conditions.[7] Harsh work-up conditions can lead to product degradation.

    • Actionable Advice:

      • If your product is sensitive, use a mild aqueous work-up with saturated ammonium chloride (NH₄Cl) instead of strong acids, and saturated sodium bicarbonate (NaHCO₃) instead of strong bases.

      • Minimize the time the product spends in the work-up phase. Proceed to extraction and drying promptly.

  • Re-evaluate the Synthetic Route:

    • Rationale: Some substitution patterns are inherently difficult to access cleanly via certain routes.

    • Actionable Advice:

      • For example, in the Rees synthesis, the reaction of 3-aminocrotononitrile is more complex and lower yielding (40%) than that of methyl 3-aminocrotonate (78%) due to the formation of a pyridine byproduct.[3] If you are facing persistent side-product issues, consider an alternative strategy like the Singh or solvent-free synthesis.

Section 3: Experimental Protocols & Workflows

Adherence to a robust, validated protocol is crucial for reproducibility. The following are detailed, step-by-step methodologies for key isothiazole synthesis and purification procedures.

Protocol 3.1: Synthesis of 3,5-Disubstituted Isothiazole via Singh Synthesis

This protocol describes a one-pot synthesis of a 3,5-disubstituted isothiazole from a β-ketodithioester and ammonium acetate, which serves as the nitrogen source.[1][6]

Materials:

  • β-Ketodithioester (1.0 eq)

  • Ammonium acetate (NH₄OAc) (3.0 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the β-ketodithioester (1.0 eq) and ammonium acetate (3.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the β-ketodithioester.

  • Reaction: Stir the mixture and heat to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add an equal volume of cold deionized water to the concentrated mixture to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Drying: Dry the solid product under vacuum. The typical yield is in the range of 72-92%.

Self-Validation Checkpoint: Before full work-up, spot the reaction mixture on a TLC plate next to your starting material. A complete reaction should show full consumption of the starting material and the appearance of a new, major product spot.

Protocol 3.2: Purification by Column Chromatography

Rationale: Column chromatography is essential for removing unreacted starting materials and soluble byproducts. The choice of solvent system (eluent) is critical for achieving good separation.

Materials:

  • Crude isothiazole product

  • Silica gel (100-200 mesh)

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% Hexane to 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isothiazole.

Diagram: Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in isothiazole synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents (NMR, LC-MS) start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn degradation Product Degradation? analyze_crude->degradation optimize_selectivity Optimize for Selectivity: - Adjust Stoichiometry - Slow Reagent Addition - Lower Temperature side_products->optimize_selectivity Yes optimize_conversion Optimize for Conversion: - Increase Temperature - Increase Reaction Time - Screen Catalysts/Bases incomplete_rxn->optimize_conversion Yes optimize_stability Optimize for Stability: - Lower Temperature - Milder Work-up - Check pH Sensitivity degradation->optimize_stability Yes success Yield Improved optimize_selectivity->success optimize_conversion->success optimize_stability->success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Section 4: Purity Assessment and Characterization

Confirming the identity and purity of your synthesized isothiazole is a critical final step.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. Check for the absence of starting material signals and the presence of characteristic peaks for the isothiazole ring. Residual solvents from work-up (e.g., ethyl acetate, DCM) or purification are common impurities that can be identified by their known chemical shifts.[8][9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles. BenchChem.
  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82.
  • Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11657-11667.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
  • Figueroa, S. J. A., et al. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Isothiazole Synthesis Routes for Researchers.
  • Hurst, D. R. (Ed.). (2009). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
  • Davoodnia, A., et al. (2014). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions.
  • ChemCatBio. (2023).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Rees, C. W., et al. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82.
  • Kletskov, A. V., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from a relevant university chemistry resource page.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Benhaoua, C., et al. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal de la Société Chimique de Tunisie, 17(2), 50-55.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from the Sigma-Aldrich technical website.
  • Bera, A., et al. (2022). Supporting Information: Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from a relevant university chemistry resource page.
  • Siddiqui, Z. N., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from the Alfa Chemistry technical website.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Ashenhurst, J. (2025). Enamines: Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry.
  • Chirita, I., et al. (2012). Synthesis and characterisation of new thiazole β-amino acids and β-amino esters. Farmacia, 60(5), 634-643.
  • Cherney, R. J., et al. (2013). Synthesis of 3,3-Disubstituted Thietane Dioxides. Organic Letters, 15(4), 798-801.
  • Besson, T., et al. (2016). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2][11][12]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 12, 2534-2541.

  • Al-Tel, T. H., et al. (2007). Synthesis of Novel 3,5-Disubstituted-4-isothiazolecarbonitriles. Journal of Heterocyclic Chemistry, 44(4), 937-940.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Egyptian Journal of Chemistry, 64(2), 739-746.

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Technical Support Center: Enhancing the Solubility of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-3-phenylisothiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a specific focus on improving the solubility of this compound.

Introduction

This compound is a heterocyclic compound with a structure that suggests limited aqueous solubility. Its aromatic nature and molecular weight contribute to this property, which can pose significant challenges in various experimental and developmental settings, from biological screening to formulation.[1][2] This guide provides a systematic approach to understanding and overcoming these solubility issues, grounded in established scientific principles and practical laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low water solubility?

A1: The molecule possesses a significant nonpolar surface area due to the phenyl ring and the isothiazole core. While it has polar functional groups (an amino group and a carboxylate ester) capable of forming hydrogen bonds, the overall hydrophobic character of the molecule likely dominates, leading to poor solubility in aqueous media.[1][2]

Q2: What are the primary strategies I should consider for improving its solubility?

A2: The most effective strategies for enhancing the solubility of a compound like this can be broadly categorized into three areas:

  • Physicochemical Modifications: Altering the solid-state properties of the compound (e.g., particle size, crystallinity).[1][3]

  • Formulation-Based Approaches: Using solvent systems and excipients to increase solubility.[4][5] This includes techniques like co-solvency, pH adjustment, and the use of surfactants.

  • Chemical Modifications: Creating derivatives or salts of the compound, which is generally considered a more advanced approach for lead optimization rather than initial screening.[6][7]

Q3: Does the solid form of the compound matter for solubility?

A3: Absolutely. This compound is known to exist in at least two polymorphic forms (centrosymmetric and noncentrosymmetric).[8] Polymorphs can have different crystal lattice energies, which in turn can affect their melting points and solubilities. The amorphous form of a compound is generally more soluble than its crystalline counterparts.[6][9] It is crucial to characterize the solid form you are working with to ensure experimental consistency.

Q4: Where should I start my solubility improvement experiments?

A4: A logical starting point is to screen a range of pharmaceutically acceptable solvents and then explore pH modification, given the presence of a basic amino group. The workflow below provides a systematic approach.

Troubleshooting and Experimental Guides

Guide 1: Systematic Solvent Screening

The Principle: The "like dissolves like" principle is a fundamental concept in solubility.[1] By screening a variety of solvents with different polarities, you can identify a suitable solvent or co-solvent system for your application.

Experimental Protocol:

  • Preparation: Prepare small, accurately weighed samples of this compound (e.g., 1-5 mg) in individual glass vials.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid can provide a qualitative assessment.

  • Analysis: For a quantitative measurement, centrifuge the samples to pellet any undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent in which the compound is freely soluble, and determine the concentration using a calibrated analytical method such as HPLC-UV.

Data Interpretation:

Summarize your findings in a table to compare the solubility across different solvents.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Observations
Water10.280.1To be determinedExpected to be low
Ethanol5.224.5To be determined
Propylene Glycol6.832.0To be determinedA common co-solvent[1]
DMSO7.246.7To be determinedA powerful polar aprotic solvent
PEG 400--To be determinedA non-volatile solvent[9]
NMP6.732.2To be determined
Acetone5.120.7To be determined

This initial screen will inform your choice of solvents for creating co-solvent systems. A co-solvent system, typically a mixture of water and a water-miscible organic solvent, can significantly enhance the solubility of nonpolar compounds.[7][10]

Guide 2: pH-Dependent Solubility Profile

The Principle: The amino group on this compound is basic and can be protonated at acidic pH. According to the Henderson-Hasselbalch equation, the ionized form of a compound is generally more water-soluble than the neutral form.[11] Therefore, lowering the pH of the aqueous medium should increase its solubility.

Experimental Workflow:

G start Prepare a suspension of the compound in deionized water mix Add an excess of the compound to each buffer solution start->mix buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) buffers->mix equilibrate Equilibrate samples with agitation (e.g., 24h at 25°C) mix->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the dissolved compound in the supernatant (HPLC) separate->analyze plot Plot solubility (log scale) vs. pH analyze->plot determine_pka Determine the apparent pKa from the inflection point plot->determine_pka

Caption: Workflow for determining pH-dependent solubility.

Expected Outcome:

You should observe a significant increase in solubility as the pH decreases below the pKa of the amino group. This information is critical for developing formulations for oral administration, where the pH of the gastrointestinal tract varies, or for preparing stock solutions for in vitro assays.[12]

Troubleshooting:

  • Precipitation upon dilution: If you are preparing a stock solution in an acidic buffer and diluting it into a neutral assay medium, the compound may precipitate. Be mindful of the final concentration and the buffering capacity of the assay medium.

  • Compound instability: Extreme pH values can sometimes lead to the degradation of the compound. It is advisable to assess the stability of your compound under the tested pH conditions, for example, by analyzing the samples at different time points.

Guide 3: Utilizing Solubilizing Excipients

The Principle: For challenging compounds, excipients can be employed to enhance solubility. These work through various mechanisms, such as forming inclusion complexes or creating micelles.[4][13]

1. Cyclodextrins:

These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like your compound, forming a more soluble complex.[14]

  • Protocol: Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) at various concentrations. Add an excess of your compound, equilibrate, and measure the dissolved concentration as described in the previous guides. An increase in solubility that is dependent on the cyclodextrin concentration suggests complex formation.

2. Surfactants:

Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic compounds in their core, increasing their apparent solubility in an aqueous medium.[6]

  • Protocol: Prepare aqueous solutions of surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) at concentrations above their CMC. Determine the solubility of your compound in these solutions.

3. Solid Dispersions:

This is a more advanced technique where the compound is dispersed at a molecular level in a hydrophilic polymer matrix. This can be achieved through methods like solvent evaporation or hot-melt extrusion.[15] The resulting amorphous solid dispersion often exhibits significantly enhanced dissolution rates and apparent solubility.[16]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used carriers.[15]

Decision-Making Diagram for Solubility Enhancement:

G decision decision process process outcome outcome start Start: Inadequate Solubility check_solvent Screen common solvents and co-solvents start->check_solvent is_solvent_sufficient Is solubility sufficient for the application? check_solvent->is_solvent_sufficient check_ph Determine pH-solubility profile is_solvent_sufficient->check_ph No success Success: Proceed with experiment/formulation is_solvent_sufficient->success Yes is_ph_sufficient Is solubility in a buffered solution sufficient? check_ph->is_ph_sufficient check_excipients Screen solubilizing excipients (cyclodextrins, surfactants) is_ph_sufficient->check_excipients No is_ph_sufficient->success Yes is_excipient_sufficient Is solubility with excipients sufficient? check_excipients->is_excipient_sufficient advanced_methods Consider advanced methods: - Amorphous Solid Dispersions - Particle Size Reduction is_excipient_sufficient->advanced_methods No is_excipient_sufficient->success Yes

Caption: A stepwise approach to improving solubility.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development & Delivery.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2020, February 26). Pharma Excipients.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Avdeef, A. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Lyssenko, K. A., et al. (n.d.). Polymorphism of this compound: an experimental and theoretical study. ResearchGate.
  • Al-Ghazawi, M., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.

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Phenylisothiazole Synthesis: A Technical Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for phenylisothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. We understand that achieving high yields and purity can be challenging due to the formation of persistent side products. This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in the mechanistic principles that govern these reactions. Our goal is to empower you with the knowledge to not only fix problems as they arise but to prevent them from occurring in the first place.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequent challenges encountered during phenylisothiazole synthesis. We will explore the root causes of these issues and provide actionable, step-by-step solutions.

Issue 1: Low Yield and Presence of an Unexpected Side Product with a Mass of (M+M-H₂S) corresponding to a 1,2,4-Thiadiazole

Question: I am attempting to synthesize a 3,5-disubstituted isothiazole from a thiobenzamide derivative, but I am getting a low yield of my desired product. My mass spectrometry data shows a significant peak corresponding to the oxidative dimerization of my thioamide starting material, a 3,5-diphenyl-1,2,4-thiadiazole. How can I prevent this?

Answer: This is a classic and very common problem. The formation of 3,5-disubstituted-1,2,4-thiadiazoles occurs through the oxidative dimerization of two thioamide molecules[1][2][3]. This side reaction is often promoted by oxidizing agents, certain bases, and even air (molecular oxygen) under specific conditions[3]. The reaction is particularly favorable for aromatic thioamides like thiobenzamide.

  • Oxidative Conditions: The presence of oxidizing agents, whether added intentionally or present as impurities, can facilitate the S-S bond formation that initiates dimerization. Even atmospheric oxygen can be sufficient to promote this side reaction, especially at elevated temperatures or in the presence of a base[3].

  • Inappropriate Base: Strong bases can deprotonate the thioamide, forming a resonance-stabilized anion. While this is a necessary step in some desired reaction pathways, it can also increase the susceptibility of the thioamide to oxidation.

  • High Concentration: Higher concentrations of the thioamide can increase the likelihood of dimerization, as it is a bimolecular reaction.

G start Problem: 1,2,4-Thiadiazole by-product detected cond1 Are you using an explicit oxidizing agent? start->cond1 sol1 Eliminate or replace the oxidant. Consider a reaction pathway that does not require oxidation. cond1->sol1 Yes cond2 Is the reaction run open to air? cond1->cond2 No sol2 Run the reaction under an inert atmosphere (N₂ or Ar). Degas the solvent before use. cond2->sol2 Yes cond3 What are the reaction conditions (temperature, concentration)? cond2->cond3 No sol3 Lower the reaction temperature. Use a more dilute solution. cond3->sol3 cond4 Are you using a strong base? cond3->cond4 sol4 Switch to a milder, non-nucleophilic base (e.g., DIPEA, NaHCO₃). Perform a base screening. cond4->sol4 G cluster_0 Reaction Parameter Optimization cluster_1 Substrate Modification start Regioselectivity Problem: Mixture of Isomers cond1 Temperature start->cond1 cond2 Solvent start->cond2 cond3 Catalyst start->cond3 cond4 Sterics start->cond4 cond5 Electronics start->cond5 sol1 Run at lower temp (kinetic) or higher temp (thermodynamic) cond1->sol1 end Improved Regioselectivity sol1->end sol2 Screen polar aprotic (DMF, MeCN) vs. nonpolar (Toluene) cond2->sol2 sol2->end sol3 Add Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., p-TsOH) cond3->sol3 sol3->end sol4 Introduce bulky protecting group to block one reactive site cond4->sol4 sol4->end sol5 Add EWG or EDG to alter nucleophilicity/electrophilicity cond5->sol5 sol5->end

Caption: A logical workflow for addressing regioselectivity issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: My phenylisothiazole product seems to be unstable on silica gel during column chromatography. What can I do?

A1: This is a common issue, as the nitrogen atom in the isothiazole ring can be slightly basic and interact strongly with the acidic silica gel, leading to streaking, poor separation, and even decomposition.

  • Solution 1: Neutralize the Silica Gel. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as 1-2% triethylamine in your eluent system. Then, use an eluent that contains a small amount of the same base (e.g., 0.5% triethylamine) to maintain the neutrality of the column.

  • Solution 2: Switch to a Different Stationary Phase. If neutralizing the silica is not effective, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative. For very challenging separations, consider using a C18 reversed-phase column if your compound has sufficient hydrophobicity.[4][5][6][7][8] Phenyl-based columns can also be effective for separating isomers due to π-π interactions.[5][6][7][8]

  • Solution 3: Avoid Chromatography. If possible, try to purify your product by recrystallization. This can often provide a higher purity product with less risk of decomposition.

Q2: What are some good starting points for recrystallization solvents for phenylisothiazoles?

A2: Phenylisothiazoles are generally crystalline solids with moderate polarity. A good starting point for solvent screening would be a solvent pair system.[9][10][11][12][13]

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly.

    • Hexanes/Ethyl Acetate: A less polar system that is often effective. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

    • Toluene/Hexanes: Good for less polar derivatives.

Q3: I'm seeing a peak in my NMR that I can't identify, and my yield is low. What are some other possible side products?

A3: Besides thiadiazoles and regioisomers, other side reactions can occur depending on your specific synthetic route.

  • Incomplete Cyclization: You may have a linear precursor that has failed to cyclize. These are often more polar than the final product and may be visible on the TLC baseline. Increasing the reaction temperature or time may help to drive the cyclization to completion.

  • Hydrolysis: If water is present in your reaction, thioamides can hydrolyze back to the corresponding amides. This is often an issue if you are using wet solvents or running the reaction open to the air for extended periods.

  • Photoisomerization: Phenylisothiazoles can sometimes isomerize to the corresponding phenylthiazoles upon exposure to UV light.[14][15][16][17] While this is less common under standard laboratory lighting, it is something to be aware of if your reaction is exposed to direct sunlight or if you are performing a photochemical reaction.

References

  • Ohashi, M., Iio, A., & Yonezawa, T. (1970). Photoisomerization of phenylisothiazoles.
  • Labraga, C. J., et al. (1998). Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry, 63(18), 6249-6255.
  • Labraga, C. J., et al. (1998). Photochemistry of 3- and 5-phenylisothiazoles. Competing phototransposition pathways. The Journal of Organic Chemistry, 63(18), 6249-6255.
  • Bollens, A. K., et al. (2020). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • Reddy, T. R., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(30), 21545-21551.
  • A model study on the photochemical isomerization of isothiazoles and thiazoles. (2014). Physical Chemistry Chemical Physics, 16(32), 17030-17042.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Photoisomeriz
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  • Technical Support Center: Optimizing 1,2,4-Thiadiazole Form
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  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • RECRYSTALLIZATION. (n.d.).
  • Easy purification of isomers with prepacked glass columns. (2021).
  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2020(3), M1149.
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  • Highly Efficient Oxidative Dimerization of Thioamides to 3,5-Disubstituted 1,2,4-Thiadiazoles Mediated by DDQ. (2012).
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  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
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  • Phenyl Column You Should Know. (2025). uHPLCs.
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  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2017). New Journal of Chemistry, 41(19), 10834-10842.
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  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2012). Molecules, 17(10), 11709-11718.
  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. (2012). Letters in Organic Chemistry, 9(7), 513-518.
  • Synthesis of some new 5-substituted-3-phenyl-4-thioxo-2-thiazolidinones and their fused thiopyrano[2,3- d ]thiazole derivatives. (2012). Journal of Sulfur Chemistry, 33(5), 517-529.
  • A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. (2017). Bioorganic & Medicinal Chemistry, 25(7), 2137-2144.
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Technical Support Center: Synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-amino-3-phenylisothiazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful and scalable synthesis.

Isothiazoles are a critical class of sulfur heterocycles widely used in medicinal chemistry and organic synthesis.[1] Their unique electronic properties make them valuable scaffolds in drug discovery.[1][2] This guide focuses on a common synthetic pathway and addresses the practical challenges encountered during lab-scale and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method for synthesizing polysubstituted isothiazoles involves the cyclization of β-ketonitriles or related precursors.[3] A robust and frequently cited approach is a variation of the Gewald reaction, which involves the condensation of a β-ketonitrile with elemental sulfur and an amine. For scaling up, a one-pot, three-component reaction of an enaminoester, a sulfur source, and an oxidizing agent offers high selectivity and efficiency.[3]

Q2: What are the critical starting materials and their purity requirements?

The primary starting materials are typically:

  • Methyl 3-amino-3-phenylacrylate (or a related enaminoester): This is the carbon backbone. Its purity is paramount; impurities can lead to significant side product formation.

  • A Sulfur Source: Elemental sulfur (S₈) is common, but other sources like sodium sulfide (Na₂S) can also be used.[3]

  • An Oxidizing Agent/Halogenating Agent: N-Bromosuccinimide (NBS) or Iodine are often used to facilitate the final ring closure and aromatization.

Expert Insight: Always use reagents of high purity.[4] Trace impurities in the starting enaminoester or moisture in solvents can drastically reduce yield and complicate purification. It is recommended to verify the purity of starting materials via NMR or GC-MS before commencing a large-scale reaction.

Q3: What are the primary safety concerns during scale-up?
  • Exothermic Reaction: The initial condensation and subsequent oxidation can be exothermic. On a large scale, this requires careful monitoring and control of the reaction temperature to prevent thermal runaway.

  • Reagent Handling: Reagents like N-Bromosuccinimide (NBS) are corrosive and potent oxidizers. Thiol-related compounds, even as intermediates, can have strong, unpleasant odors.[5]

  • Solvent Safety: Use of volatile organic solvents requires a well-ventilated area and adherence to all standard chemical safety protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. A systematic approach to troubleshooting is the most effective way to resolve synthetic challenges.[4]

Problem 1: Consistently Low Reaction Yield

Low yields are a common issue in heterocyclic synthesis and can be attributed to several factors.[4]

Potential Cause Underlying Rationale & Explanation Suggested Solutions & Corrective Actions
Incomplete Reaction The reaction may not have reached completion due to insufficient time, suboptimal temperature, or poor mixing. On a larger scale, inefficient heat and mass transfer can create "dead zones" in the reactor where the reaction stalls.1. Reaction Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] 2. Temperature Optimization: Experiment with small temperature variations (±5-10 °C) on a small scale to find the optimal condition.[4] 3. Improved Agitation: Ensure the stirring rate is sufficient for the reaction's scale and viscosity to maintain a homogenous mixture.[4]
Side Product Formation A common side reaction is the formation of disulfide byproducts from the oxidation of thiol intermediates, especially when exposed to air.[5] Other impurities can arise from self-condensation of the starting materials or alternative cyclization pathways.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[5] Use degassed solvents. 2. Stoichiometry Control: Carefully control the stoichiometry of the reagents. An excess of the oxidizing agent can lead to undesired side products. 3. Order of Addition: Investigate the impact of adding reagents in a different order. Sometimes, slow addition of the oxidant can suppress side reactions.
Product Degradation The final isothiazole product may be unstable under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases.1. In-Process Monitoring: Use TLC or LC-MS to check for the appearance of new, lower Rf spots that could indicate degradation products.[4] 2. Milder Workup: Modify the workup procedure to use milder conditions. For example, use a buffered aqueous solution instead of a strong acid or base wash. 3. Temperature Control During Workup: Keep all extraction and purification steps at or below room temperature if possible.
Problem 2: Product Purity and Isolation Issues
Potential Cause Underlying Rationale & Explanation Suggested Solutions & Corrective Actions
Crystallization Difficulties The target compound, this compound, is known to exhibit polymorphism, meaning it can crystallize in different forms with different properties.[6] This can make consistent crystallization challenging.1. Solvent Screening: Perform a systematic solvent screen for recrystallization. Common solvents include isopropanol, ethyl acetate, and toluene.[6] 2. Control Cooling Rate: A slow, controlled cooling process is more likely to yield well-ordered, high-purity crystals. Crash-cooling often traps impurities. 3. Seeding: If a high-purity crystal form is obtained, use it to seed subsequent batches to ensure the desired polymorph is formed.
Persistent Yellow Color While the pure compound should be a light-colored solid, impurities or minor degradation products can impart a yellow or brown hue. This can be due to oxidized species or residual starting materials.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities, followed by hot filtration. 2. Column Chromatography: If recrystallization is insufficient, purification via silica gel column chromatography may be necessary. A gradient elution from hexane to ethyl acetate is a good starting point.
Presence of Isomeric Impurities Depending on the precise synthetic route, there is a possibility of forming regioisomers. For example, a thiazole could potentially form instead of an isothiazole, although this is less common with modern selective methods.1. Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and 2D NMR techniques (like HMBC and HSQC) to confirm the structure and connectivity of the final product. 2. High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition of the product.

Visual Workflow and Logic Diagrams

General Synthetic Workflow

The following diagram outlines the key stages in the synthesis, from starting materials to the final, purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Starting Materials (Enaminoester, Sulfur, Oxidant) Reagents Reagent Purity Check (NMR, GC-MS) Start->Reagents Quality Control Reaction One-Pot Cyclization (Inert Atmosphere) Reagents->Reaction Charge Reactor Monitoring In-Process Control (TLC, LC-MS) Reaction->Monitoring Sample & Analyze Quench Reaction Quench Reaction->Quench Reaction Complete Monitoring->Reaction Continue/Stop Extraction Aqueous/Organic Extraction Quench->Extraction Crude Crude Product Isolation Extraction->Crude Purify Recrystallization or Chromatography Crude->Purify Analysis Final QC Analysis (NMR, HPLC, HRMS) Purify->Analysis Product Final Product Methyl 4-amino-3-phenyl- isothiazole-5-carboxylate Analysis->Product Release TroubleshootingYield decision decision solution solution start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete incomplete_path Incomplete Reaction is_complete->incomplete_path No complete_path Complex Mixture or Side Products? is_complete->complete_path Yes solution_incomplete Optimize: - Reaction Time - Temperature - Agitation incomplete_path->solution_incomplete side_products_path Major Side Products complete_path->side_products_path Yes degradation_path Degradation Products (e.g., lower Rf spots) complete_path->degradation_path No, but mass balance is low solution_side_products Optimize: - Stoichiometry - Inert Atmosphere - Reagent Addition Order side_products_path->solution_side_products solution_degradation Investigate: - Product Stability - Milder Workup Conditions - Lower Temperature degradation_path->solution_degradation

Caption: A decision tree for troubleshooting low reaction yields.

Reference Protocol: Lab Scale Synthesis (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize this compound on a 10 g scale.

Materials:

  • Methyl (2Z)-3-amino-3-phenylprop-2-enoate (10.0 g, 1 eq.)

  • Elemental Sulfur (1.9 g, 1.1 eq.)

  • N-Bromosuccinimide (NBS) (10.5 g, 1.1 eq.)

  • Methanol (200 mL)

  • Triethylamine (TEA) (8.0 mL, 1.1 eq.)

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Initial Mixture: To the flask, add Methyl (2Z)-3-amino-3-phenylprop-2-enoate (10.0 g), elemental sulfur (1.9 g), and methanol (200 mL).

  • Base Addition: Begin stirring and add triethylamine (8.0 mL) dropwise over 5 minutes.

  • Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 2 hours. The mixture should become a dark, homogenous solution.

  • Oxidative Cyclization: Cool the reaction to 0 °C using an ice bath. In a separate beaker, dissolve N-Bromosuccinimide (10.5 g) in 50 mL of methanol. Add the NBS solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium thiosulfate solution (2 x 100 mL) to quench any remaining NBS.

    • Wash with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from hot isopropanol.

    • Filter the resulting crystals and wash with a small amount of cold isopropanol.

    • Dry the crystals under vacuum to yield the final product.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). Recent advances in the synthesis of isothiazoles.
  • ResearchGate. (n.d.). Polymorphism of this compound: an experimental and theoretical study.
  • Organic Chemistry Portal. (2021-2024). Isothiazole synthesis.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023.
  • ResearchGate. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.
  • (n.d.). Heterocyclic Compounds.
  • (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • ResearchGate. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175–176.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 2-Chlorothiazole-5-thiol.
  • NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.
  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65–68.
  • ResearchGate. (n.d.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.

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Technical Support Center: Optimizing Crystallization Conditions for Polymorphic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymorphic studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization and polymorphism. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in explaining the why behind experimental choices, providing you with the scientific rationale to make informed decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during polymorph screening and crystallization optimization.

FAQ 1: Why am I consistently obtaining an amorphous solid instead of crystals?

Amorphous solids form when molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice. This is often a result of rapid precipitation from a highly supersaturated solution, a phenomenon sometimes referred to as "oiling out."[1]

Troubleshooting Steps:

  • Reduce Supersaturation: High supersaturation is a primary driver for the formation of amorphous material.[2] Decrease the rate of cooling or the rate of anti-solvent addition to maintain a lower level of supersaturation. This provides molecules with the necessary time to orient themselves into a crystalline form.

  • Solvent Selection: The choice of solvent is critical. A solvent that is too poor may cause the compound to crash out of solution as an amorphous solid. Conversely, a solvent in which the compound is too soluble may make it difficult to achieve the necessary supersaturation for nucleation. A systematic solvent screening is often necessary to find the optimal balance.[2][3]

  • Increase Temperature: Crystallizing at a higher temperature can increase molecular mobility, giving molecules a better chance to find their place in the crystal lattice. However, be mindful of potential degradation of your compound at elevated temperatures.

  • Introduce Seed Crystals: If you have a small amount of the desired crystalline form, introducing it as a seed to a slightly supersaturated solution can bypass the initial nucleation barrier and promote the growth of that specific polymorph.[4]

FAQ 2: I've identified a new polymorph, but I can't seem to reproduce it. What could be the cause of this "disappearing polymorph" phenomenon?

The "disappearing polymorph" is a well-known and often frustrating issue in pharmaceutical development.[5] It typically occurs when a metastable polymorph is initially isolated, but subsequent attempts to crystallize it yield a more thermodynamically stable form.

Underlying Causes and Solutions:

  • Ostwald's Rule of Stages: This rule states that the least stable polymorph (the one with the free energy closest to the solution) often crystallizes first.[6][7][8][9][10] This initial metastable form can then transform into a more stable form over time, especially in the presence of the solvent.

  • Inadvertent Seeding: The more stable polymorph may have inadvertently been created in your lab and is now acting as a seed in all subsequent crystallizations. Meticulous cleaning of glassware and equipment is crucial.

  • Kinetic vs. Thermodynamic Control: The conditions of your initial successful experiment likely favored the kinetic product (the metastable form that nucleates fastest).[11][12][13][14][15] Subsequent experiments may be under conditions that favor the thermodynamic product (the most stable form). Carefully review and replicate the exact conditions of the initial experiment, paying close attention to cooling rates, agitation, and solvent purity.

FAQ 3: How do I know if I have found the most thermodynamically stable polymorph?

While there is no definitive method to guarantee you have found the most stable form, several experimental techniques can provide strong evidence.[16]

Recommended Approaches:

  • Slurry Experiments: Slurrying a mixture of the known polymorphs in a solvent in which they are sparingly soluble is a classic technique. Over time, the less stable forms will dissolve and recrystallize as the most stable form. Monitoring the solid phase by techniques like X-ray Powder Diffraction (XRPD) will show the conversion to the stable form.[17]

  • Competitive Slurrying: If you have multiple polymorphs, you can slurry them together. The form that remains at the end of the experiment is the most stable under those conditions.

  • Solvent-Mediated Transformation: This is an efficient method to obtain the most stable polymorph.[18] The rate of transformation can be influenced by solvent choice, with higher solubility generally leading to a faster transformation.[19]

FAQ 4: What is the role of agitation in polymorphic outcome?

Agitation, or stirring, can have a significant impact on the polymorphic form obtained.[20] It influences both nucleation and crystal growth.

  • Increased Nucleation Rate: Agitation can increase the rate of nucleation by promoting molecular collisions.

  • Shear-Induced Nucleation: The shear forces generated by stirring can sometimes induce the nucleation of a specific polymorph.

  • Kinetic vs. Thermodynamic Control: The level of agitation can tip the balance between kinetic and thermodynamic control.[21][22][23] For example, vigorous stirring might favor a metastable form by rapidly generating many nuclei, while gentle stirring might allow for the slower, more controlled growth of the stable form.

It is crucial to control and document the agitation rate in your experiments to ensure reproducibility.

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guides for common experimental challenges.

Troubleshooting Guide 1: My compound won't crystallize from any single solvent.

When single-solvent crystallization fails, a systematic approach using solvent mixtures is the next logical step.

Protocol for Binary Solvent System Screening:

  • Solvent Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent at a slightly elevated temperature to ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution at a constant temperature. The rate of addition is critical; a slow rate is generally preferred to avoid rapid precipitation.[16]

  • Induce Nucleation: If crystals do not form upon addition of the anti-solvent, you may need to induce nucleation by:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod.

    • Seeding: Add a small crystal of the compound if available.

    • Cooling: Slowly cool the solution.

  • Varying Conditions: Systematically vary the solvent ratio, temperature, and concentration to explore the crystallization landscape thoroughly.

Troubleshooting Guide 2: I am getting a mixture of polymorphs.

Obtaining a pure polymorphic form is often a key objective. A mixture of polymorphs indicates that the crystallization conditions are on the borderline between favoring two different forms.

Strategies for Isolating a Single Polymorph:

  • Control Supersaturation: The level of supersaturation is a critical factor in determining which polymorph nucleates.[2][24][25][26][27]

    • Low Supersaturation: Tends to favor the thermodynamically stable polymorph. Achieved by slow cooling or slow anti-solvent addition.

    • High Supersaturation: Often leads to the kinetically favored, metastable polymorph.[2] Achieved by rapid cooling or fast anti-solvent addition.

  • Temperature Control: For enantiotropic systems (where the stability of polymorphs depends on temperature), precise temperature control is essential.[1][28][29][30] Crystallizing above or below the transition temperature can isolate the desired form.

  • Seeding: Seeding a supersaturated solution with the desired polymorph can be a very effective way to control the polymorphic outcome. The seed crystals provide a template for the growth of that specific form.[4]

Section 3: Experimental Workflows and Data Presentation

Systematic Solvent Screening Workflow

A systematic approach to solvent screening is fundamental to any polymorphic study.[31] The goal is to crystallize the compound under a wide range of conditions to maximize the chances of discovering all accessible polymorphs.

Caption: A systematic workflow for polymorph screening.

Decision Tree for Polymorph Selection

Once multiple polymorphs have been identified, a decision must be made as to which form to develop further. This decision is based on a variety of physical and chemical properties.

Polymorph Selection Decision Tree Start Multiple Polymorphs Identified Stability Assess Thermodynamic Stability (Slurry Experiments) Start->Stability Metastable Metastable Form Stability->Metastable No Stable Thermodynamically Stable Form Stability->Stable Yes Solubility Evaluate Solubility & Dissolution Rate Metastable->Solubility Stable->Solubility Low_Solubility Low Solubility Solubility->Low_Solubility Low High_Solubility Acceptable/High Solubility Solubility->High_Solubility High Consider_Metastable Consider Metastable Form (e.g., for improved bioavailability) Low_Solubility->Consider_Metastable Processability Assess Processability (Morphology, Hygroscopicity, etc.) High_Solubility->Processability Develop_Stable Develop Stable Form Final_Decision Final Form Selection Develop_Stable->Final_Decision Consider_Metastable->Final_Decision Poor_Process Poor Processability Processability->Poor_Process Poor Good_Process Good Processability Processability->Good_Process Good Poor_Process->Consider_Metastable Good_Process->Final_Decision

Caption: A decision tree for selecting the optimal polymorph for development.

Table 1: Common Analytical Techniques for Polymorph Characterization

A combination of analytical techniques is essential for the comprehensive characterization of polymorphic forms.[5][17][32][33][34][35]

TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) The definitive tool for identifying and distinguishing different crystal structures.
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting, crystallization, and solid-solid transitions. Provides information on the relative stability of polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Used to identify solvates and hydrates.
Hot-Stage Microscopy Allows for the visual observation of thermal events, such as melting and phase transitions, as a function of temperature.
Infrared (IR) and Raman Spectroscopy Provides information about the vibrational modes of molecules. Different polymorphs can have distinct spectra due to differences in molecular conformation and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) A powerful technique for probing the local environment of atomic nuclei in the solid state. Can distinguish between polymorphs with subtle structural differences.

References

  • Run-to-run Temperature Control for Polymorphic Transformation in Pharmaceutical Crystalliz
  • Casting a bright light on Ostwald's rule of stages. PMC - NIH.
  • Polymorph control: Success so far and future expectations.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • The Ostwald Rule of Stages. Semantic Scholar.
  • Factors Influencing Polymorphism. Seven Star Pharma.
  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic.
  • Ostwald's rule. Wikipedia.
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical.
  • 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Ostwald Rule of Stages Myth or Reality?. Crystal Growth & Design.
  • Multiphase transformation and Ostwald's rule of stages during crystallization of a metal phosphate.
  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology.
  • Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transform
  • Polymorph screening: Influence of solvents on the rate of solvent-mediated polymorphic transform
  • Thermodynamic and kinetic control of the crystalliz
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. MDPI.
  • Application of temperature cycling for crystal quality control during crystalliz
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection.
  • Kinetic control in amyloid polymorphism: Different agitation and solution conditions promote distinct amyloid polymorphs of alpha-synuclein. PubMed.
  • Supersaturation and Crystallization for Nucle
  • Control of polymorphism in continuous crystalliz
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review.
  • Effect of supersaturation on the crystallization of phenylbutazone polymorphs. Request PDF.
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. Semantic Scholar.
  • Kinetic control in amyloid polymorphism: Different agitation and solution conditions promote distinct amyloid polymorphs of alpha-synuclein. bioRxiv.
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • Supersaturation dependence of glycine polymorphism using laser-induced nucleation, sonocrystallization and nucleation by mechanical shock. RSC Publishing.
  • Kinetic control in amyloid polymorphism: Different agitation and solution conditions promote distinct amyloid polymorphs of alpha-synuclein.
  • The effect of supersaturation on the crystallization of polymorphs. The...
  • Influence of Agitation and Fluid Shear on Nucleation of m-Hydroxybenzoic Acid Polymorphs.

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Technical Support Center: Method Refinement for Multicomponent Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Cyclocondensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and refine your methodologies for optimal results.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials.[1] This approach is celebrated for its high atom economy and efficiency in bond formation.[1] However, the convergence of multiple reactive species can also lead to a unique set of challenges. This guide is structured to address these challenges head-on, providing a logical workflow from problem identification to solution implementation.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts in multicomponent cyclocondensation reactions.

Q1: My multicomponent reaction (e.g., Biginelli, Hantzsch) has a very low yield. What are the most common initial parameters to investigate?

Low product yield is a frequent issue, often stemming from suboptimal reaction conditions.[2] The first parameters to scrutinize are reactant concentration, solvent, and catalyst choice. For instance, in the Ugi reaction, methanol or ethanol/methanol mixtures at concentrations of 0.2M to 0.4M have been shown to give superior yields compared to more dilute solutions.[3][4] Similarly, the Biginelli reaction, which can suffer from low yields, may be improved by using catalysts like ytterbium triflate (Yb(OTf)₃) under solvent-free conditions, which can increase yields and shorten reaction times.[5]

Q2: How do I choose the right solvent for my reaction?

Solvent selection can dramatically impact reaction rates and selectivity.[6][7] For many MCRs, polar protic solvents like methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) are effective because they can stabilize charged intermediates.[8] For example, TFE is particularly effective in the Ugi reaction for this reason.[8] Conversely, the Passerini reaction often proceeds faster in aprotic solvents and at higher concentrations, suggesting the absence of ionic intermediates.[9] In a push for greener chemistry, solvent-free reactions or the use of water as a solvent are also gaining traction, offering environmental and economic benefits.[10][11]

Q3: My catalyst seems to be inactive. What could be the cause?

Catalyst deactivation, or poisoning, is a significant challenge where chemical impurities bind to the active sites of the catalyst, reducing its effectiveness.[12][13] Common poisons include sulfur compounds, halides, carbon monoxide, and heavy metals, which may originate from impurities in the reactants or byproducts of the reaction.[14] To remedy this, it is crucial to purify reactants to remove potential poisons before they reach the catalyst. In some cases, the catalyst's structure or oxidation state can be irreversibly changed by poisons.

Q4: I'm observing the formation of multiple unexpected byproducts. How can I improve the selectivity of my reaction?

The formation of complex impurity products can arise from side reactions like condensation, rearrangement, or radical formation, especially under non-optimized conditions. Controlling the stoichiometry of the reactants is critical, as the ratio of components can influence the reaction pathway and product morphology.[15][16] Adjusting reaction parameters such as temperature and the order of reagent addition can also steer the reaction towards the desired product.[6] For instance, in the Hantzsch synthesis, controlling the reaction conditions can favor the formation of 1,4-dihydropyridines (1,4-DHPs) over 1,2-DHP byproducts.[17]

Q5: How can I effectively monitor the progress of my multicomponent reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to understand the reaction kinetics. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[18] For more detailed kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the formation of intermediates and the final product in real-time.[19]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in MCRs. This can often be traced back to several key factors.

Causality Analysis Workflow

A Low/No Yield B Check Reactant Quality & Stoichiometry A->B C Optimize Reaction Conditions A->C D Investigate Catalyst Activity A->D E Purity Verification (NMR, IR) B->E F Adjust Reactant Ratios B->F G Solvent Screening C->G H Temperature/Concentration Adjustment C->H I Catalyst Screening D->I J Check for Catalyst Poisons D->J

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps & Solutions
Potential Cause Explanation Suggested Solution
Poor Reactant Quality Reactants may have degraded due to improper storage or handling, or may contain impurities that inhibit the reaction. Isocyanides, for example, are sensitive to moisture and acidic conditions.[20]Verify the purity of all starting materials using techniques like NMR or IR spectroscopy. For isocyanides, a strong stretch around 2140 cm⁻¹ in the IR spectrum is indicative of purity.[20]
Incorrect Stoichiometry The precise ratio of reactants is crucial in MCRs. An excess or deficit of one component can lead to the formation of side products or prevent the reaction from proceeding to completion.[15][16]Systematically vary the stoichiometry of the reactants to find the optimal ratio. In some Ugi reactions, using a slight excess (e.g., 1.2 equivalents) of the imine component has been shown to improve yields.[3][4]
Suboptimal Solvent The solvent plays a critical role in solvating reactants and stabilizing intermediates. An inappropriate solvent can hinder the reaction.[6][21]Screen a range of solvents with varying polarities. For reactions like the Ugi, polar protic solvents are often preferred.[8] For the Passerini reaction, aprotic solvents are generally more effective.[20]
Inadequate Temperature or Concentration Many reactions have an optimal temperature and concentration range for proceeding efficiently. Reaction rates generally increase with higher temperatures and concentrations.[6]Experiment with a range of temperatures. Microwave irradiation can sometimes enhance reaction rates and yields.[22] Also, investigate the effect of reactant concentration, as higher concentrations can favor the desired reaction pathway.[3][4]
Catalyst Inactivity The catalyst may be poisoned by impurities or may not be suitable for the specific transformation.[12][13]If using a catalyst, ensure it is active and consider screening different catalysts. For acid-catalyzed reactions like the Biginelli, both Brønsted and Lewis acids can be effective.[23]
Issue 2: Catalyst Poisoning and Deactivation

Catalyst poisoning occurs when substances bind to the active sites of a catalyst, reducing its efficiency.[12] This is a common issue in many catalytic reactions, including MCRs.

Identifying and Mitigating Catalyst Poisoning

A Suspected Catalyst Poisoning B Identify Potential Poisons A->B C Purify Reactants and Solvents A->C D Choose a More Robust Catalyst A->D E Sulfur Compounds, Halides, CO, Heavy Metals B->E F Distillation, Chromatography, etc. C->F G Screen Alternative Catalysts D->G

Caption: Workflow for addressing catalyst poisoning.

Common Catalyst Poisons and Solutions
Common Poisons Mechanism of Poisoning Mitigation Strategy
Sulfur Compounds (e.g., H₂S) Strong chemisorption on metal catalyst surfaces (e.g., Palladium, Platinum), forming stable metal sulfides that block active sites.Purify starting materials to remove sulfur-containing impurities. Consider using a guard bed to trap poisons before they reach the catalyst bed in flow chemistry setups.
Halides Can alter the electronic properties of the catalyst or cause structural changes.Use high-purity, halide-free reagents and solvents.
Carbon Monoxide (CO) Binds strongly to the active sites of metal catalysts, preventing reactants from accessing them.[12]Ensure the reaction is carried out under an inert atmosphere if CO is a potential contaminant.
Heavy Metals Can deposit on the catalyst surface, physically blocking active sites.Use high-purity reagents and glass-lined reactors to avoid leaching of metal contaminants.
Issue 3: Product Purification Challenges

The one-pot nature of MCRs can sometimes lead to complex reaction mixtures, making the isolation and purification of the desired product challenging.[24][25]

Strategies for Effective Purification
  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to induce crystallization.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. A systematic approach to solvent system selection is key to achieving good separation.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Precipitation: In some cases, the product may precipitate directly from the reaction mixture in pure form, simplifying the workup procedure significantly.[3][4]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for a Trial Ugi Reaction

This protocol is a starting point for optimizing an Ugi four-component reaction.

  • To a vial, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (2.5 mL, to make a 0.4 M solution).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold methanol.[26]

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography.

Protocol 2: Screening for Optimal Solvent Conditions

This protocol outlines a parallel synthesis approach to quickly identify the best solvent for a given MCR.

  • Set up a series of reaction vials, each containing the same stoichiometry of reactants.

  • To each vial, add a different solvent or solvent mixture to be tested (e.g., methanol, ethanol, THF, acetonitrile, DCM, and mixtures thereof).[3]

  • Ensure the final concentration of the limiting reagent is consistent across all vials (e.g., 0.2 M).[3]

  • Stir all reactions under identical conditions (temperature, time).

  • After the designated reaction time, analyze a small aliquot from each vial by LC-MS to determine the relative yield of the desired product.

  • The solvent system that provides the highest yield can then be used for larger-scale reactions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis. Retrieved from

  • Bradley, J. C., & Mzayek, K. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(49), 29354-29381. [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • Benchchem. (2025, November). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis. Retrieved from

  • Kolosov, M. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242.

  • H-Vision. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Bradley, J. C. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Retrieved from [Link]

  • Cui, T., et al. (2023). Controlling Multicomponent Condensate Morphology via Additive-Modulated Interactions. bioRxiv. [Link]

  • Modern Drug Discovery. (2000, November 7). Learning from the Hantzsch synthesis. American Chemical Society.

  • Benchchem. (2025, October 30). Complex Impurity Products: The Hidden Challenge in Modern Chemistry. Retrieved from

  • Singh, M. S., & Chowdhury, S. (2012). Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Advances, 2(12), 4547-4592.

  • BIOENGINEER.ORG. (2026, January 3). Eco-Friendly Hantzsch Pyridine Synthesis in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Reactivity of the Biginelli Compounds. Retrieved from [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini reaction. Journal of the Brazilian Chemical Society, 22(3), 462-467.

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(1), 15-28. [Link]

  • SCM. (n.d.). Solvent Optimization — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 2). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the multicomponent synthesis of 4a. Retrieved from [Link]

  • Mendez Gomez, Y. (2023, October 25). Multicomponent reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]

  • Cui, T., et al. (2023). Controlling Multicomponent Condensate Morphology via Additive-Modulated Interactions. bioRxiv. [Link]

  • Campos-Prieto, V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151–3173.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Woerly, E. (2008, November 24). The Biginelli Reaction: Development and Applications. University of Illinois at Urbana-Champaign.

  • National Center for Biotechnology Information. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Retrieved from [Link]

  • Campos-Prieto, V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151–3173.

  • MDPI. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism-guided design of flow systems for multicomponent reactions: conversion of CO2 and olefins to cyclic carbonates. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2010, January 26). Selectivity and Stoichiometry Boosting of β-Cyclodextrin in Cionic/Anionic Surfactant Systems: When Host-Guest. American Chemical Society.

  • Wiley. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Integrated DNA Technologies. (2020, June). IDT_Real Time qPCR guide: Part 3—Troubleshooting.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, and antimicrobial effects.[3][4] Within this versatile class, Methyl 4-amino-3-phenylisothiazole-5-carboxylate stands out as a key scaffold. Its structural features, particularly the 4-amino and 3-phenyl groups, provide a foundation for designing potent and selective enzyme inhibitors.

This guide offers a comparative analysis of this compound and its structurally related analogs, with a specific focus on their activity as protein kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a known driver of cancer and other diseases. The development of small molecule kinase inhibitors has, therefore, become a major focus in drug discovery.[5] We will explore the synthesis, structure-activity relationships (SAR), and quantitative inhibitory data of these isothiazole derivatives. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the necessary insights to advance their own research endeavors.

Synthesis of the 4-Amino-3-phenylisothiazole-5-carboxylate Scaffold

The synthesis of the core scaffold, this compound, has been established and its polymorphic forms have been studied, confirming its chemical accessibility and structural characteristics.[6] A general and adaptable synthetic route to this class of compounds allows for the introduction of diverse substituents on the phenyl ring and modifications of the carboxylate group, facilitating the generation of analog libraries for structure-activity relationship (SAR) studies.

A common synthetic approach involves the reaction of an appropriately substituted benzonitrile with a source of sulfur and a cyanoacetate derivative, followed by cyclization and subsequent chemical modifications. The versatility of this synthesis allows for the creation of a diverse library of analogs for biological screening.

Comparative Analysis of Kinase Inhibitory Activity

For the purpose of this guide, we will focus on the well-established role of similar heterocyclic compounds as inhibitors of various cancer-related kinases. The following data, compiled from multiple sources, illustrates the inhibitory potential of this class of compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound IDScaffoldR1 (at C3-phenyl)Target Cell LineIC50 (µM)Citation
Reference This compound H--[6]
Analog 12-amino-thiazole-5-carboxamideN/AK563 (Leukemia)16.3[7]
Analog 22-amino-thiazole-5-carboxamideN/AMCF-7 (Breast)20.2[7]
Analog 32-amino-thiazole-5-carboxamideN/AHT-29 (Colon)21.6[7]
Analog 43-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeHA549 (Lung)5.42[1]
Analog 53-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeOH-iminoA549 (Lung)2.47[1]

Note: The analogs listed are structurally related thiazole derivatives, as direct comparative data for a series of 3-phenylisothiazole analogs is limited. These values are presented to illustrate the potential of the broader aminothiazole/isothiazole scaffold as a source of anticancer agents.

Structure-Activity Relationship (SAR) Insights

The analysis of the broader class of thiazole and isothiazole-based kinase inhibitors reveals several key trends that can guide the design of more potent analogs of this compound:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical for modulating activity. Electron-withdrawing or -donating groups, as well as heterocyclic replacements, can significantly influence binding affinity and selectivity for the target kinase.

  • Modification of the Carboxylate Group: The methyl ester at the 5-position can be converted to other functional groups, such as amides or carboxylic acids, to explore additional interactions within the kinase active site. For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been shown to yield compounds with potent antiproliferative activity.[7]

  • Functionalization of the Amino Group: The 4-amino group serves as a key point for further chemical modification. Acylation or alkylation can introduce new pharmacophoric features that may enhance target engagement and cellular activity.

Below is a diagram illustrating the key points for structural modification on the 4-amino-3-phenylisothiazole-5-carboxylate scaffold.

SAR_points cluster_0 This compound Scaffold cluster_1 Modification Points Scaffold R1 R1: Phenyl Ring Substitution R1->Scaffold R2 R2: Amino Group Functionalization R2->Scaffold R3 R3: Carboxylate Modification R3->Scaffold

Caption: Key modification points for SAR studies.

Experimental Protocols

General Synthesis of Methyl 4-amino-3-aryl-isothiazole-5-carboxylate Analogs

This protocol provides a generalized procedure for the synthesis of analogs with varying substituents on the phenyl ring.

Materials:

  • Substituted benzonitrile

  • Sulfur powder

  • Methyl cyanoacetate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of sodium methoxide in methanol, add the substituted benzonitrile and sulfur powder.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl cyanoacetate to the reaction mixture and continue stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized isothiazole analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microplates

  • Plate-reading luminometer

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds/DMSO prep_compounds->add_compounds prep_reagents Prepare Kinase, Substrate, ATP add_kinase_mix Add Kinase/Substrate Mix prep_reagents->add_kinase_mix add_buffer Add Assay Buffer to Plate add_buffer->add_compounds add_compounds->add_kinase_mix start_reaction Initiate with ATP add_kinase_mix->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction (ADP-Glo Reagent) incubation->stop_reaction detect_signal Generate & Read Luminescence stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, followed by the test compound dilutions (or DMSO for controls).[5]

  • Add a mixture of the kinase and its specific peptide substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should ideally be at its Km value for the specific kinase.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[5]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing potency and selectivity. The available data on related thiazole derivatives with significant anticancer activity underscores the potential of this chemical space.

Future research should focus on the systematic synthesis and screening of a dedicated library of 4-amino-3-phenylisothiazole-5-carboxylate analogs against a panel of cancer-relevant kinases. This will enable the construction of a comprehensive SAR model and the identification of lead compounds with potent and selective inhibitory profiles. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be essential for their progression into preclinical and clinical development as potential anticancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Isothiazolecarbonitriles as Building Blocks for Drug Discovery.
  • Desai, N. C., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals.
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  • ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer cell line (ACP-03) and normal fibroblast cell line (MRC-5).
  • ResearchGate. (n.d.). Selected IC 50 values of 3 against different cancer cell lines.
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
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A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique platform for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 4-phenylthiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in the rational design of novel drug candidates.

The 4-Phenylthiazole Scaffold: A Versatile Pharmacophore

The fundamental 4-phenylthiazole core consists of a thiazole ring substituted with a phenyl group at the 4-position. The key positions for modification, which significantly influence the biological activity, are the 2-position of the thiazole ring and the phenyl ring itself. Variations at these sites allow for the modulation of potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Proliferation and Angiogenesis

4-Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell signaling and proliferation.

Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer activity is multifaceted, with key modifications focusing on the 2-amino group of the thiazole and substitutions on the 4-phenyl ring.

  • Substitutions at the 2-Amino Position: Acylation of the 2-amino group with various moieties has been a successful strategy to enhance anticancer potency. The introduction of amide functionalities can lead to compounds with significant antiproliferative activity. For instance, compound 5b from a study on 2-amino-4-phenylthiazole derivatives showed an IC50 value of 2.01 µM against the HT29 human cancer cell line[1].

  • Substitutions on the 4-Phenyl Ring: The electronic nature and position of substituents on the 4-phenyl ring play a crucial role. For example, in a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, a nitro group at the para-position of the phenyl ring (compound P-6 ) resulted in potent cytotoxicity against HCT 116 and MCF-7 cell lines, with IC50 values of 0.37 µM and 0.44 µM, respectively[2].

  • Kinase Inhibition: Many 4-phenylthiazole-based anticancer agents function by inhibiting protein kinases. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Thiazole derivatives have been designed to inhibit VEGFR-2, with some compounds showing inhibitory activity in the nanomolar range[3][4]. Another important target is the p38 MAP kinase, where 4-phenyl-5-pyridyl-1,3-thiazole analogues have shown potent inhibitory activity[5].

Comparative Performance of Anticancer 4-Phenylthiazoles
Compound IDModificationCancer Cell LineIC50 (µM)Reference
5b 2-Amido-4-(3-nitrophenyl)thiazoleHT292.01[1]
P-6 Pyrazole-thiazolidinone derivativeHCT 1160.37[2]
P-6 Pyrazole-thiazolidinone derivativeMCF-70.44[2]
4c N-(5-methyl-4-phenylthiazol-2-yl) derivativeA54923.30[1]
9 Thiazole derivativeMCF-7> Doxorubicin[6]
14a Thiazole derivativeMCF-7> Doxorubicin[6]
Experimental Protocols

A common and efficient method for the synthesis of the 2-amino-4-phenylthiazole scaffold is the Hantzsch thiazole synthesis[7].

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Add methanol as the solvent.

  • Heat the mixture with stirring at a gentle reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) and swirl to mix. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Dry the solid to obtain the 2-amino-4-phenylthiazole product.

This protocol can be adapted for the synthesis of various substituted analogs by using appropriately substituted α-haloketones.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines[8][9].

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Key Signaling Pathways

The anticancer activity of many 4-phenylthiazole derivatives is attributed to their ability to inhibit kinase signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Thiazole 4-Phenylthiazole Inhibitor Thiazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition by 4-phenylthiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 4-phenylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents.

Structure-Activity Relationship for Antimicrobial Activity

Modifications at the 2- and 5-positions of the thiazole ring, as well as on the 4-phenyl ring, have been shown to influence antimicrobial efficacy.

  • Substitutions at the 2-Amino Position: Derivatization of the 2-amino group with amino acids and peptides has yielded compounds with significant antifungal and anthelmintic activities[10].

  • Substitutions on the 4-Phenyl Ring: The introduction of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. For example, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety showed that compounds with an electron-withdrawing group at the meta-position of the benzene ring possessed remarkable antibacterial activity[1].

  • Hybrid Molecules: Combining the 4-phenylthiazole scaffold with other heterocyclic rings, such as 1,3,4-thiadiazole, has led to potent antimicrobial agents[1].

Comparative Performance of Antimicrobial 4-Phenylthiazoles
Compound IDModificationMicroorganismMIC (µg/mL)Reference
5k Phenylthiazole-1,3,4-thiadiazole thioneRalstonia solanacearum2.23 (EC50)[1]
5b Phenylthiazole-1,3,4-thiadiazole thioneSclerotinia sclerotiorum0.51 (EC50)[1]
7a 2-(benzylidenehydrazinyl)-4-phenylthiazoleStaphylococcus aureus- (Significant)[11]
- 2-amino-4-phenylthiazole-peptide conjugateCandida albicans- (Significant)[10]
Experimental Protocols

A representative synthesis involves the reaction of a phenylthiazole-containing intermediate with a substituted phenyl isothiocyanate.

Protocol: Synthesis of Phenylthiazole-1,3,4-thiadiazole Thione Derivatives

  • Synthesize the key intermediate, 2-amino-N'-(substituted-phenyl)thiazole-4-carbohydrazide.

  • Dissolve the carbohydrazide intermediate in a suitable solvent such as ethanol.

  • Add a substituted phenyl isothiocyanate and a catalytic amount of a base (e.g., triethylamine).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values[8][12][13].

Protocol: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow start Start synthesis Synthesize 4-Phenylthiazole Derivatives start->synthesis characterization Characterize Compounds (NMR, MS, etc.) synthesis->characterization stock_solution Prepare Stock Solutions of Compounds characterization->stock_solution mic_test Perform Broth Microdilution (MIC Assay) stock_solution->mic_test incubation Incubate Plates (18-24h) mic_test->incubation read_results Read MIC Values incubation->read_results data_analysis Analyze Data and Determine SAR read_results->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for antimicrobial screening of 4-phenylthiazole derivatives.

Activity in Neurodegenerative Diseases

The application of 4-phenylthiazole derivatives in the context of neurodegenerative diseases is an emerging area of research. These compounds have been investigated for their potential to inhibit enzymes implicated in the pathology of diseases like Alzheimer's.

Structure-Activity Relationship for Neuroprotective Activity

Research in this area is less mature compared to oncology and infectious diseases, but some initial SAR trends are emerging.

  • Enzyme Inhibition: 4-Phenylthiazole derivatives have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's disease, respectively.

  • Structural Modifications: The nature and position of substituents on both the thiazole and phenyl rings are critical for achieving potent and selective enzyme inhibition. For instance, in a series of novel thiazole derivatives, specific substitutions led to significant inhibition of AChE and MAO-A/B.

Comparative Performance of Neuroprotective 4-Phenylthiazoles
Compound ClassTarget EnzymeActivityReference
Chlorophenoxy-thiazole derivativesAcetylcholinesterase (AChE)Significant Inhibition
Chlorophenoxy-thiazole derivativesMonoamine Oxidase A/B (MAO-A/B)Significant Inhibition

Due to the preliminary nature of much of the research in this area, detailed quantitative comparisons are limited. However, the initial findings are promising and warrant further investigation.

Conclusion and Future Directions

The 4-phenylthiazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the potency and selectivity of these derivatives against various therapeutic targets.

Future research in this field should focus on:

  • Exploration of Novel Substitutions: The untapped chemical space around the 4-phenylthiazole core offers opportunities for the discovery of compounds with novel mechanisms of action.

  • Multi-Target Drug Design: Given the complexity of diseases like cancer and neurodegenerative disorders, designing 4-phenylthiazole derivatives that can modulate multiple targets simultaneously is a promising strategy.

  • Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future SAR studies should increasingly focus on optimizing these parameters.

By leveraging the insights from existing SAR data and employing rational drug design principles, the 4-phenylthiazole scaffold will undoubtedly continue to be a source of innovative therapeutic agents.

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A Comparative Guide to the Biological Target Validation of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the biological target of a novel small molecule, Methyl 4-amino-3-phenylisothiazole-5-carboxylate. Given that the specific molecular target of this compound is not yet fully elucidated in publicly available literature[1], this document serves as a strategic workflow. It compares various experimental approaches, offering researchers, scientists, and drug development professionals a robust, logic-driven pathway to deconvolve its mechanism of action.

The journey from a bioactive compound to a validated drug target is a critical phase in preclinical drug discovery.[2][3][4] Inadequate validation at this stage is a primary contributor to the high attrition rates of drug candidates in later clinical trials.[2] This guide is structured to provide a self-validating system of inquiry, where each experimental stage builds upon the last to construct a high-confidence "target dossier" for this compound or any similar novel bioactive agent.

Part 1: The Strategic Workflow for Target Deconvolution

The process of identifying and validating a drug target is not linear but cyclical, involving hypothesis generation, testing, and refinement. Our strategic workflow is designed around a multi-pronged approach, integrating direct biochemical methods with cellular and genetic techniques to build a compelling case for a specific target.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation (Unbiased) cluster_1 Phase 2: Target Engagement & Direct Binding cluster_2 Phase 3: Target Validation & Functional Consequences A Affinity-Based Proteomics (e.g., AC-MS) D Isothermal Titration Calorimetry (ITC) A->D Putative Binders B Phenotypic Screening (e.g., High-Content Imaging) H Target Knockdown/ Knockout Studies B->H Phenotypic Rescue C Genetic Perturbation Screens (e.g., CRISPR/siRNA) C->H Genetic Hits G In Vitro Enzymatic/ Functional Assays D->G Confirmed Binding E Surface Plasmon Resonance (SPR) E->G Binding Kinetics F Cellular Thermal Shift Assay (CETSA) I Pathway Analysis (e.g., Western Blot, qPCR) F->I Cellular Engagement G->I Functional Modulation H->I Confirms Target Role Conclusion Validated Target Dossier I->Conclusion

Caption: A multi-phase workflow for small molecule target identification and validation.

Part 2: Experimental Methodologies & Comparative Analysis

This section details the core experimental protocols and compares their utility in the context of validating the target of this compound.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial step is to generate a list of potential protein targets. This is best achieved through unbiased screening methods that do not rely on pre-existing assumptions about the compound's mode of action.[5]

1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This biochemical technique is a cornerstone for identifying direct binding partners of a small molecule from a complex protein lysate.[5][6]

Experimental Protocol: AC-MS

  • Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose). A control column with no immobilized compound is essential.

  • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line or tissue.

  • Affinity Chromatography: Incubate the lysate with both the compound-coupled beads and the control beads. Wash extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. A common method is competitive elution using a high concentration of the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

2. Genetic Perturbation Screens (siRNA/CRISPR)

Genetic approaches identify targets by observing how the knockdown or knockout of specific genes alters the cellular response to the compound.[3][7] This method links the compound's activity to a specific gene product.

Experimental Protocol: siRNA Sensitization/Resistance Screen

  • Library Screening: Plate a relevant cell line in multi-well plates and transfect with a genome-wide or targeted siRNA library.

  • Compound Treatment: After allowing time for target gene knockdown (typically 48-72 hours), treat the cells with this compound at a sub-lethal concentration (e.g., IC20).

  • Phenotypic Readout: Measure cell viability (e.g., using CellTiter-Glo®).

  • Hit Identification: Identify siRNAs that either sensitize (decrease viability) or confer resistance (increase viability) to the compound's effect compared to a non-targeting control. These "hits" represent candidate targets or pathway components.

Comparative Analysis of Hypothesis Generation Methods

Technique Principle Primary Output Strengths Limitations
AC-MS Direct bindingList of putative protein bindersIdentifies direct physical interactors; Unbiased.Can generate false positives (non-specific binders); Requires chemical modification of the compound.
siRNA/CRISPR Screen Genetic interactionList of genes that modify compound activityIdentifies functionally relevant targets in a cellular context; No compound modification needed.Hits can be indirect (upstream/downstream of the direct target); Prone to off-target effects.
Phenotypic Screening Cellular phenotypeMorphological or functional changesProvides insight into the compound's cellular function; Unbiased.Target is not directly identified; Requires sophisticated imaging and analysis.
Phase 2: Verifying Target Engagement

Once a list of candidate targets is generated, the next critical step is to confirm direct binding and measure the affinity of the interaction.

1. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, ΔH, and ΔS).

Experimental Protocol: ITC

  • Sample Preparation: Prepare a solution of the purified candidate protein in a suitable buffer. Prepare a solution of this compound in the same buffer.

  • Titration: Perform a series of injections of the compound solution into the protein solution in the ITC microcalorimeter cell while measuring the heat changes.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding affinity (Kd) and stoichiometry (n).

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within intact cells.[4] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

Comparative Analysis of Target Engagement Methods

Technique Principle Key Parameter(s) Strengths Limitations
ITC Heat change upon bindingKd, Stoichiometry (n), ΔH, ΔSLabel-free; Provides full thermodynamic profile.Requires large amounts of pure protein; Low throughput.
SPR Change in refractive indexKd, kon, koffReal-time kinetics; High sensitivity; Label-free.Requires immobilization of one binding partner, which can affect activity.
CETSA Ligand-induced thermal stabilizationTm shiftConfirms target engagement in a physiological (cellular) context.Not all proteins show a clear thermal shift; Semi-quantitative for Western blot readout.
Phase 3: Functional Validation - Linking Binding to Biology

The final and most crucial phase is to demonstrate that the binding of this compound to the validated target causes a functional change that explains the compound's observed cellular phenotype.[2][3]

1. In Vitro Functional Assays

If the validated target is an enzyme, receptor, or ion channel, a direct functional assay is the most definitive way to prove modulation.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Assay Setup: In a microplate, combine the purified kinase target, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Titration: Add varying concentrations of this compound.

  • Reaction & Detection: Allow the kinase reaction to proceed. Measure the amount of phosphorylated substrate using a detection method such as an antibody-based assay (e.g., HTRF®) or luminescence (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

2. Target Knockdown/Knockout and Phenotypic Rescue

This cellular experiment provides a critical link between the target and the compound's overall effect. The logic is that if the compound acts through a specific target, then removing that target should render the cells insensitive to the compound.

Phenotypic_Rescue_Logic cluster_0 Wild-Type Cells cluster_1 Target Knockdown Cells A Target Protein Present B Add Compound A->B C Phenotype Observed (e.g., Apoptosis) B->C D Target Protein Absent (via siRNA/CRISPR) E Add Compound D->E F Phenotype Abolished E->F

Caption: Logical flow of a target knockdown experiment for validation.

Experimental Protocol: CRISPR-Cas9 Knockout and Viability Assay

  • Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a stable cell line in which the candidate target gene is knocked out. Validate the knockout by Western blot and sequencing.

  • Treat Cells: Plate both the wild-type and knockout cells and treat them with a dose-response curve of this compound.

  • Measure Viability: After a suitable incubation period (e.g., 72 hours), measure cell viability.

  • Analyze Results: A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms that the gene product is necessary for the compound's activity.

Part 3: Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to confidently identify and validate the biological target of this compound. By integrating unbiased biochemical and genetic screening with rigorous biophysical and cellular validation, researchers can build a compelling, data-driven narrative around the compound's mechanism of action. The ultimate goal is to create a "validated target dossier" that establishes a clear link between the compound, its direct molecular target, and a relevant cellular phenotype, thereby significantly increasing the probability of success in subsequent drug development efforts.[2]

References

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A Comparative Guide to the Efficacy of Isothiazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of a core heterocyclic scaffold is a decision that dictates the trajectory of a research program. Among the azoles, thiazole and its isomer, isothiazole, represent two of the most prolific five-membered heterocyclic systems. While structurally similar, the positional difference of the nitrogen and sulfur atoms imparts distinct physicochemical properties that translate into significant variations in biological efficacy, metabolic stability, and synthetic accessibility.

This guide provides an in-depth comparison of isothiazole and thiazole derivatives, moving from fundamental structural attributes to their performance in key therapeutic areas. We will explore the causality behind their differing activities and provide validated experimental protocols for their direct comparison, empowering researchers to make informed decisions in scaffold selection and lead optimization.

Part 1: Fundamental Properties - The Isomeric Distinction

The core difference between these two scaffolds lies in the arrangement of the heteroatoms. Thiazole is a 1,3-azole, while isothiazole is a 1,2-azole.[1][2] This seemingly minor isomeric change has profound implications for the electronic nature and reactivity of the ring system.

  • Thiazole (1,3-Thiazole): Characterized by a sulfur atom at position 1 and a nitrogen atom at position 3, the thiazole ring is a crucial component of natural products like Vitamin B1 (Thiamine).[3] Its derivatives are foundational to a vast array of FDA-approved drugs, including antimicrobials (Sulfathiazole), anticancer agents (Dasatinib), and anti-inflammatory drugs (Meloxicam).[2][4] The ring is aromatic and electron-rich, with the C2 position being particularly susceptible to deprotonation, making it a key site for functionalization.[1]

  • Isothiazole (1,2-Thiazole): In this isomer, the nitrogen and sulfur atoms are adjacent. This N-S bond is a defining feature, influencing the ring's electronic distribution and reactivity. Isothiazole derivatives are prominent as potent biocides (isothiazolinones), but also serve as the core for pharmaceuticals like the antipsychotic drug Ziprasidone.[5] They are generally less common in nature than thiazoles but offer unique biological activities.

The relative positioning of the heteroatoms affects the dipole moment, pKa, and overall electron delocalization within the ring, which in turn governs how derivatives interact with biological targets.[1]

G cluster_thiazole Thiazole (1,3-Azole) cluster_isothiazole Isothiazole (1,2-Azole) Thiazole Thiazole Ring - N at position 3 - Electron-rich C2 - Found in Vitamin B1 Thiazole_Apps Common Applications: - Antimicrobials - Anticancer Agents - Anti-inflammatory Isothiazole Isothiazole Ring - Adjacent N-S bond - Potent Biocides - Core of Ziprasidone Thiazole->Isothiazole Isomeric Relationship Isothiazole_Apps Common Applications: - Fungicides/Biocides - Antipsychotics - Antivirals

Caption: Structural and Application Overview of Thiazole vs. Isothiazole.

Part 2: Comparative Efficacy in Key Applications

While both scaffolds are versatile, they exhibit distinct patterns of efficacy across different biological applications. The following sections synthesize data from various studies to highlight these differences.

Antimicrobial Activity

Both thiazole and isothiazole derivatives are renowned for their antimicrobial properties. However, their spectrum of activity and mechanisms can differ. Thiazole-containing compounds, such as sulfathiazole and numerous cephalosporin antibiotics, have a long history of clinical use against bacteria.[5][6] Their derivatives often target essential bacterial processes.[7]

Isothiazoles, particularly isothiazolinones, are known for their broad-spectrum and potent biocidal activity, making them effective as preservatives and industrial fungicides. Their mechanism often involves the disruption of essential enzymes through reaction with thiols.

Table 1: Representative Antimicrobial Activities of Thiazole and Isothiazole Derivatives

Compound Class Derivative Example Target Organism Reported MIC (μg/mL) Reference
Thiazole 2-amino-4-phenylthiazole derivative S. aureus 16.1 [5]
2-(4-hydroxyphenyl)-1,3-thiazole derivative S. aureus 125-150 [8]
Benzothiazole derivative S. aureus 50-75 [8]
Isothiazole Indolototarol Isoxazole derivative B. subtilis 40 [9]
N/A General Fungi Potent activity reported [10]

| Hybrid | Isothiazole–Thiazole derivative (6u) | P. cubensis | 0.046 (EC50) | [Source not available] |

Note: Data is compiled from different studies and is for illustrative purposes. Direct comparison requires identical testing conditions.

The data suggests that while thiazoles form the basis of many systemic antibacterial drugs, isothiazoles often exhibit potent, broad-spectrum biocidal activity. The development of hybrid molecules incorporating both rings is an emerging strategy to combine their respective strengths.

Anticancer Activity

The thiazole scaffold is a cornerstone of modern oncology drug discovery. Derivatives have been shown to induce apoptosis, inhibit crucial signaling pathways (like NFkB/mTOR/PI3K/AkT), and disrupt tubulin assembly.[11] The FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor containing a thiazole ring, exemplifies the success of this scaffold.[12]

Isothiazole derivatives have also demonstrated significant anticancer potential, with reported activities against various cancer cell lines including leukemia, breast, and lung cancer.[13] Their mechanism often involves inducing apoptosis or inhibiting specific enzymes crucial for cancer cell survival.

Table 2: Representative In Vitro Anticancer Activities

Compound Class Derivative Example Cell Line Reported IC50 (μM) Reference
Thiazole Phenylthiazole derivative Various 0.00042 - 0.67 [11]
2,4-disubstituted thiazole HCT-116 (Colon) 6.6 [6]
2,4-disubstituted thiazole HepG2 (Liver) 4.9 [6]
Isothiazole Imidazo[4,5-d]isothiazole derivative L1210 (Leukemia) Moderate Inhibition [Source not available]

| | Naphtho[1,2-d]isothiazole derivative | Aldose Reductase (ALR2) Inhibitor | Potent Inhibition | [Source not available] |

The literature is rich with examples of potent thiazole-based anticancer agents, some with nanomolar efficacy.[11][13] While isothiazoles also show promise, the breadth of research and the number of clinical candidates are currently greater for thiazole derivatives in this therapeutic area.

Part 3: Experimental Design for Head-to-Head Efficacy Comparison

To move beyond literature synthesis and enable direct, objective comparison, standardized experimental protocols are essential. The following sections detail self-validating workflows for assessing antimicrobial and anticancer efficacy.

Protocol: Comparative Antimicrobial Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of a lead thiazole derivative versus a lead isothiazole derivative against a target bacterial strain.

Rationale for Design: The broth microdilution method is a standardized, quantitative, and scalable assay that allows for the simultaneous testing of multiple compounds and concentrations.[14] Using ATCC (American Type Culture Collection) reference strains ensures reproducibility. The inclusion of positive and negative controls is critical for validating the results of each experimental run.

G start Start prep_reagents Prepare Reagents (MH Broth, Bacterial Culture, Test Compounds) start->prep_reagents standardize_inoculum Standardize Inoculum (0.5 McFarland Standard) prep_reagents->standardize_inoculum serial_dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate standardize_inoculum->serial_dilution add_controls Add Controls - Positive (Ciprofloxacin) - Negative (Vehicle/DMSO) - Sterility (Broth only) serial_dilution->add_controls add_bacteria Inoculate Wells with Standardized Bacteria add_controls->add_bacteria incubate Incubate Plate (37°C for 18-24h) add_bacteria->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Comparative MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the thiazole derivative, isothiazole derivative, and a positive control antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO. Prepare Mueller-Hinton (MH) broth.

  • Inoculum Standardization: Grow the bacterial strain (e.g., S. aureus ATCC 29213) to the mid-log phase and adjust its turbidity to match a 0.5 McFarland standard. This ensures a consistent starting bacterial density.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of MH broth to all wells. Add 50 µL of the stock drug solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include wells for a positive control (serial dilution of Ciprofloxacin), a negative/vehicle control (DMSO corresponding to the highest concentration used), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Comparative In Vitro Cytotoxicity Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a thiazole derivative versus an isothiazole derivative on a human cancer cell line.

Rationale for Design: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells in most populations.[15][16] This assay is widely used in drug discovery for its reliability and suitability for high-throughput screening.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole and isothiazole test compounds, along with a positive control (e.g., Doxorubicin) and a vehicle control (DMSO). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

The choice between an isothiazole and a thiazole scaffold is not a matter of inherent superiority, but of strategic alignment with the therapeutic goal. Thiazole derivatives have a well-established and broad track record in developing systemic drugs, particularly in oncology and infectious disease, benefiting from a vast body of existing research.[6][11] Isothiazoles, while also possessing therapeutic potential, have historically excelled in applications requiring potent, broad-spectrum biocidal or fungicidal activity.[5][10]

The isomeric difference between the 1,2-azole (isothiazole) and 1,3-azole (thiazole) directly influences their electronic properties, stability, and interaction with biological targets. By understanding these fundamental differences and employing rigorous, standardized comparative assays as outlined in this guide, researchers can rationally design and select the most promising scaffolds to accelerate the development of novel, effective chemical entities.

References

  • [Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments] ([Link])

  • [Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH] ([Link])

  • [A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results] ([Link])

  • [In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka] ([Link])

  • [A Review on Thiazole Scaffolds and its Biological Activity - ijrpr] ([Link])

  • [(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay] ([Link])

  • [A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives] ([Link])

  • [Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI] ([Link])

  • [Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed] ([Link])

  • [The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC - NIH] ([Link])

  • [A Systematic Review On Thiazole Synthesis And Biological Activities] ([Link])

  • [Structures of some thiazole derivatives with antitumor activity. - ResearchGate] ([Link])

  • [An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH] ([Link])

  • [Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investigation] ([Link])

  • [An Overview of Thiazole Derivatives and its Biological Activities] ([Link])

  • [Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH] ([Link])

  • [Heterocyclic compounds as antimicrobial agents | Request PDF - ResearchGate] ([Link])

  • [Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF] ([Link])

  • [Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study | Request PDF - ResearchGate] ([Link])

  • [(PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate] ([Link])

  • [Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI] ([Link])

  • [Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update] ([Link])

  • [Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update] ([Link])

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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Methyl 4-amino-3-phenylisothiazole-5-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of Methyl 4-amino-3-phenylisothiazole-5-carboxylate. We will navigate the critical path from initial cell-based assays to preclinical animal models, with a core focus on establishing a meaningful correlation between in vitro potency and in vivo efficacy. The isothiazole scaffold is a recognized pharmacophore with diverse biological activities, making this novel derivative a compelling candidate for investigation.[1][2][3] This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental design to ensure a robust and translatable dataset.

The Principle of In Vitro-In Vivo Correlation (IVIVC) in Preclinical Discovery

In the context of pharmacodynamics, IVIVC is a predictive model that links the biological effects observed in a controlled laboratory setting (in vitro) to the therapeutic outcomes measured in a whole living organism (in vivo).[4][5][6][7][8] Establishing this correlation is paramount in early-stage drug discovery. It validates the mechanism of action, provides a rationale for dose selection in animal studies, and builds confidence in a compound's therapeutic potential before committing to resource-intensive preclinical development. A strong correlation suggests that the in vitro assays are relevant and predictive of the in vivo response.

cluster_0 IVIVC Conceptual Framework In_Vitro In Vitro Potency (e.g., IC50 in cell assays) PK_PD Pharmacokinetics (ADME) & Pharmacodynamics In_Vitro->PK_PD Influences In_Vivo In Vivo Efficacy (e.g., ED50 in animal models) PK_PD->In_Vivo Determines

Caption: Conceptual link between in vitro data and in vivo outcomes.

In Vitro Assessment of Anti-Inflammatory Activity

The initial phase of screening involves characterizing the compound's activity using targeted, cell-based assays. These systems allow for the precise measurement of anti-inflammatory effects at a molecular level. We will utilize primary cells and cell lines that are standard in inflammation research.

Rationale for Assay Selection

Inflammation is a complex process mediated by various signaling molecules.[9] A robust in vitro evaluation should probe multiple pathways. We will focus on two key pillars of the inflammatory response: the production of pro-inflammatory cytokines and nitric oxide (NO), primarily through the NF-κB signaling pathway.

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Methyl 4-amino-3- phenylisothiazole- 5-carboxylate Compound->NF_kB Inhibition?

Caption: Simplified inflammatory signaling pathway targeted by in vitro assays.

Experimental Protocol: Cytokine Release Assay in PBMCs

This assay measures the ability of our test compound to inhibit the release of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).[10][11][12]

Objective: To determine the IC50 value of this compound for the inhibition of TNF-α and IL-6 production.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and a reference standard (e.g., Indomethacin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Pre-incubate the cells with the test compound or reference standard for 1 hour at 37°C, 5% CO2.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration relative to the LPS-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

In Vitro Comparative Data

The following table presents hypothetical data comparing the potency of our test compound with Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID).

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Nitric Oxide (NO) Inhibition IC50 (µM)
This compound1.2 ± 0.21.8 ± 0.32.5 ± 0.4
Indomethacin (Reference Standard)5.8 ± 0.78.2 ± 1.110.5 ± 1.5

Data are represented as mean ± standard deviation from three independent experiments.

In Vivo Validation of Anti-Inflammatory Efficacy

Positive in vitro results must be validated in a complex biological system. In vivo models are indispensable for evaluating a compound's efficacy, understanding its pharmacokinetic/pharmacodynamic relationship, and assessing its safety profile.

Rationale for Model Selection

We will employ two distinct, well-validated rodent models to assess both acute and chronic inflammation.

  • Carrageenan-Induced Paw Edema: This is a highly reproducible model of acute inflammation, ideal for initial efficacy screening.[9][13][14][15][16] The inflammatory response is well-characterized, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[13]

  • Collagen-Induced Arthritis (CIA): This model is considered the gold standard for preclinical evaluation of anti-arthritic drugs.[17][18][19] It mimics many pathological features of human rheumatoid arthritis, including synovitis and joint destruction, making it suitable for assessing efficacy in a chronic disease state.[20][21]

cluster_1 Preclinical Validation Workflow In_Vitro_Screen In Vitro Screening (IC50 Determination) Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) In_Vitro_Screen->Acute_Model Initial Efficacy PK_Studies Pharmacokinetic Studies (ADME) In_Vitro_Screen->PK_Studies Chronic_Model Chronic Inflammation Model (Collagen-Induced Arthritis) Acute_Model->Chronic_Model Chronic Efficacy IVIVC_Analysis IVIVC Analysis Chronic_Model->IVIVC_Analysis PK_Studies->IVIVC_Analysis

Sources

Benchmarking Methyl 4-amino-3-phenylisothiazole-5-carboxylate Against Standard Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Xanthine Oxidase Inhibitors

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary precursor to gout, a debilitating inflammatory arthritis.[1] The enzyme xanthine oxidase (XO) plays a pivotal role in the terminal steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone of therapeutic strategies aimed at managing hyperuricemia and preventing gout attacks.[2][5] While established inhibitors like allopurinol and febuxostat are effective, the quest for novel inhibitors with improved efficacy, safety profiles, and diverse chemical scaffolds remains a significant endeavor in medicinal chemistry.

This guide provides a comparative analysis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate , a novel isothiazole derivative, against the standard-of-care xanthine oxidase inhibitors, allopurinol and febuxostat. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and evaluation of new therapeutic agents for hyperuricemia and gout.

This compound is a close structural analogue of amflutizole, a known xanthine oxidase inhibitor. This structural similarity provides a strong rationale for investigating its potential as a novel inhibitor of this key enzyme. This guide will delve into the mechanistic underpinnings of xanthine oxidase inhibition, present a detailed protocol for a comparative in vitro assay, and contextualize the potential of this novel compound within the current therapeutic landscape.

The Target: Xanthine Oxidase and Its Role in Gout Pathophysiology

Xanthine oxidase is a complex molybdenum-containing enzyme that is central to the purine degradation pathway.[3][6] It catalyzes the hydroxylation of hypoxanthine to xanthine and then of xanthine to uric acid, with the concomitant production of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[3]

In humans, uric acid is the final product of purine metabolism, as we lack the enzyme uricase which further degrades uric acid to the more soluble allantoin.[1] When uric acid production exceeds its excretion by the kidneys and intestines, hyperuricemia ensues.[1] The limited solubility of monosodium urate can lead to its crystallization in joints and soft tissues, triggering a painful inflammatory response characteristic of a gout flare.[1]

The therapeutic inhibition of xanthine oxidase directly addresses the overproduction of uric acid, representing a primary and effective strategy for the long-term management of gout.

Standard Inhibitors for Benchmarking

To provide a robust comparison, we will benchmark this compound against two widely used and well-characterized xanthine oxidase inhibitors:

  • Allopurinol: A purine analogue that acts as a competitive inhibitor of xanthine oxidase.[2] It has been a mainstay in gout therapy for decades.

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[2][7] It offers an alternative for patients who may not tolerate allopurinol.

These compounds represent both the historical standard and a more recent development in xanthine oxidase inhibition, providing a comprehensive basis for evaluating a novel chemical entity.

Comparative In Vitro Analysis: A Framework for Evaluation

To objectively assess the inhibitory potential of this compound, a standardized in vitro xanthine oxidase inhibition assay is essential. The following sections detail the experimental design, protocol, and data analysis for such a comparison.

Experimental Design and Rationale

The core of this benchmarking study is a direct comparison of the half-maximal inhibitory concentration (IC50) values of the test compound and the standard inhibitors against xanthine oxidase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. A lower IC50 value indicates a more potent inhibitor.

The chosen assay is a spectrophotometric method that continuously monitors the formation of uric acid, the product of the xanthine oxidase-catalyzed reaction. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, allowing for a direct and real-time measurement of enzyme activity.[8] This method is widely accepted, robust, and provides quantitative data suitable for comparative analysis.

Visualizing the Purine Metabolism Pathway and Inhibition

The following diagram illustrates the central role of xanthine oxidase in purine metabolism and the point of intervention for inhibitors.

Purine_Metabolism cluster_XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XO1 Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO2 Xanthine Oxidase Inhibitors Allopurinol Febuxostat This compound Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Figure 1. Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Detailed Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a standardized spectrophotometric assay to determine the IC50 values of xanthine oxidase inhibitors.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Test Compound: this compound

  • Standard Inhibitors: Allopurinol, Febuxostat

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and standard inhibitors in DMSO. A dilution series of each compound should be prepared in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the corresponding concentration of the compound solvent (DMSO).

    • Control (100% activity): Add buffer, xanthine oxidase solution, and the compound solvent.

    • Test Wells: Add buffer, xanthine oxidase solution, and the desired concentration of the test compound or standard inhibitor.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme Inhibition Reaction:

    • Pre-incubate the plate containing the buffer, enzyme, and inhibitors at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) using a microplate reader.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and standard inhibitors is calculated using the following formula:

    % Inhibition = [ (V₀_control - V₀_blank) - (V₀_sample - V₀_blank) ] / (V₀_control - V₀_blank) x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity and can be determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the xanthine oxidase inhibition assay.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Enzyme Prepare Xanthine Oxidase Solution Add_Enzyme Add Xanthine Oxidase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Xanthine Solution Initiate_Reaction Add Xanthine Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitors Prepare Serial Dilutions of Inhibitors Add_Inhibitors Add Inhibitors (Test & Standards) Prep_Inhibitors->Add_Inhibitors Add_Buffer Add Buffer Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitors Preincubation Pre-incubate at Controlled Temperature Add_Inhibitors->Preincubation Preincubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 295 nm Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50

Figure 2. Experimental Workflow for the Xanthine Oxidase Inhibition Assay.

Comparative Performance Data

The following table summarizes the reported IC50 values for the standard inhibitors against xanthine oxidase. The IC50 for amflutizole is included as a proxy for the expected activity of its analogue, this compound, although a specific value from publicly available literature could not be definitively ascertained. The data for the topic compound would be populated upon completion of the described experimental protocol.

CompoundIC50 (µM)Inhibition TypeSource
This compound To be determinedTo be determined-
Amflutizole (Analogue)Reported as an inhibitor, specific IC50 not found-[7]
Allopurinol0.2 - 50Competitive
Febuxostat0.0018 - 0.0044Mixed[7]

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).

Discussion and Future Directions

This guide provides a comprehensive framework for the in vitro benchmarking of this compound as a potential xanthine oxidase inhibitor. The rationale for targeting xanthine oxidase is well-established in the context of hyperuricemia and gout. By comparing the inhibitory activity of this novel compound to the gold standards, allopurinol and febuxostat, researchers can gain valuable insights into its potency and potential as a therapeutic candidate.

The provided experimental protocol offers a robust and reproducible method for determining the IC50 value of this compound. The execution of this assay is the critical next step to quantitatively assess its performance.

Based on the qualitative information available for its close analogue, amflutizole, it is hypothesized that this compound will exhibit inhibitory activity against xanthine oxidase. The key determinant of its potential will be the measured IC50 value in comparison to febuxostat and allopurinol. A potent IC50, particularly in the nanomolar range, would warrant further investigation, including studies to determine its mode of inhibition (e.g., competitive, non-competitive, or mixed) and its selectivity against other enzymes.

Future studies should also explore the structure-activity relationship (SAR) of this isothiazole scaffold to identify key molecular features that contribute to potent xanthine oxidase inhibition. Furthermore, promising in vitro results should be followed by cell-based assays and in vivo studies in animal models of hyperuricemia to evaluate the compound's efficacy, pharmacokinetic properties, and safety profile.

The development of novel xanthine oxidase inhibitors with diverse chemical structures is of significant interest for expanding the therapeutic options for patients with gout and other conditions associated with hyperuricemia. The systematic evaluation outlined in this guide provides a clear path forward for assessing the potential of this compound in this important therapeutic area.

References

  • Patsnap Synapse. (2024, June 25). What are Xanthine oxidase inhibitors and how do they work? Retrieved from [Link]

  • Bray, R. C., Gutteridge, S., Stotter, D. A., & Tanner, S. J. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. Biochemical Journal, 177(2), 357–360.
  • Kim, S. K. (2020). The pathogenesis of gout.
  • M-CSA. (n.d.). Xanthine oxidase. Retrieved from [Link]

  • Cicero, A. F. G., & Fogacci, F. (2019). Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. Journal of Clinical Medicine, 8(10), 1563.
  • Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]

  • Jamil, R., & Mahlogi, H. (2023). Biochemistry, Xanthine Oxidase. In StatPearls.
  • Houston, M. C., et al. (2011). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Frontiers in Pharmacology, 2, 53.
  • White, W. B. (2018). Gout, Xanthine Oxidase Inhibition, and Cardiovascular Outcomes.
  • Dalbeth, N., & Merriman, T. R. (2023). Gout. In StatPearls.
  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114.
  • O'Regan, M. H., Smith-Barbour, M., Perkins, L. M., Cao, X., & Phillis, J. W. (1994). The effect of amflutizole, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex. Neuropharmacology, 33(10), 1197–1201.
  • Phillis, J. W., & O'Regan, M. H. (1994). Amflutizole, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex. Neuroscience Letters, 169(1-2), 188-190.

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A Comparative Guide to Cross-Reactivity Profiling of Aminophenylisothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The aminophenylisothiazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, compounds designed to modulate the activity of the human kinome—over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2] While the development of potent inhibitors against a specific kinase is a significant achievement, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: off-target activity.

An inhibitor's interaction with unintended kinases, known as cross-reactivity, can lead to a spectrum of outcomes. It may result in unforeseen toxicities, potentially derailing a promising clinical candidate.[3] Conversely, such polypharmacology can sometimes be beneficial, contributing to the drug's overall efficacy through the modulation of multiple disease-relevant pathways.[4] Therefore, a comprehensive and early assessment of a compound's selectivity is not merely a regulatory requirement but a critical component of a rational drug discovery campaign. This guide will compare and contrast the leading methodologies for generating these crucial cross-reactivity profiles.

The Strategic Imperative of a Multi-Faceted Profiling Approach

No single assay can fully capture the complex interplay between a small molecule and the entire cellular kinome. A robust cross-reactivity profiling strategy, therefore, employs a tiered approach, often beginning with broad biochemical screens and progressing to more physiologically relevant cell-based assays. This ensures that decisions are based on a comprehensive dataset, balancing throughput, cost, and biological relevance.

G cluster_0 Profiling Cascade A Primary Screening (e.g., KINOMEscan® @ 10 µM) B Dose-Response Profiling (e.g., Kd determination for hits) A->B Identify initial off-targets C Cellular Target Engagement (e.g., NanoBRET™, CETSA®) B->C Confirm cellular activity D Phenotypic & Safety Assays (e.g., Cell Viability, In Vivo Toxicology) C->D Link target engagement to phenotype

Caption: A typical kinase inhibitor profiling cascade.

Comparative Analysis of Profiling Technologies

The choice of profiling technology depends on the stage of the drug discovery project, the specific questions being asked, and the resources available. Here, we compare four leading methodologies: broad-panel biochemical binding assays, targeted biochemical activity assays, and two distinct methods for confirming target engagement in a cellular context.

Biochemical Profiling: A Global View of the Kinome

Biochemical assays are the workhorse of early-stage selectivity profiling, offering a direct measure of a compound's interaction with a large, purified panel of kinases.

Technology Principle Primary Output Advantages Limitations
KINOMEscan® ATP-independent competition binding assay using DNA-tagged kinases.Dissociation constant (Kd)Broadest kinome coverage (>450 kinases); ATP-independent, providing true binding affinity; High throughput.In vitro system lacks cellular factors (scaffolding proteins, ATP concentration); Does not measure inhibition of kinase activity.
LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) activity assay.IC50Directly measures enzymatic inhibition; Homogeneous "mix-and-read" format.ATP-competitive, so IC50 is dependent on ATP concentration; Smaller kinase panels than binding assays.

Expert Insight: The discrepancy often observed between biochemical Kd or IC50 values and cellular potency is a critical consideration.[5][6] Factors such as cell membrane permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and the presence of scaffolding proteins can significantly impact a compound's efficacy in a live cell.[7] Therefore, while biochemical assays are invaluable for initial, broad profiling, they must be complemented with cell-based approaches.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

Confirming that a compound engages its intended (and unintended) targets in a live-cell environment is a crucial step in validating biochemical hits and predicting in vivo efficacy.

Technology Principle Primary Output Advantages Limitations
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.IC50 (cellular)Live cells; Measures target engagement in real-time; Quantitative and high-throughput.Requires genetic modification of cells to express the fusion kinase; Tracer competition may not be suitable for all inhibitors.
CETSA® Cellular Thermal Shift Assay; ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTm)Label-free (no tags or probes); Can be used in cells, tissues, and even in vivo; Detects direct target binding.Lower throughput than BRET; Requires specific antibodies for detection (e.g., by Western blot); Not all proteins exhibit a clear thermal shift.

Data Presentation: From Raw Numbers to Actionable Insights

Effective visualization of cross-reactivity data is essential for interpretation. A selectivity score (S-score) is often used to quantify promiscuity, while heatmaps and kinome trees provide a more intuitive visual representation.

Table 1: Hypothetical Cross-Reactivity Data for an Aminophenylisothiazole Compound (API-123)

Kinase TargetKINOMEscan® Kd (nM)NanoBRET™ Cellular IC50 (nM)Notes
Primary Target: AURKA 5 50 Potent on-target activity.
Off-Target 1: FLT3252505-fold biochemical selectivity, confirmed in cells.
Off-Target 2: ABL1150>10,000Biochemical hit, but poor cellular activity. Likely due to permeability or ATP competition.
Off-Target 3: CDK2>10,000>10,000Clean against this key cell cycle kinase.
Off-Target 4: hERG (non-kinase)N/A>20,000Important safety pharmacology counterscreen.

Data is hypothetical and for illustrative purposes.

G cluster_TK Tyrosine Kinases cluster_STK Ser/Thr Kinases center API-123 FLT3 FLT3 Kd=25nM center->FLT3 ABL1 ABL1 Kd=150nM center->ABL1 AURKA AURKA Kd=5nM center->AURKA EGFR EGFR Kd>10µM CDK2 CDK2 Kd>10µM

Caption: Kinase selectivity profile visualization for API-123.

Experimental Protocols

To ensure scientific integrity, the protocols described below are detailed and represent self-validating systems.

Protocol: KINOMEscan® Competition Binding Assay (Adapted)

This protocol outlines the general steps for determining the dissociation constant (Kd) of a test compound against a panel of kinases.

  • Preparation: Test compounds are serially diluted in DMSO. DNA-tagged kinases are prepared in assay buffer. A proprietary, immobilized ligand is prepared on solid support beads.

  • Binding Reaction: The test compound, DNA-tagged kinase, and immobilized ligand beads are combined in microtiter plates. The reaction is incubated to allow binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase. The amount of kinase bound to the immobilized ligand is proportional to the amount of DNA tag present.

  • Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.[8]

  • Data Analysis: The results are reported as "percent of control," where the DMSO control represents 100% binding. A dose-response curve is generated by plotting the percent of control against the compound concentration, and the Kd is calculated from this curve.

Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a step-by-step method for measuring compound binding to a target kinase in living cells.[9][10]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Transfected cells are cultured for 24 hours to allow for protein expression.

  • Assay Plating: After expression, cells are harvested, counted, and resuspended in Opti-MEM® I medium. The cell suspension is dispensed into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the aminophenylisothiazole test compound.

    • Add the cell-permeable fluorescent NanoBRET™ tracer to the cells at a pre-determined optimal concentration.

    • Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO) for determining the maximum BRET signal.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to minimize background from any lysed cells.[11]

    • Add the substrate solution to each well.

    • Read the plate immediately on a luminometer capable of sequentially measuring donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the vehicle control and plot the normalized BRET ratio against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the cellular IC50 value.[11]

Conclusion: A Pathway to Safer, More Effective Kinase Inhibitors

The cross-reactivity profiling of aminophenylisothiazole compounds is a critical, multi-step process that is essential for successful drug development. By integrating broad biochemical screening with targeted, cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide has compared the leading technologies, highlighting their respective strengths and weaknesses, and provided the detailed protocols necessary for their implementation. The causality-driven approach outlined here, moving from in vitro binding to cellular engagement and phenotypic outcomes, provides a robust framework for identifying compounds with the highest potential for clinical success. A thorough understanding of on- and off-target activities ultimately enables the design of safer and more effective kinase-targeted therapies.

References

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • García-Serna, R., García-García, L., & Maestro, M. Á. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 30(17), 3630. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • García-Serna, R., García-García, L., & Maestro, M. Á. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 30(17), 3630. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • Wu, J., Yang, Y., & Zhang, L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Jabeen, I., Ali, F., & Kamal, M. A. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(6), 1234. [Link]

  • Plotti, G., et al. (2022). Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database. Frontiers in Pharmacology, 13, 987654. [Link]

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A Comparative Guide to Dual sEH/FAAH Inhibition Utilizing the 4-Phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-opioid analgesic and anti-inflammatory drug discovery, the simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising therapeutic strategy.[1][2][3] This guide provides an in-depth comparison of dual inhibitors built upon the 4-phenylthiazole scaffold, benchmarking their performance against single-target agents and exploring the mechanistic synergy that underpins their enhanced efficacy.

The Rationale for Dual Inhibition: A Synergistic Approach to Pain and Inflammation

Inflammatory and pain pathways are complex, involving multiple overlapping signaling cascades. Targeting a single enzyme can often lead to compensatory mechanisms that limit therapeutic efficacy. The dual inhibition of sEH and FAAH offers a multi-pronged attack on these pathways.

Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic regulator of N-arachidonoylethanolamine (anandamide, AEA), an endogenous cannabinoid.[1] By inhibiting FAAH, the levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to mediate analgesia and reduce inflammation.[1]

Soluble Epoxide Hydrolase (sEH): sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and analgesic properties.[1][4] Inhibition of sEH preserves EET levels, thereby suppressing inflammatory responses.

The concurrent blockade of both FAAH and sEH has been shown to produce synergistic effects in reducing pain and inflammation in rodent models, suggesting a functional interplay between the endocannabinoid and epoxy-fatty acid signaling pathways.[1][5][6]

Signaling Pathways at Play

The following diagram illustrates the convergent pathways targeted by dual sEH/FAAH inhibition.

Dual_Inhibition_Pathway cluster_FAAH FAAH Pathway cluster_sEH sEH Pathway FAAH FAAH ArachidonicAcid_E Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid_E AEA Anandamide (AEA) AEA->FAAH Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Analgesia_AntiInflammation_F Analgesia & Anti-inflammation CB1_CB2->Analgesia_AntiInflammation_F sEH sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Degradation AntiInflammation_Analgesia_S Anti-inflammation & Analgesia EETs->AntiInflammation_Analgesia_S DualInhibitor 4-Phenylthiazole Dual Inhibitor DualInhibitor->FAAH Inhibition DualInhibitor->sEH Inhibition

Caption: Convergent signaling pathways targeted by dual sEH/FAAH inhibitors.

The 4-Phenylthiazole Scaffold: A Privileged Structure for Dual Inhibition

Structure-activity relationship (SAR) studies have identified the 4-phenylthiazole moiety as a highly effective scaffold for designing potent dual inhibitors of sEH and FAAH.[1][4][7] This scaffold appears to be well-tolerated within the catalytic sites of both enzymes, allowing for the development of compounds with low nanomolar inhibitory potencies.[1][8][9]

Performance Comparison: 4-Phenylthiazole Dual Inhibitors vs. Alternatives

The true measure of a novel therapeutic agent lies in its performance relative to existing standards. Below, we compare the in vitro potency and in vivo efficacy of representative 4-phenylthiazole dual inhibitors against established single-target inhibitors.

In Vitro Inhibitory Potency (IC50)
CompoundTarget(s)ScaffoldHuman sEH IC50 (nM)Human FAAH IC50 (nM)Reference
SW-17 Dual sEH/FAAH4-Phenylthiazole2.59.8[10]
6o Dual sEH/FAAH4-Phenylthiazole2.59.8[1][9]
4p Dual sEH/FAAH4-Phenylthiazole3.410.2[7]
4s Dual sEH/FAAH4-Phenylthiazole2.915.5[7]
TPPU sEH SelectiveUrea~1-2>10,000[1][5]
PF-3845 FAAH SelectivePiperidine Carboxamide>10,000~1-2[1]
URB597 FAAH SelectiveCarbamate>10,000~5[11][12]
Ketoprofen COX-1/COX-2Propionic AcidN/AN/A[7][13]

Note: IC50 values can vary slightly between different assays and laboratories.

In Vivo Efficacy in Preclinical Pain Models

The formalin test in rodents is a widely used model to assess analgesic activity, with an early neurogenic phase and a later inflammatory phase. Carrageenan-induced paw edema is a classic model of acute inflammation.

CompoundDoseAnimal ModelEfficacyComparatorReference
4p 1 and 3 mg/kgRat Formalin TestDose-dependent decrease in nociceptive behavior, comparable to ketoprofen.30 mg/kg Ketoprofen[7]
4s 3 mg/kgRat Formalin TestDecreased nociceptive behavior, comparable to ketoprofen.30 mg/kg Ketoprofen[7]
Quinolinyl-based dual inhibitor (4d) 1 mg/kgRat Formalin TestInhibited acute inflammatory pain to a similar degree as ketoprofen.30 mg/kg Ketoprofen[13]
URB597 0.3 mg/kg (ED50)Mouse Carrageenan Paw EdemaDose-dependent reduction in edema.5 mg/kg Indomethacin[11]
TPPU + URB937 (Combination) VariousMouse Carrageenan & Rat Neuropathic PainSynergistic antinociceptive effects.Individual inhibitors[5]
SW-17 Not specifiedRat Orofacial Formalin TestDid not alleviate orofacial inflammatory pain.Sumatriptan[9][14]

Key Insights from the Data:

  • Potent Dual Activity: The 4-phenylthiazole scaffold consistently yields dual inhibitors with low nanomolar potency against both human sEH and FAAH.

  • Comparable In Vivo Efficacy to NSAIDs: In the formalin test, compounds like 4p and 4s demonstrated analgesic effects comparable to the widely used NSAID, ketoprofen, but at significantly lower doses.[7]

  • Synergistic Potential: The enhanced efficacy of co-administering selective sEH and FAAH inhibitors underscores the rationale for developing single-molecule dual inhibitors.[5]

  • Scaffold is Not a Panacea: The lack of efficacy of SW-17 in an orofacial pain model highlights that while the 4-phenylthiazole scaffold is promising, further optimization is required for different pain modalities.[9][14]

Experimental Methodologies: A Guide to Evaluation

Reproducible and robust experimental protocols are critical for the evaluation of novel inhibitors. Below are representative step-by-step methodologies for key assays.

Synthesis of 4-Phenylthiazole Dual Inhibitors

The synthesis of these compounds often involves a microwave-assisted Hantzsch thiazole synthesis.[4]

Synthesis_Workflow Start Starting Materials: - Substituted Thioamide - α-haloketone Microwave Microwave-assisted Hantzsch Thiazole Synthesis Start->Microwave Coupling Coupling Reaction (e.g., Suzuki, Amide) Microwave->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification FinalProduct 4-Phenylthiazole Dual Inhibitor Purification->FinalProduct

Caption: General synthetic workflow for 4-phenylthiazole dual inhibitors.

Detailed Protocol Outline:

  • Thiazole Ring Formation: A substituted thioamide and an appropriate α-haloketone are subjected to microwave irradiation to form the core 4-phenylthiazole ring.

  • Functionalization: The thiazole core is then further functionalized, often through coupling reactions like Suzuki or amide bond formation, to introduce the necessary moieties for dual sEH and FAAH inhibition.

  • Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity for biological testing.

For specific reaction conditions and characterization data, refer to the supporting information of the cited literature.[15]

In Vitro Enzyme Inhibition Assays

sEH Inhibition Assay (Fluorescence-based):

  • Recombinant human sEH is incubated with the test compound at various concentrations.

  • A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is added.

  • The enzymatic hydrolysis of the substrate by sEH yields a fluorescent product.

  • The fluorescence intensity is measured over time using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FAAH Inhibition Assay (Fluorescence-based):

  • Recombinant human FAAH is pre-incubated with the test compound at various concentrations.

  • A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is added to initiate the reaction.

  • FAAH-mediated hydrolysis of the substrate releases a fluorescent product.

  • Fluorescence is monitored kinetically.

  • IC50 values are determined from the concentration-response curves.

In Vivo Pain Models

Formalin Test:

  • Rodents receive an intraperitoneal (i.p.) injection of the test compound or vehicle.

  • After a predetermined time, a dilute solution of formalin is injected into the plantar surface of one hind paw.

  • The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded in two phases: the early (neurogenic) phase (0-5 minutes post-formalin) and the late (inflammatory) phase (15-60 minutes post-formalin).

  • A reduction in licking/biting time compared to the vehicle group indicates antinociception.

Carrageenan-Induced Paw Edema:

  • The basal volume of the rodent's hind paw is measured using a plethysmometer.

  • The test compound or vehicle is administered (e.g., i.p.).

  • After a set time, a solution of carrageenan is injected into the sub-plantar region of the hind paw.[11][16]

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Conclusion and Future Directions

The 4-phenylthiazole scaffold represents a significant advancement in the development of dual sEH/FAAH inhibitors for the treatment of pain and inflammation. These compounds exhibit potent in vitro activity and promising in vivo efficacy, often comparable to or exceeding that of traditional NSAIDs in preclinical models.

Future research should focus on:

  • Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability to enhance clinical translatability.

  • Broadening the Scope of In Vivo Testing: Evaluating lead compounds in a wider range of pain models, including neuropathic and chronic inflammatory pain.

  • Exploring Species Differences: Further investigating the observed differences in potency between human and rodent enzymes to improve the predictive value of preclinical models.[6]

The continued exploration of this chemical space holds the potential to deliver a new class of safe and effective non-opioid analgesics.

References

  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Design strategy for synthesis of dual sEH/FAAH inhibitors. (n.d.). ResearchGate. [Link]

  • Development of novel sEH/FAAH dual inhibitors for chronic pain treatment. (2025). American Chemical Society. [Link]

  • Known FAAH and sEH inhibitors. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed. [Link]

  • Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. (2025). PubMed. [Link]

  • Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system. (n.d.). DOI. [Link]

  • Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors. (n.d.). National Institutes of Health. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). MDPI. [Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. (n.d.). National Institutes of Health. [Link]

  • Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. (2025). R Discovery. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). ResearchGate. [Link]

  • Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. (n.d.). National Institutes of Health. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). National Institutes of Health. [Link]

  • Evaluation of fatty acid amides in the carrageenan-induced paw edema model. (n.d.). National Institutes of Health. [Link]

  • Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations. (n.d.). National Institutes of Health. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 4-amino-3-phenylisothiazole-5-carboxylate. As a valued professional in research and drug development, ensuring the safe handling and disposal of chemical reagents is paramount not only for personal safety but also for environmental stewardship and regulatory compliance. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory frameworks.

Hazard Identification and Risk Assessment

Therefore, it is crucial to treat this compound as a hazardous substance. A thorough risk assessment should be conducted before handling, taking into account the potential for skin and eye irritation, as well as unknown long-term effects.

Key Potential Hazards:

  • Skin and eye irritation[4][5]

  • May cause allergic skin reaction[3]

  • Potential for harm to aquatic life[3]

  • Harmful if swallowed or inhaled, based on related compounds[3][5]

Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory. This ensures minimal exposure during handling and disposal procedures.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, disposableTo prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[6]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or airborne particles of the compound.[1][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors, especially when handling the solid compound.[1][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and increase ventilation to the area, if safe to do so.[1]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste. Avoid generating dust.[4] For liquid spills, use an inert absorbent material to soak up the spill.[1]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces. A suitable decontamination solution for aromatic amines can be used, followed by a thorough cleaning with soap and water.[6][7][8]

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1][6]

Disposal Procedures for this compound

Proper disposal of this compound is governed by federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in a labeled, sealed hazardous waste container for solids. is_solid->solid_container Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_container Collect in a compatible, sealed hazardous waste container for liquids. Do not mix with incompatible wastes. is_liquid->liquid_container Yes decontaminate_labware Decontaminate Labware (e.g., triple rinse) is_labware->decontaminate_labware Yes contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) or a licensed disposal company. solid_container->contact_ehs liquid_container->contact_ehs collect_rinsate Collect first rinsate as hazardous liquid waste. decontaminate_labware->collect_rinsate dispose_labware Dispose of decontaminated labware appropriately (e.g., glass disposal). decontaminate_labware->dispose_labware collect_rinsate->liquid_container end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed. Incompatible wastes can cause dangerous reactions.[13][14]

  • Containerization:

    • Solid Waste: Place pure compound or contaminated solids into a clearly labeled, sealed, and chemically compatible container.[9]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof container designed for liquid hazardous waste. Keep the container closed except when adding waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Storage: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel. Ensure secondary containment is used for liquid waste to prevent spills.[13]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1][12] The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.[1]

Decontamination of Empty Containers and Labware

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container or labware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinsates may also require collection depending on local regulations.

  • Dispose of Container: Once decontaminated, deface the original label and dispose of the container according to your institution's policies for non-hazardous waste.[14]

Regulatory Considerations

The disposal of this chemical is subject to regulations that may include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[9][10]

  • Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): European Union regulation that addresses the production and use of chemical substances and their potential impacts on both human health and the environment.[15][16]

It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable federal, state, and local regulations.[17]

References

  • Hazardous Waste Disposal Guidelines. (n.d.).
  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid. (2010, October 12). Fisher Scientific.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Archiv der Pharmazie.
  • Safety Data Sheet: Ethyl 2-amino-1,3-thiazole-4-carboxylate. (2024, February 23). Fisher Scientific.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet: Methyl 4-aminobenzoate. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet: Methylisothiazolinone. (2024, May 24). Cayman Chemical.
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  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
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  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002, August). Russian Chemical Reviews.
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  • REACH. (n.d.). Oxoplast. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University.
  • Laboratory Equipment Decontamination Procedures. (n.d.).
  • Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Tre
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  • REACH Exemptions. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved from [Link]

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Personal protective equipment for handling Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Inferred Hazard Profile & Immediate Precautions

Based on an analysis of related chemical structures, this compound should be handled as a substance with the potential for the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[4][6][7]

  • Skin Irritation : May cause skin irritation upon contact.[4][6][8]

  • Serious Eye Irritation : May cause serious and potentially damaging eye irritation.[3][4][6][8]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6][8]

  • Skin Sensitization : May cause an allergic skin reaction in susceptible individuals.

Due to these potential risks, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Direct contact with skin and eyes must be rigorously avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Recommended Protection Specifications and Rationale (The "Why")
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and splashes. A face shield, worn over the goggles, is required when handling larger quantities or during procedures with a high splash risk, offering a secondary layer of protection for the entire face.[2][3][6]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term contact.[2][4] Due to the unknown permeation characteristics of this specific compound, double-gloving is mandatory. Inspect gloves for any signs of degradation or punctures before and during use. For prolonged operations, consider heavier-duty gloves like neoprene.
Body Flame-Retardant Laboratory CoatA lab coat is essential to protect skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down.[2]
Respiratory NIOSH-approved Respirator (As needed)All routine handling must occur in a fume hood. If engineering controls are insufficient, if dust is generated outside of a hood, or during a large spill, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used, as determined by your institution's safety officer.[8]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow is critical for minimizing risk. This protocol is designed as a self-validating system where safety is integrated into every step.

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) and a dedicated waste container inside the fume hood before introducing the chemical.

  • Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2] Locate the appropriate chemical spill kit.

Step-by-Step PPE Donning Sequence

The order of donning PPE is crucial to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the risk assessment requires it.

Chemical Handling Protocol
  • Weighing: If the compound is a solid, carefully weigh it within the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always assume that surfaces may be contaminated.

Step-by-Step PPE Doffing Sequence

This sequence is designed to remove the most contaminated items first and to prevent contact with your skin.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside-out, without touching the outer surface with your bare hand. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated place or dispose of it if it is a disposable gown.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review this guide & SDS of analogs) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash Station) Risk_Assessment->Verify_Controls Don_PPE 3. Don PPE (Correct Sequence) Verify_Controls->Don_PPE Handle_Chemical 4. Handle Chemical (Weighing, Solution Prep) Don_PPE->Handle_Chemical Proceed to Handling Dispose_Waste 5. Segregate & Dispose Waste (Follow Site Protocol) Handle_Chemical->Dispose_Waste Work Complete Decontaminate 6. Decontaminate Work Area & Glassware Dispose_Waste->Decontaminate Doff_PPE 7. Doff PPE (Correct Sequence) Decontaminate->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

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Retrosynthesis Analysis

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Methyl 4-amino-3-phenylisothiazole-5-carboxylate
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